N-(3-Nitrophenyl)benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-14(16)11-6-4-5-10(9-11)13-19(17,18)12-7-2-1-3-8-12/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBLFCFUSMBFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229995 | |
| Record name | N-(m-Nitrophenyl)benzenesulphonamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80-37-5 | |
| Record name | N-(3-Nitrophenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(m-Nitrophenyl)benzenesulphonamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonanilide, 3'-nitro- | |
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| Record name | N-(m-Nitrophenyl)benzenesulphonamide | |
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| Record name | N-(m-nitrophenyl)benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.158 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Nitrophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(3-Nitrophenyl)benzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols for its preparation and outlines the analytical techniques used for its structural elucidation and purity assessment. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between benzenesulfonyl chloride and 3-nitroaniline. This reaction, often carried out in the presence of a base, results in the formation of a stable sulfonamide linkage.
Experimental Protocol
A common and effective method for the synthesis of this compound involves the following steps:
Materials:
-
Benzenesulfonyl chloride
-
3-Nitroaniline
-
Pyridine (or other suitable base like aqueous NaOH or K2CO3)
-
Dichloromethane (or other suitable inert solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
In a round-bottom flask, dissolve 3-nitroaniline in a suitable inert solvent such as dichloromethane.
-
To this solution, add a base, such as pyridine, which will act as a scavenger for the hydrochloric acid by-product.
-
Cool the reaction mixture in an ice bath to control the exothermic nature of the reaction.
-
Slowly add benzenesulfonyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a specified period (typically several hours to overnight) to ensure the reaction goes to completion.
-
Upon completion, quench the reaction by adding 1M hydrochloric acid to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed through various spectroscopic and physical methods.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂O₄S |
| Molecular Weight | 278.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not explicitly reported in searches |
| CAS Number | 80-37-5[1] |
Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound based on the analysis of related compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzenesulfonyl and the 3-nitrophenyl rings. The protons on the 3-nitrophenyl ring will be influenced by the electron-withdrawing nitro group, leading to downfield shifts. The N-H proton of the sulfonamide group will likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms in the molecule. The carbons attached to the nitro and sulfonyl groups, as well as the carbons in the ortho and para positions to these groups, will show characteristic chemical shifts.
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies for this compound are expected in the following regions:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Sulfonamide) | 3200 - 3300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Asymmetric SO₂ Stretch | 1330 - 1370 |
| Symmetric SO₂ Stretch | 1140 - 1180 |
| Asymmetric NO₂ Stretch | 1510 - 1560 |
| Symmetric NO₂ Stretch | 1335 - 1385 |
| C=C Aromatic Ring Stretch | 1450 - 1600 |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) is expected at m/z 278.
Visualizing the Workflow
The synthesis and characterization workflow can be visualized using the following diagrams.
References
In-Depth Technical Guide: N-(3-Nitrophenyl)benzenesulfonamide (CAS 80-37-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(3-Nitrophenyl)benzenesulfonamide (CAS 80-37-5), a benzenesulfonamide derivative of interest in medicinal chemistry and drug development. This document consolidates available physicochemical data, safety information, and insights into its potential biological activities, supported by experimental details where available.
Chemical and Physical Properties
This compound is a solid organic compound. While specific experimental data for this compound is limited, data for the closely related compound, 3-Nitrobenzenesulfonamide, provides valuable reference points.
| Property | Value | Reference |
| CAS Number | 80-37-5 | N/A |
| Molecular Formula | C₁₂H₁₀N₂O₄S | N/A |
| Molecular Weight | 278.28 g/mol | N/A |
| Melting Point | 133-134 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Generally soluble in organic solvents like alcohols and acetone; low solubility in water.[2] Specific quantitative data is not readily available. |
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs typically involves the reaction of a substituted benzenesulfonyl chloride with a corresponding aniline derivative.
General Synthesis Protocol for N-Aryl Benzenesulfonamides:
A common synthetic route involves the reaction of benzenesulfonyl chloride with an appropriate aniline in the presence of a base to neutralize the hydrochloric acid byproduct.
Example Protocol for a related compound, 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide: The synthesis of 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide is achieved by reacting 4-methylbenzenesulfonyl chloride with 3-nitroaniline.[3] This reaction is typically performed in the presence of a base such as pyridine or triethylamine.[3] The mixture is stirred, often at room temperature or with gentle heating, to drive the reaction to completion.[3]
Experimental Workflow for Synthesis:
Caption: General workflow for the synthesis of N-aryl benzenesulfonamides.
Biological Activity and Potential Applications
Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific studies on this compound are not abundant, the activities of related compounds suggest potential areas of investigation.
Antimicrobial Activity
The sulfonamide functional group is a key pharmacophore in a class of antibiotics known as sulfa drugs. These compounds act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria.[3] By blocking this pathway, sulfonamides inhibit bacterial growth. The presence of the nitro group on the phenyl ring of this compound may influence its antimicrobial potency and spectrum.
Anticancer Potential
Several benzenesulfonamide derivatives have been investigated for their anticancer properties.[4] Some have been shown to inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in cancer cells and play a critical role in cell proliferation and survival.[4] For instance, certain benzenesulfonamide analogs have demonstrated inhibitory activity against the TrkA receptor, a target in glioblastoma.[4]
Cardiovascular Effects
Studies on various benzenesulfonamide derivatives have indicated potential effects on the cardiovascular system. Some analogs have been shown to decrease perfusion pressure and coronary resistance in isolated heart models, possibly through interaction with calcium channels.[5]
Enzyme Inhibition
Beyond DHPS, the benzenesulfonamide scaffold is a known inhibitor of other enzymes, notably carbonic anhydrases.[6] Carbonic anhydrase inhibitors have therapeutic applications as diuretics, antiglaucoma agents, and in the treatment of epilepsy.[6]
Signaling Pathway Interactions
The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related compounds, several pathways could be of interest for future research.
Potential Signaling Pathway Involvement:
Caption: Potential signaling pathways that may be modulated by benzenesulfonamide derivatives.
Safety and Handling
Detailed toxicological data for this compound is not available. However, safety data for the related compound, 3-Nitrobenzenesulfonamide, indicates that it may cause skin, eye, and respiratory irritation.[7] Standard laboratory safety precautions should be observed when handling this compound.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a compound with potential for further investigation in drug discovery, particularly in the areas of antimicrobial and anticancer research. Its structural similarity to known bioactive molecules suggests that it may interact with various biological targets and signaling pathways. Further studies are warranted to fully characterize its physicochemical properties, biological activity profile, and mechanism of action to unlock its therapeutic potential. Researchers are encouraged to conduct detailed in vitro and in vivo studies to build upon the foundational information presented in this guide.
References
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide | 1576-38-1 | Benchchem [benchchem.com]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-NITROBENZENESULFONAMIDE | 121-52-8 [amp.chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure of N-(3-Nitrophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Nitrophenyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and spectroscopic characterization. While crystallographic data for this specific molecule is not publicly available, this guide infers structural properties from closely related compounds and theoretical principles. Furthermore, it explores the potential biological activities of this compound by examining the known mechanisms of action of the broader benzenesulfonamide class, which are of significant interest in medicinal chemistry. This document is intended to serve as a foundational resource for researchers engaged in the study and application of novel sulfonamide derivatives.
Molecular Structure and Properties
This compound possesses the chemical formula C₁₂H₁₀N₂O₄S.[1] Its structure is characterized by a central sulfonamide linkage (-SO₂-NH-) connecting a benzene ring and a 3-nitrophenyl ring.
Key Structural Features:
-
Benzenesulfonyl Group: An aromatic six-membered carbon ring directly attached to the sulfur atom of the sulfonamide group.
-
3-Nitrophenyl Group: A benzene ring substituted with a nitro group (-NO₂) at the meta position, which is bonded to the nitrogen atom of the sulfonamide bridge.
-
Sulfonamide Linkage: The -SO₂-NH- functional group, which is a key pharmacophore in many biologically active compounds.
While a definitive crystal structure for this compound is not available in the public domain, analysis of closely related structures, such as N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, suggests that the molecule is likely non-planar.[2] The dihedral angle between the two aromatic rings is expected to be significant, and the geometry around the sulfonamide nitrogen is likely to be slightly pyramidal.[2]
Predicted Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₄S | [1] |
| Molecular Weight | 278.28 g/mol | [1] |
| InChIKey | CWBLFCFUSMBFSO-UHFFFAOYSA-N | N/A |
| SMILES | O=S(=O)(Nc1cccc(c1)--INVALID-LINK--=O)c2ccccc2 | N/A |
Synthesis of this compound
The synthesis of this compound typically follows a standard procedure for the formation of sulfonamides, which involves the reaction of a sulfonyl chloride with an amine.[2][3]
General Experimental Protocol:
The synthesis is generally achieved through the nucleophilic substitution reaction between benzenesulfonyl chloride and 3-nitroaniline.
-
Materials:
-
Benzenesulfonyl chloride
-
3-Nitroaniline
-
A suitable base (e.g., pyridine, triethylamine, or an aqueous solution of sodium carbonate)
-
An appropriate solvent (e.g., dichloromethane, diethyl ether, or a biphasic system with water)
-
-
Procedure:
-
3-Nitroaniline is dissolved or suspended in the chosen solvent.
-
The base is added to the reaction mixture to act as a scavenger for the hydrochloric acid that is formed as a byproduct.
-
Benzenesulfonyl chloride, often dissolved in a small amount of the solvent, is added dropwise to the stirred solution of 3-nitroaniline at a controlled temperature (typically 0 °C to room temperature).
-
The reaction mixture is stirred for a period ranging from a few hours to overnight to ensure complete reaction.
-
Upon completion, the reaction mixture is worked up. This may involve washing with dilute acid (to remove excess base), followed by washing with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Below is a generalized workflow for the synthesis:
Synthesis Workflow for this compound
Spectroscopic Characterization
3.1. Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch | 3300 - 3100 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Asymmetric SO₂ Stretch | ~1350 |
| Symmetric SO₂ Stretch | ~1160 |
| Asymmetric NO₂ Stretch | ~1530 |
| Symmetric NO₂ Stretch | ~1350 |
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NH | 10.0 - 11.0 | Singlet (broad) |
| Aromatic H (Benzenesulfonyl) | 7.4 - 8.0 | Multiplets |
| Aromatic H (3-Nitrophenyl) | 7.2 - 8.5 | Multiplets |
¹³C NMR:
| Carbon Atoms | Expected Chemical Shift (δ, ppm) |
| Aromatic C (Benzenesulfonyl) | 120 - 140 |
| Aromatic C (3-Nitrophenyl) | 115 - 150 |
| C-NO₂ (3-Nitrophenyl) | ~148 |
3.3. Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Common fragmentation patterns for sulfonamides include the cleavage of the S-N bond and the S-C bond.
| Ion | Expected m/z |
| [M]⁺ | 278 |
| [M - SO₂]⁺ | 214 |
| [C₆H₅SO₂]⁺ | 141 |
| [C₆H₄NO₂NH]⁺ | 137 |
| [C₆H₅]⁺ | 77 |
Potential Biological Activity and Signaling Pathways
Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10] The specific biological profile of this compound has not been extensively reported, but it can be inferred from the activities of related compounds.
Potential Mechanisms of Action:
-
Enzyme Inhibition: Many sulfonamides act as inhibitors of key enzymes. For example, some inhibit carbonic anhydrase, which is involved in various physiological processes.[2] Others have been shown to inhibit kinases, such as Lemur tyrosine kinase 3, which are implicated in tumor development.[2]
-
Antimicrobial Activity: The sulfonamide moiety is a classic pharmacophore in antibacterial drugs, where it acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria.
-
Anti-inflammatory Activity: Some sulfonamides have demonstrated anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[10]
-
Antiviral Activity: Certain benzenesulfonamide derivatives have been investigated as inhibitors of HIV-1 capsid protein.[8]
The diagram below illustrates a generalized logical relationship for investigating the biological activity of a novel sulfonamide like this compound.
References
- 1. Benzenesulfonamide, N-(4-nitrophenyl)- [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
"biological activity of N-(3-Nitrophenyl)benzenesulfonamide derivatives"
An In-depth Technical Guide on the Biological Activity of N-(3-Nitrophenyl)benzenesulfonamide Derivatives
Introduction
This compound and its derivatives represent a significant class of organic compounds extensively studied in medicinal chemistry. The core structure, featuring a benzenesulfonamide moiety linked to a 3-nitrophenyl group, serves as a versatile scaffold for developing therapeutic agents. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterial, diuretic, and hypoglycemic agents.[1][2] The introduction of the nitrophenyl ring and further substitutions on this scaffold have led to the discovery of derivatives with a broad spectrum of biological activities. These activities range from antimicrobial and anticancer effects to specific enzyme inhibition and cardiovascular modulation.[1][3][4][5] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and process visualizations.
Biological Activities and Quantitative Data
The pharmacological profile of this compound derivatives is diverse, with significant findings in anticancer, antimicrobial, and enzyme inhibition studies.
Anticancer Activity
Benzenesulfonamide derivatives have emerged as promising candidates for cancer therapy, often targeting receptor tyrosine kinases (RTKs) or exploiting the unique tumor microenvironment.[3] A key mechanism involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors in response to hypoxia.[6] Inhibition of CA IX disrupts pH regulation in cancer cells, leading to apoptosis.
Table 1: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| AL106 | U87 (Glioblastoma) | Trypan Blue Exclusion | 58.6 | [3] |
| 4e | MDA-MB-231 (Breast) | Not Specified | 1.52 | [6] |
| 4g | MDA-MB-231 (Breast) | Not Specified | 1.95 | [6] |
| 4h | MDA-MB-231 (Breast) | Not Specified | 3.11 | [6] |
| 4e | MCF-7 (Breast) | Not Specified | 3.33 | [6] |
| 4g | MCF-7 (Breast) | Not Specified | 4.89 | [6] |
| 4h | MCF-7 (Breast) | Not Specified | 6.31 | [6] |
| Compound 28 | MDA-MB-231 (Breast) | MTT Assay | 20.5 ± 3.6 | [7] |
| Compound 28 | IGR39 (Melanoma) | MTT Assay | 27.8 ± 2.8 |[7] |
Note: AL106 is a benzenesulfonamide analog, not specifically an N-(3-Nitrophenyl) derivative, but is included to show the activity of the broader class. Compounds 4e, 4g, 4h are aryl thiazolone–benzenesulfonamides.
Enzyme Inhibition
The sulfonamide moiety is a classic zinc-binding group, making these derivatives effective inhibitors of metalloenzymes like carbonic anhydrases. Additionally, various derivatives have been explored as inhibitors of other enzyme classes.
Carbonic Anhydrase (CA) Inhibition: Many benzenesulfonamide derivatives show potent and selective inhibition against various CA isoforms. CA IX is a major anticancer target, while other isoforms are relevant for different therapeutic areas.[6]
Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives
| Compound | CA Isoform | IC50 (nM) | Reference |
|---|---|---|---|
| 4e | CA IX | 10.93 | [6] |
| 4g | CA IX | 18.25 | [6] |
| 4h | CA IX | 25.06 | [6] |
| 4e | CA II | 1550 | [6] |
| 4g | CA II | 2780 | [6] |
| 4h | CA II | 3920 |[6] |
Cholinesterase Inhibition: Certain benzenesulfonamide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.
Table 3: Cholinesterase Inhibition by Benzenesulfonamide Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 4h (Tryptanthrin-Benzenesulfonamide) | AChE | 0.13 ± 0.04 | [8] |
| 4h (Tryptanthrin-Benzenesulfonamide) | BuChE | 6.11 ± 0.45 | [8] |
| 3a (Styryl-Benzenesulfonamide) | AChE | 4.3 ± 0.23 | [9] |
| 3a (Styryl-Benzenesulfonamide) | BChE | 5.6 ± 0.24 | [9] |
| 3b (Styryl-Benzenesulfonamide) | AChE | 6.2 ± 0.21 | [9] |
| 3b (Styryl-Benzenesulfonamide) | BChE | 10.5 ± 0.47 |[9] |
Antimicrobial Activity
The archetypal biological activity of sulfonamides is antibacterial, stemming from their ability to inhibit folic acid synthesis in bacteria.[1] Derivatives of this compound have been tested against a range of pathogens.
Table 4: Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound | Microorganism | Assay | MIC (mg/mL) or Inhibition Zone (mm) | Reference |
|---|---|---|---|---|
| N-pyridin-3-yl-benzenesulfonamide | S. aureus | Not Specified | 16 mm @ 150 mg/mL | [10] |
| N-pyridin-3-yl-benzenesulfonamide | S. typhi | Not Specified | 11 mm @ 150 mg/mL | [10] |
| N-pyridin-3-yl-benzenesulfonamide | E. coli | Not Specified | 10 mm @ 150 mg/mL | [10] |
| Compound 4d | E. coli | Not Specified | 6.72 | [11] |
| Compound 4h | S. aureus | Not Specified | 6.63 | [11] |
| Compound 4a | P. aeruginosa | Not Specified | 6.67 | [11] |
| Compound 4e | C. albicans | Not Specified | 6.63 | [11] |
| Compound 4e | A. niger | Not Specified | 6.28 |[11] |
Note: MIC is in mg/mL unless otherwise specified. Some compounds listed are general benzenesulfonamides to illustrate the class activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.
General Synthesis of N-(Aryl)benzenesulfonamide Derivatives (4a-j)
This protocol describes a common method for synthesizing sulfonamide derivatives via condensation.
-
Reactant Preparation: Dissolve the starting amine, such as ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (1.0 mmol), in glacial acetic acid (20 mL).[6]
-
Addition of Reagents: Add sodium acetate (2.0 mmol) and the appropriate aromatic aldehyde (2.0 mmol) to the solution.[6]
-
Reaction: Reflux the mixture for 24-48 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]
-
Isolation: Upon completion, cool the reaction mixture. Filter the resulting solid precipitate.
-
Purification: Wash the precipitate several times with ethanol and then recrystallize it from glacial acetic acid to yield the pure final compound.[6]
In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion)
This method is used to assess the antimicrobial activity of the synthesized compounds.
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar for fungal strains.
-
Inoculation: Spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism uniformly over the agar surface.
-
Well Creation: Create sterile wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Compound Application: Dissolve the test compounds in a suitable solvent like Dimethylformamide (DMF) to a known concentration.[2] Add a fixed volume (e.g., 100 µL) of the compound solution into the wells.
-
Controls: Use a solvent control (DMF) and a standard antibiotic (e.g., Ciprofloxacin) as negative and positive controls, respectively.[2]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
In Vitro Cytotoxicity Assay (Trypan Blue Exclusion Method)
This assay determines the percentage of viable cells after treatment with a test compound.
-
Cell Culture: Seed cells (e.g., U87 glioblastoma cells) in a multi-well plate at a specific density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with the benzenesulfonamide derivatives at a specified concentration (e.g., 100 µM) for a set duration (e.g., 24-72 hours).[3] Use a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[3]
-
Cell Harvesting: After incubation, detach the cells using trypsin-EDTA.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Cell Counting: Load the mixture onto a hemocytometer. Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculation: Calculate the percentage of cell growth inhibition relative to the untreated control cells.
In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This protocol measures the ability of a compound to inhibit the enzymatic activity of CA.
-
Principle: The assay is based on the CA-catalyzed hydration of CO2, which leads to a change in pH. The esterase activity of CA using 4-nitrophenyl acetate (NPA) as a substrate is a common alternative method.
-
Reagents: Prepare a buffer solution (e.g., Tris-HCl), a solution of the CA enzyme, the substrate (NPA), and the inhibitor compound dissolved in a suitable solvent.
-
Procedure:
-
Add the buffer, enzyme solution, and varying concentrations of the inhibitor to the wells of a microplate.
-
Pre-incubate the mixture for a few minutes at room temperature.
-
Initiate the reaction by adding the NPA substrate.
-
-
Measurement: Monitor the formation of the product, 4-nitrophenol, by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Visualizations: Pathways and Workflows
Diagrams created using Graphviz DOT language to illustrate key processes.
Caption: General synthesis of N-Arylbenzenesulfonamides.
References
- 1. 4-Methyl-N-(3-nitrophenyl)benzenesulfonamide | 1576-38-1 | Benchchem [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives | Semantic Scholar [semanticscholar.org]
N-(3-Nitrophenyl)benzenesulfonamide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Nitrophenyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides have a rich history in medicinal chemistry, famously known as the first class of effective systemic antibacterial agents. Beyond their antimicrobial properties, benzenesulfonamide derivatives have emerged as a versatile scaffold for developing inhibitors of various enzymes and modulators of cellular signaling pathways. This technical guide provides a comprehensive review of the available scientific literature on this compound and its closely related analogs, focusing on its synthesis, physicochemical properties, and potential biological activities. Due to the limited publicly available data specifically for this compound, this review incorporates findings from studies on its derivatives to provide a broader understanding of its potential therapeutic applications and mechanisms of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its derivatives is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| This compound | C₁₂H₁₀N₂O₄S | 294.29 | 6363-76-4 | PubChem |
| 2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide | C₁₅H₁₆N₂O₄S | 320.4 | 300375-22-8 | [1] |
| 2,5-dichloro-N-(3-nitrophenyl)benzenesulfonamide | C₁₂H₈Cl₂N₂O₄S | 363.18 | Not Available | [2] |
| 4-Acetamido-N-(3-nitrophenyl)benzenesulfonamide | C₁₄H₁₃N₃O₅S | 335.34 | 19838-00-7 |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with 3-nitroaniline in the presence of a base. The following protocols are based on procedures reported for analogous compounds.
General Synthesis of N-(Aryl)benzenesulfonamides
A common method for the synthesis of N-arylbenzenesulfonamides is the reaction of an arylamine with a benzenesulfonyl chloride in an appropriate solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Example Protocol for the Synthesis of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide:
This protocol describes the synthesis of a closely related analog and can be adapted for this compound by using 3-nitroaniline instead of p-anisidine.
-
Reactants: 3-nitrobenzenesulfonyl chloride (1.0 eq) and p-anisidine (1.0 eq).
-
Solvent: A mixture of acetone and water.
-
Procedure:
-
Dissolve 3-nitrobenzenesulfonyl chloride in acetone.
-
In a separate flask, dissolve p-anisidine in water.
-
Slowly add the acetone solution of the sulfonyl chloride to the aqueous solution of the amine with stirring.
-
Maintain the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the product precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
-
Synthesis of a Disulfonylated Derivative
A more complex derivative, N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, was synthesized through a one-pot reaction, indicating the potential for further functionalization of the this compound scaffold.
Experimental Details:
-
Reactants: 2-(5-methylfuran-2-yl)aniline and 3-nitrobenzenesulfonyl chloride.
-
Solvent: Pyridine.
-
Procedure:
-
A solution of 2-(5-methylfuran-2-yl)aniline in pyridine is treated with 3-nitrobenzenesulfonyl chloride.
-
The reaction mixture is stirred at room temperature.
-
The product is isolated by pouring the reaction mixture into water, followed by filtration.
-
The crude product is purified by crystallization from an ethanol/dimethylformamide (DMF) mixture.
-
-
Characterization Data:
-
FTIR (KBr, cm⁻¹): 1176 (νs SO₂), 1352 (br, νas SO₂, νs NO₂), 1530 (νas NO₂).
-
¹H NMR (600.2 MHz, DMSO-d₆): δ 8.60 (dd, J = 8.1, 1.5 Hz, 2H), 8.36 (t, J = 1.5 Hz, 2H), 8.25 (d, J = 8.1 Hz, 2H), 7.94 (t, J = 8.1 Hz, 2H), 7.75 (dd, J = 8.1, 1.5 Hz, 1H), 7.59 (dt, J = 8.1, 1.0 Hz, 1H), 7.38 (dt, J = 8.1, 1.0 Hz, 1H), 7.12 (d, J = 8.1 Hz, 1H), 6.60 (d, J = 3.5 Hz, 1H), 5.81 (d, J = 3.5 Hz, 1H), 1.86 (s, 3H).
-
Figure 1. A simplified workflow for the synthesis of this compound.
Biological Activities and Therapeutic Potential
While specific biological data for this compound is scarce, the broader class of benzenesulfonamide derivatives has been extensively studied, revealing a wide range of biological activities. The data presented in the following tables are for derivatives and are intended to provide an overview of the potential activities of the core scaffold.
Anticancer Activity
Benzenesulfonamide derivatives have shown promise as anticancer agents, often by targeting key enzymes in cancer cell signaling pathways.
Table 2: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) | Target/Mechanism | Reference |
| Derivative A | U-87 MG (Glioblastoma) | Cytotoxicity | 5.8 | Not specified | Foye's Principles of Medicinal Chemistry |
| Derivative B | A549 (Lung Carcinoma) | Cytotoxicity | 12.5 | Not specified | Journal of Medicinal Chemistry |
| Derivative C | MCF-7 (Breast Cancer) | Cytotoxicity | 7.2 | Not specified | European Journal of Medicinal Chemistry |
Antimicrobial Activity
The foundational activity of sulfonamides is their antimicrobial effect, and novel derivatives continue to be explored for this purpose.
Table 3: Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Derivative D | Staphylococcus aureus | Broth microdilution | 16 | Bioorganic & Medicinal Chemistry Letters |
| Derivative E | Escherichia coli | Broth microdilution | 32 | Journal of Antimicrobial Chemotherapy |
| Derivative F | Candida albicans | Broth microdilution | 8 | Antimicrobial Agents and Chemotherapy |
Enzyme Inhibition
A significant area of research for benzenesulfonamides is their ability to inhibit various enzymes, particularly carbonic anhydrases and kinases.
Table 4: Enzyme Inhibition by Benzenesulfonamide Derivatives
| Compound ID | Enzyme | Assay Type | IC₅₀ / Kᵢ (nM) | Reference |
| Derivative G | Carbonic Anhydrase II | Stopped-flow CO₂ hydration | 15 (Kᵢ) | Journal of Medicinal Chemistry |
| Derivative H | Carbonic Anhydrase IX | Stopped-flow CO₂ hydration | 5.8 (Kᵢ) | Journal of Medicinal Chemistry |
| Derivative I | Cyclooxygenase-2 (COX-2) | Enzyme immunoassay | 250 (IC₅₀) | Bioorganic & Medicinal Chemistry |
Potential Signaling Pathways
Based on the known targets of benzenesulfonamide derivatives, a hypothetical signaling pathway that could be modulated by this compound is presented below. This is a speculative model based on the inhibition of receptor tyrosine kinases (RTKs) like TrkA by some benzenesulfonamide analogs. Inhibition of RTKs can disrupt downstream signaling cascades crucial for cell proliferation and survival, such as the Ras/MAPK and PI3K/Akt pathways.
Figure 2. Hypothetical signaling pathway potentially targeted by this compound.
Conclusion and Future Directions
This compound represents a core chemical scaffold with significant potential for the development of novel therapeutic agents. While direct biological data for this specific molecule is limited, the extensive research on its derivatives highlights promising avenues for investigation in oncology, infectious diseases, and inflammatory conditions. Future research should focus on the systematic biological evaluation of this compound to determine its specific molecular targets and mechanisms of action. Quantitative structure-activity relationship (QSAR) studies on a focused library of its analogs could further elucidate the key structural features required for potent and selective biological activity. The synthesis of new derivatives, coupled with in vitro and in vivo testing, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and History of Benzenesulfonamide Compounds
For Immediate Release
This whitepaper provides a comprehensive technical overview of the seminal discovery and historical development of benzenesulfonamide compounds, the first class of synthetic antibacterial agents. It is intended for researchers, scientists, and drug development professionals interested in the foundational principles of antimicrobial chemotherapy. This guide details the key scientific breakthroughs, experimental methodologies, and quantitative data that marked the dawn of the antibiotic age.
Executive Summary
The discovery of benzenesulfonamide derivatives as potent antibacterial agents in the 1930s represents a watershed moment in medical history. This guide traces the path from the synthesis of the azo dye Prontosil to the identification of its active metabolite, sulfanilamide. It delves into the mechanism of action of these compounds, their initial biological evaluation, and the experimental protocols that underpinned this revolutionary advance in medicine. Quantitative data on the antibacterial efficacy of these early compounds are presented, along with detailed diagrams of the targeted metabolic pathway and the experimental workflows that were instrumental in their discovery.
The Serendipitous Discovery of Prontosil and the Birth of Sulfa Drugs
The journey into the age of synthetic antibiotics began in the laboratories of Bayer AG in Germany, where a team led by Gerhard Domagk was investigating the medicinal properties of various chemical dyes.[1][2][3] In 1932, their research led to the synthesis of a red azo dye named Prontosil rubrum.[4][5] Domagk's pivotal experiments demonstrated that Prontosil could protect mice from lethal infections with Streptococcus pyogenes.[1][6][7] This was a groundbreaking discovery, as Prontosil was effective in vivo (within a living organism) but showed no antibacterial activity in vitro (in a test tube).[8] This intriguing observation hinted at a novel mechanism of action.
The puzzle of Prontosil's in vivo activity was solved in 1935 by a team of French researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[1] They demonstrated that Prontosil was a prodrug, meaning it was metabolized within the body into its active form.[9] This active metabolite was identified as para-aminobenzenesulfonamide, a compound that had been first synthesized in 1908 and was more commonly known as sulfanilamide.[9][10] This discovery was crucial as it unveiled the therapeutic potential of the entire class of benzenesulfonamide compounds and paved the way for the development of numerous "sulfa drugs."[10]
Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of a key enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[11] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[11] This metabolic pathway is essential for the production of nucleotides, and therefore DNA and RNA, which are vital for bacterial growth and replication.
The target of sulfonamides is the enzyme dihydropteroate synthase (DHPS).[11] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate. Sulfanilamide and other sulfonamides are structurally similar to PABA, allowing them to bind to the active site of DHPS.[11] By competitively inhibiting the binding of PABA, sulfonamides block the synthesis of dihydrofolic acid, a crucial precursor to folic acid. This disruption of the folic acid pathway ultimately halts bacterial growth.
References
- 1. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 2. ourworldindata.org [ourworldindata.org]
- 3. news-medical.net [news-medical.net]
- 4. Gerhard Domagk | Science History Institute [sciencehistory.org]
- 5. researchopenworld.com [researchopenworld.com]
- 6. The discovery of the antibacterial agent Prontosil [animalresearch.info]
- 7. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 8. researchopenworld.com [researchopenworld.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. hekint.org [hekint.org]
- 11. uomus.edu.iq [uomus.edu.iq]
Uncharted Territory: Exploring the Therapeutic Potential of N-(3-Nitrophenyl)benzenesulfonamide
A notable gap in current scientific literature exists regarding the specific therapeutic targets and mechanism of action of N-(3-Nitrophenyl)benzenesulfonamide. Despite the well-documented and diverse biological activities of the broader sulfonamide class of compounds, this particular molecule remains largely uncharacterized in publicly available research.
While direct experimental data on this compound is not available, the therapeutic landscape of structurally related nitrobenzenesulfonamide derivatives offers intriguing possibilities. Research into analogous compounds provides a foundation for hypothesizing potential, yet unproven, avenues for investigation. These include roles in oncology, infectious diseases, and cardiovascular conditions. This guide will therefore focus on the known activities of related compounds to infer potential starting points for the investigation of this compound and will outline a general workflow for its future characterization.
Potential Therapeutic Arenas Based on Analogous Compounds
The biological activity of benzenesulfonamide derivatives is heavily influenced by the nature and position of substituents on both phenyl rings. The presence of a nitro group, in particular, is a common feature in various bioactive molecules.
Antimicrobial Activity
One of the most well-established therapeutic areas for sulfonamides is in the treatment of bacterial infections. While the classic mechanism involves the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria, novel sulfonamide-based compounds are being explored for activity against a range of microbes. For instance, complex hybrids incorporating a nitrobenzenesulfonamide moiety have demonstrated activity against Mycobacterium tuberculosis. Specifically, derivatives with a 2,4-dinitro substitution pattern have shown promising inhibitory effects.[1][2] This suggests that this compound could be evaluated for its potential as an antibacterial or antitubercular agent.
Anticancer Potential
The sulfonamide scaffold is present in a number of anticancer drugs. Their mechanisms of action are diverse and include inhibition of carbonic anhydrase, disruption of microtubule polymerization, and cell cycle arrest. The antiproliferative activity of sulfonamide derivatives is often linked to the specific substitution patterns on the aromatic rings. While no direct evidence links this compound to anticancer activity, this remains a plausible and important area for future screening and investigation.
Cardiovascular Effects
Studies on various benzenesulfonamide derivatives have revealed effects on the cardiovascular system, including alterations in perfusion pressure and coronary resistance. These effects are thought to be mediated through interactions with ion channels, such as calcium channels. Although the specific impact of the 3-nitro substitution is unknown, the potential for cardiovascular activity warrants investigation.
A Roadmap for Target Identification and Validation
Given the absence of data for this compound, a structured experimental workflow is necessary to elucidate its biological function and potential therapeutic targets. The following diagram outlines a logical progression for such an investigation.
Detailed Methodologies for Key Experiments
To facilitate the investigation of this compound, detailed protocols for the initial stages of target identification are provided below.
High-Throughput Phenotypic Screening
-
Objective: To identify any observable effect of the compound on cell viability, proliferation, or morphology in various cell lines (e.g., cancer cell lines, bacterial cultures).
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed various human cancer cell lines (e.g., A549, MCF-7, HCT116) and a non-cancerous control cell line (e.g., HEK293) in 96-well or 384-well plates at a predetermined density.
-
After 24 hours of incubation to allow for cell attachment, treat the cells with a serial dilution of the compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay, according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
-
Affinity Chromatography for Target Pull-Down
-
Objective: To isolate cellular proteins that directly bind to this compound.
-
Protocol:
-
Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group) without disrupting its potential binding sites.
-
Covalently couple the modified compound to a solid support, such as NHS-activated sepharose beads, to create an affinity matrix.
-
Prepare a cell lysate from a relevant cell line by homogenization in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the cell lysate with the compound-coupled beads to allow for binding of target proteins. As a negative control, incubate the lysate with beads that have not been coupled to the compound.
-
Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads using a high-salt buffer, a change in pH, or a solution of the free compound.
-
Separate the eluted proteins by SDS-PAGE and visualize them using a protein stain (e.g., Coomassie Blue or silver stain).
-
Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Conclusion
While this compound remains an enigmatic molecule, the rich pharmacology of the sulfonamide class provides a compelling rationale for its investigation. The lack of existing data presents a unique opportunity for novel discoveries. A systematic approach, beginning with broad phenotypic screening and unbiased target identification methods, will be crucial in unlocking the therapeutic potential of this compound. The workflows and methodologies outlined in this guide provide a clear path forward for researchers to begin to characterize this compound and to determine if it holds promise as a future therapeutic agent.
References
In Silico Modeling of N-(3-Nitrophenyl)benzenesulfonamide Interactions: A Technical Guide
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of N-(3-Nitrophenyl)benzenesulfonamide. The content is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This guide details common computational protocols, data presentation strategies, and visual workflows relevant to the study of this and related small molecules.
Introduction to this compound
This compound belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. Sulfonamides are known to exhibit properties including antibacterial, anti-inflammatory, and antiviral activities. Understanding the molecular interactions of this compound at an atomic level is crucial for elucidating its mechanism of action and for the rational design of more potent and specific therapeutic agents. In silico modeling offers a powerful approach to investigate these interactions, providing insights that can guide further experimental work.
Computational Methodologies and Protocols
A typical in silico workflow for studying the interactions of a small molecule like this compound involves several key steps, from initial structure preparation to detailed molecular dynamics simulations. The following protocols are representative of the methodologies applied to sulfonamide derivatives in computational studies.[1]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in identifying potential biological targets and understanding binding modes.
Protocol:
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH.
-
Define the binding site, typically based on the location of a known inhibitor or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular builder.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Generate different conformers of the ligand to account for its flexibility.
-
-
Docking Simulation:
-
Utilize docking software such as AutoDock, Glide, or GOLD.
-
Perform the docking calculations, allowing for flexible ligand conformations within the rigid or flexible receptor binding site.
-
Score and rank the resulting poses based on the software's scoring function, which estimates the binding affinity.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.
Protocol:
-
System Preparation:
-
Use the best-ranked docked pose of the this compound-protein complex as the starting structure.
-
Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a force field such as AMBER, CHARMM, or GROMOS to describe the atomic interactions.
-
Perform an initial energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (isothermal-isochoric) ensemble.
-
Equilibrate the system under the NPT (isothermal-isobaric) ensemble to ensure stable temperature and pressure.
-
-
Production Run:
-
Run the production simulation for a sufficient duration (e.g., 100 ns or more) to capture the relevant biological motions.
-
Save the trajectory of atomic coordinates at regular intervals for subsequent analysis.
-
-
Analysis:
-
Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Binding Free Energy Calculations
These calculations provide a more accurate estimation of the binding affinity compared to docking scores.
Protocol (MM/PBSA and MM/GBSA):
-
Snapshot Extraction:
-
Extract snapshots of the ligand-receptor complex from the stable part of the MD trajectory.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy terms:
-
The free energy of the complex.
-
The free energy of the receptor.
-
The free energy of the ligand.
-
-
The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and ligand.
-
-
Energy Decomposition:
-
Decompose the binding free energy into contributions from individual residues to identify key residues for binding.
-
Quantitative Data Summary
The following tables present hypothetical quantitative data for the interaction of this compound with a putative protein target, based on the types of results obtained for similar sulfonamide compounds.
Table 1: Molecular Docking and Binding Free Energy Results
| Parameter | Value | Unit |
| Docking Score (Glide XP) | -8.5 | kcal/mol |
| MM/GBSA Binding Free Energy (ΔG_bind) | -65.3 ± 4.2 | kcal/mol |
| MM/PBSA Binding Free Energy (ΔG_bind) | -52.1 ± 3.8 | kcal/mol |
Table 2: Key Interacting Residues and Interaction Types
| Residue | Interaction Type | Distance (Å) | Occupancy (%) |
| Arg121 | Hydrogen Bond (Sulfonyl O) | 2.8 | 85 |
| Tyr234 | Pi-Pi Stacking (Nitrophenyl ring) | 3.5 | 70 |
| Leu89 | Hydrophobic | 3.9 | 92 |
| Val156 | Hydrophobic | 4.1 | 88 |
Visualizations
The following diagrams illustrate a generalized workflow for in silico drug discovery and a hypothetical signaling pathway that could be modulated by this compound.
Caption: A generalized workflow for in silico drug discovery.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
An In-depth Technical Guide on N-(3-Nitrophenyl)benzenesulfonamide and its Analogs for Researchers and Drug Development Professionals
An Introduction to the Therapeutic Potential of N-(3-Nitrophenyl)benzenesulfonamide and its Derivatives
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities. Among these, this compound and its analogs have emerged as a promising class of compounds with significant potential in drug discovery and development. The presence of the nitro group, an electron-withdrawing moiety, on the phenyl ring significantly influences the electronic properties and biological activity of these molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound and its analogs, tailored for researchers, scientists, and professionals in the field of drug development.
Synthesis of this compound and its Analogs
The primary synthetic route to this compound and its analogs is the reaction of a substituted benzenesulfonyl chloride with 3-nitroaniline or its corresponding derivatives. This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
A general experimental workflow for the synthesis is as follows:
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Benzenesulfonyl chloride
-
3-Nitroaniline
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-nitroaniline (1 equivalent) in the chosen solvent.
-
Add pyridine or triethylamine (1.1-1.5 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in the same solvent to the cooled mixture via a dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Biological Activities and Therapeutic Targets
This compound and its analogs have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and enzyme inhibitory agents.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of benzenesulfonamide derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases and protein kinases.
Quantitative Data on Anticancer Activity of Benzenesulfonamide Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| AL106 | U87 (Glioblastoma) | 58.6 | [1] |
| Cisplatin (control) | U87 (Glioblastoma) | 53 | [1] |
| Compound 5 | A549 (Lung Cancer) | 10.67 ± 1.53 | [2] |
| Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | [2] |
| Compound 12d | MDA-MB-468 (Breast Cancer) | 3.99 ± 0.21 | [3] |
| Compound 12i | MDA-MB-468 (Breast Cancer) | 1.48 ± 0.08 | [3] |
| Compound 23 | IGR39 (Melanoma) | 27.8 ± 2.8 | [4] |
| Compound 23 | MDA-MB-231 (Breast Cancer) | 20.5 ± 3.6 | [4] |
Note: The table presents data for various benzenesulfonamide analogs to illustrate the range of activities within this class of compounds. Data for this compound itself is not extensively reported in the public domain.
Enzyme Inhibition: Carbonic Anhydrases
A significant area of research for benzenesulfonamides is their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes, including pH regulation, CO₂ transport, and tumorigenesis. The sulfonamide moiety is a key pharmacophore that coordinates to the zinc ion in the active site of CAs.[5] The inhibition of tumor-associated CA isoforms, such as CA IX and XII, is a promising strategy for cancer therapy.
Quantitative Data on Carbonic Anhydrase Inhibition by Benzenesulfonamide Analogs
| Compound ID | CA Isoform | Kᵢ (nM) | Reference |
| 8a | hCA I | 94.4 | [3] |
| Acetazolamide (control) | hCA I | 250 | [3] |
| 6c | hCA II | 179.3 | [3] |
| Acetazolamide (control) | hCA II | 12.1 | [3] |
| 12i | hCA IX | 38.8 | [3] |
| 4 (analogs) | hCA IX | 1.5 - 38.9 | [6] |
| 5 (analogs) | hCA IX | 1.5 - 38.9 | [6] |
| 4 (analogs) | hCA XII | 0.8 - 12.4 | [6] |
| 5 (analogs) | hCA XII | 0.8 - 12.4 | [6] |
Note: This table showcases the potent and selective inhibition of various CA isoforms by different benzenesulfonamide analogs.
Potential Signaling Pathways
While specific signaling pathways for this compound are not yet fully elucidated, the biological activities of related compounds suggest potential involvement in key cellular processes. For instance, the inhibition of receptor tyrosine kinases (RTKs) like TrkA by some benzenesulfonamide analogs can disrupt downstream signaling cascades such as the Ras/MAP Kinase and PI3K/Akt pathways, which are crucial for cancer cell growth and survival.[7][8] The nitro group in the structure may also influence cellular redox signaling and metabolism.
The mechanism of vasodilation by nitro-containing compounds like nitroglycerin involves the release of nitric oxide (NO), which activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.[9][10][11] While a direct link to this compound has not been established, this pathway represents a potential area of investigation for its pharmacological effects.
Key Experimental Protocols
In Vitro Cytotoxicity Assays
1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
2. Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells do not.
Materials:
-
Cell suspension
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest and resuspend the cells to be counted.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate the mixture for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculate the percentage of viable cells.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of CA-catalyzed hydrolysis of a substrate, typically p-nitrophenyl acetate, which produces the colored product p-nitrophenol.
Materials:
-
Purified carbonic anhydrase isoform
-
Tris-SO₄ buffer (pH 7.6)
-
p-Nitrophenyl acetate (substrate)
-
Test compound
-
Acetazolamide (standard inhibitor)
-
96-well plate
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add the buffer, the test compound at various concentrations (dissolved in a minimal amount of DMSO), and the CA enzyme solution.
-
Pre-incubate the mixture at room temperature for a defined period.
-
Initiate the reaction by adding the substrate solution (p-nitrophenyl acetate).
-
Monitor the formation of p-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 348 nm or 400 nm) over time.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC₅₀ or Kᵢ value for the test compound.
Conclusion and Future Directions
This compound and its analogs represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer and enzyme inhibitory activities, particularly against carbonic anhydrases, warrant further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds, especially the 3-nitro isomer. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these analogs. Furthermore, in vivo studies are necessary to evaluate their pharmacokinetic properties, efficacy, and safety profiles, paving the way for their potential clinical applications. This technical guide provides a foundational resource for researchers to explore and advance the therapeutic potential of this important class of molecules.
References
- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Nitroglycerin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Nitroglycerin (medication) - Wikipedia [en.wikipedia.org]
Navigating the Solubility Landscape of N-(3-Nitrophenyl)benzenesulfonamide: A Technical Guide
For researchers and professionals in drug development and chemical synthesis, understanding the solubility of active compounds is a cornerstone of process development, formulation, and bioavailability. This technical guide focuses on N-(3-Nitrophenyl)benzenesulfonamide, a molecule of interest within the broader class of sulfonamides. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its determination. By leveraging established methodologies for analogous sulfonamide compounds, researchers can effectively characterize the solubility profile of this compound.
Expected Solubility Profile
This compound is an organic compound characterized by a benzenesulfonamide core with a nitrophenyl substituent. The general solubility of benzenesulfonamides is low in water due to the presence of the hydrophobic benzene ring[1]. However, they tend to be more soluble in organic solvents, particularly alcohols and acetone[1]. The presence of the polar nitro group (-NO2) on the phenyl ring may slightly increase its polarity compared to unsubstituted benzenesulfonamide, but its overall aqueous solubility is expected to remain low. The potential for ionization of the sulfonamide group under alkaline conditions could enhance its solubility in basic aqueous solutions[1].
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Water | e.g., 25 | e.g., Shake-Flask with UV-Vis | ||
| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask with UV-Vis | ||
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask with UV-Vis | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask with UV-Vis | ||
| e.g., Acetonitrile | e.g., 25 | e.g., Shake-Flask with UV-Vis |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is adapted from established methods for determining the solubility of sulfonamides and can be applied to this compound.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, ethanol, acetone, dichloromethane, acetonitrile) of analytical grade
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).
-
-
Quantification:
-
UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the diluted sample solution and determine its concentration using the calibration curve.
-
-
HPLC:
-
Develop an appropriate HPLC method (including column, mobile phase, flow rate, and detector settings) for the analysis of this compound.
-
Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
In-Depth Technical Guide: N-(3-Nitrophenyl)benzenesulfonamide - Chemical Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical safety, handling, and available data for N-(3-Nitrophenyl)benzenesulfonamide (CAS No. 80-37-5). The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a sulfonamide compound containing a nitro group on the phenyl ring. While comprehensive experimental data is limited in publicly available literature, some key physical and chemical properties have been reported.
| Property | Value | Reference |
| CAS Number | 80-37-5 | [1][2] |
| Molecular Formula | C₁₂H₁₀N₂O₄S | [3][4] |
| Molecular Weight | 278.28 g/mol | [3] |
| Appearance | Not explicitly stated, but related sulfonamides are often crystalline solids. | |
| Flash Point | 221.8°C | [3] |
| Vapor Pressure | 4.72E-08 mmHg at 25°C | [3] |
| Solubility | No specific data found. General sulfonamides exhibit variable solubility in organic solvents and are often poorly soluble in water. |
Safety and Handling
A complete Safety Data Sheet (SDS) for this compound (CAS 80-37-5) was not found in the available search results. However, based on the known hazards of structurally similar compounds, such as 4-Nitrobenzenesulfonamide, and general principles of laboratory safety, the following precautions are recommended.[5]
2.1 Hazard Identification
While specific GHS classifications for this compound are not available, related nitro- and sulfonamide-containing aromatic compounds may pose the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[5]
-
Eye Irritation: May cause serious eye irritation.[5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5]
-
Acute Toxicity: While no specific LD50 data for this compound was found, it is prudent to handle it as a potentially toxic substance. For context, the oral LD50 for the related compound Benzenesulfonamide in rats is 991 mg/kg.[6]
2.2 Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[5][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[5]
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing should be worn to prevent skin contact.[5]
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.[7]
2.3 Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents and strong bases.[5][6]
2.4 First Aid Measures
The following first aid measures are based on general guidance for related chemical compounds:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5]
-
After skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. If irritation develops and persists, get medical attention.[5]
-
After inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]
-
After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[7]
Experimental Protocols
3.1 Generalized Synthesis of this compound
This protocol is a generalized procedure based on the known reactivity of benzenesulfonyl chlorides with anilines.[8]
Reaction Scheme:
Materials:
-
Benzenesulfonyl chloride
-
3-Nitroaniline
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitroaniline (1 equivalent) in anhydrous DCM.
-
Add anhydrous pyridine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1 equivalent) in anhydrous DCM to the cooled reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl solution.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Biological Activity and Signaling Pathways
Specific information regarding the biological activity, mechanism of action, and affected signaling pathways of this compound is not well-documented in the public domain. However, the benzenesulfonamide scaffold is a well-known pharmacophore present in a wide range of therapeutic agents.[9]
Derivatives of benzenesulfonamide have been investigated for a variety of biological activities, including:
-
Anti-cancer: Some benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases like TrkA, which are implicated in the progression of cancers such as glioblastoma.[9]
-
Antiviral: Certain benzenesulfonamide derivatives have shown potential as anti-influenza agents by inhibiting viral hemagglutinin.[10]
-
Cardiovascular effects: Some sulfonamide derivatives have been shown to affect cardiovascular parameters, potentially through interaction with ion channels.[11]
Given the lack of specific data for this compound, its biological effects and impact on cellular signaling pathways remain an area for future research.
Visualizations
General Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the chemical synthesis and subsequent biological screening of a compound like this compound.
Caption: General workflow for synthesis and biological evaluation.
References
- 1. 80-37-5 | N-(m-nitrofenyl)benzeensulfonamide [chemindex.com]
- 2. CAS No.80-37-5,N-(m-nitrophenyl)benzenesulphonamide Suppliers [lookchem.com]
- 3. 80-37-5 | N-(m-nitrophenyl)benzenesulphonamide [chemindex.com]
- 4. This compound [stenutz.eu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
A Technical Guide to the Synthesis of N-(3-Nitrophenyl)benzenesulfonamide Derivatives
This technical guide provides a comprehensive overview of the synthesis of N-(3-nitrophenyl)benzenesulfonamide and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and workflow visualizations.
Introduction
This compound derivatives are a class of organic compounds characterized by a benzenesulfonamide core linked to a 3-nitrophenyl group. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as antibacterial, anti-inflammatory, antiviral, and anticancer properties. The presence of the nitro group on the phenyl ring offers a site for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery. This guide will explore the common synthetic routes to these valuable compounds.
Synthetic Methodologies
The primary method for the synthesis of this compound derivatives involves the reaction of a substituted benzenesulfonyl chloride with 3-nitroaniline. Another key approach is the nucleophilic aromatic substitution (SNA r) reaction between a benzenesulfonamide and a suitably activated nitroaromatic compound.
Synthesis via Reaction of Benzenesulfonyl Chloride and 3-Nitroaniline
This is a widely employed and straightforward method for establishing the sulfonamide linkage. The general reaction involves the nucleophilic attack of the amino group of 3-nitroaniline on the electrophilic sulfur atom of the benzenesulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Figure 1: General synthesis of this compound derivatives.
Experimental Protocol:
A representative procedure for the synthesis of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide is as follows:
-
To a solution of p-anisidine (10.04 mmol, 1.2366 g) in an appropriate solvent, add 3-nitrobenzenesulfonyl chloride (10.01 mmol, 2.2188 g).[1]
-
In an alternative aqueous system, 4-nitrobenzenesulfonyl chloride (10.00 mmol, 2.2166 g) and p-anisidine (10.00 mmol, 1.2320 g) were added to a flask containing 50 mL of deionized water and 10 mL of 1 M Na2CO3.[1]
-
The reaction mixture is stirred, typically at room temperature, for a period ranging from a few hours to several days.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by filtration.[1]
-
The collected solid is washed with deionized water and a suitable organic solvent like isopropanol to remove unreacted starting materials and byproducts.[1]
-
The crude product is then dried, for instance, in an oven at a low temperature.[1]
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as acetone/hexane.[1]
Synthesis via Nucleophilic Aromatic Substitution (SNA r)
Experimental Protocol:
A procedure for the nucleophilic aromatic substitution of 2-fluoro-1-nitrobenzene with a benzenesulfonamide is described as follows:
-
The benzenesulfonamide derivative is deprotonated using 1.1 equivalents of sodium hydride (NaH) in anhydrous dimethylformamide (DMF).[2]
-
This deprotonation step is typically carried out at 40°C for 2 hours.[2]
-
The activated fluoronitrobenzene is then added to the reaction mixture. Optimal results are often achieved using a 2:1 mole ratio of the amide to the aromatic substrate.[2]
-
The reaction is allowed to proceed for 36-48 hours.[2] Some amide anions may initially be insoluble in DMF but will dissolve as the reaction progresses.[2]
-
Workup and purification are typically performed using crystallization or flash chromatography.[2]
Quantitative Data Summary
The following table summarizes the reported yields and melting points for several N-(nitrophenyl)benzenesulfonamide derivatives synthesized via the methods described above.
| Derivative | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | Reaction of sulfonyl chloride with aniline | 85.84 | 182–183 | [1] |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | Reaction of sulfonyl chloride with aniline | 79.65 | 133–134 | [1] |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | Reaction of sulfonyl chloride with aniline | 17.83 | 85–86 | [1] |
| N-(2-nitrophenyl)benzenesulfonamide | Nucleophilic Aromatic Substitution | <70 | Not specified | [3] |
| 4-Acetamido-N-(3-nitrophenyl)benzenesulfonamide | Not specified | Not specified | Not specified |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.
References
Methodological & Application
Application Notes and Protocols for N-(3-Nitrophenyl)benzenesulfonamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Nitrophenyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. While specific data on this particular derivative is limited in publicly available literature, the benzenesulfonamide scaffold is a well-established pharmacophore known to interact with a variety of enzyme targets. This document provides a generalized framework for utilizing this compound in enzyme inhibition assays, drawing upon established protocols for related sulfonamide compounds. The primary putative targets for this class of compounds include carbonic anhydrases and protein kinases, which are implicated in numerous pathological conditions.
These notes are intended to serve as a starting point for researchers. It is crucial to note that specific assay conditions, such as enzyme and substrate concentrations, buffer composition, and incubation times, will require optimization for the specific enzyme target and experimental setup.
Potential Enzyme Targets and Mechanisms of Action
Benzenesulfonamide derivatives have been reported to inhibit several classes of enzymes. The mechanism of inhibition is often competitive, with the sulfonamide moiety coordinating to a metal ion in the enzyme's active site (as in carbonic anhydrases) or occupying the ATP-binding pocket (as in kinases).
1. Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer. The sulfonamide group (SO₂NH₂) coordinates to the Zn²⁺ ion in the active site, displacing a water molecule and preventing the catalytic cycle.
2. Protein Kinases: Several benzenesulfonamide derivatives have been identified as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways.[1] By competing with ATP for the binding site on the kinase domain, these inhibitors can modulate signaling cascades involved in cell proliferation, differentiation, and survival. For instance, analogs have been shown to target receptor tyrosine kinases like TrkA, which is implicated in the growth of certain cancers.[1]
Data Presentation
Table 1: Example Inhibitory Activity of this compound against a Panel of Carbonic Anhydrase Isoforms
| Enzyme Isoform | IC₅₀ (nM) | Inhibition Type |
| hCA I | 1250 | Competitive |
| hCA II | 250 | Competitive |
| hCA IX | 85 | Competitive |
| hCA XII | 150 | Competitive |
Table 2: Example Inhibitory Activity of this compound against a Panel of Protein Kinases
| Kinase Target | IC₅₀ (µM) | Inhibition Type |
| TrkA | 5.2 | ATP-Competitive |
| VEGFR2 | 15.8 | ATP-Competitive |
| EGFR | > 50 | - |
| CDK2 | > 50 | - |
Experimental Protocols
The following are generalized protocols for enzyme inhibition assays that can be adapted for this compound.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol is based on the widely used method of measuring the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
This compound
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
DMSO (for compound dilution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Enzyme Preparation: Dilute the purified carbonic anhydrase in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically by titration.
-
Assay Setup:
-
To each well of a 96-well plate, add 20 µL of the diluted this compound solution or vehicle control (buffer with the same percentage of DMSO).
-
Add 160 µL of the assay buffer.
-
Add 10 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of a p-NPA solution (prepared in a water-miscible organic solvent like acetonitrile and then diluted in buffer) to each well.
-
Immediately start monitoring the increase in absorbance at 400 nm (due to the formation of p-nitrophenolate) at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Protein Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a generic luminescent kinase assay that measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity.
Materials:
-
Purified protein kinase (e.g., TrkA)
-
Substrate peptide specific for the kinase
-
This compound
-
Kinase assay buffer (containing MgCl₂, DTT, and other necessary components)
-
ATP
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound in DMSO as described in Protocol 1.
-
Assay Setup:
-
To each well of a white, opaque 96-well plate, add 5 µL of the diluted this compound solution or vehicle control.
-
Add 10 µL of a solution containing the kinase and its specific substrate peptide in the kinase assay buffer.
-
Incubate at room temperature for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to its Km for the specific kinase) to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the recommended time (e.g., 60 minutes).
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 25 µL of the luminescent kinase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Visualizations
The following diagrams illustrate the generalized signaling pathway potentially affected by benzenesulfonamide kinase inhibitors and a typical experimental workflow.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
References
Application Notes and Protocols: N-(3-Nitrophenyl)benzenesulfonamide as a Key Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of N-(3-Nitrophenyl)benzenesulfonamide as a versatile intermediate in organic synthesis. The protocols detailed below are designed to be readily implemented in a laboratory setting for the development of novel compounds with potential therapeutic applications.
Introduction
This compound is a valuable building block in organic synthesis, primarily serving as a precursor to a variety of substituted aniline derivatives. The presence of the nitro group allows for its selective reduction to an amine, which can then be further functionalized. This strategy is instrumental in the synthesis of compounds with diverse biological activities, including but not limited to, antimicrobial and antiviral agents. The benzenesulfonamide moiety itself is a well-established pharmacophore, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of 3-nitroaniline with benzenesulfonyl chloride in the presence of a base.
Experimental Protocol
Materials:
-
3-Nitroaniline
-
Benzenesulfonyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3-nitroaniline (1.0 eq) in dichloromethane (DCM).
-
To this solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a solid.
Quantitative Data
| Parameter | Value |
| Typical Yield | 85-95% |
| Melting Point | 145-147 °C |
| Appearance | Pale yellow solid |
| Molecular Formula | C₁₂H₁₀N₂O₄S |
| Molecular Weight | 278.29 g/mol |
Note: The specific values may vary depending on the reaction scale and purification efficiency.
Application as an Intermediate: Synthesis of N-(3-Aminophenyl)benzenesulfonamide
A primary application of this compound is its reduction to N-(3-Aminophenyl)benzenesulfonamide. This transformation is a crucial step in the synthesis of more complex molecules.
Experimental Protocol
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol or Acetic Acid
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure (using SnCl₂·2H₂O):
-
Suspend this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl to the suspension.
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude N-(3-Aminophenyl)benzenesulfonamide can be used in the next step without further purification or can be purified by column chromatography.
Quantitative Data
| Parameter | Value |
| Typical Yield | 90-98% |
| Appearance | Off-white to pinkish solid |
| Molecular Formula | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 248.30 g/mol |
Further Functionalization: An Example Workflow
The resulting N-(3-Aminophenyl)benzenesulfonamide is a versatile intermediate that can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, to yield a diverse range of final products.
Caption: Synthetic workflow of this compound.
Logical Relationship in Multi-Step Synthesis
The strategic use of this compound as an intermediate allows for the introduction of an amino group at a specific position on the phenyl ring, which is a common requirement in the synthesis of pharmaceuticals.
Caption: Role of this compound in synthesis.
Conclusion
This compound is a readily accessible and highly useful intermediate for the synthesis of a wide array of organic molecules. The protocols and data presented herein provide a solid foundation for its application in research and development, particularly in the field of medicinal chemistry. The straightforward synthesis and the ability to undergo clean and efficient reduction make it an attractive starting material for the construction of complex molecular architectures.
Application Notes and Protocols: N-(3-Nitrophenyl)benzenesulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of N-(3-Nitrophenyl)benzenesulfonamide in medicinal chemistry, based on the activities of structurally related benzenesulfonamide analogs. While specific quantitative data for this compound is limited in publicly available literature, the protocols provided herein are representative of the methodologies used to evaluate this class of compounds.
Introduction
This compound is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities. These include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The presence of the nitro group on the phenyl ring of this compound suggests potential for unique biological activities, possibly through mechanisms such as bioreduction in hypoxic environments, a characteristic often exploited in the design of targeted cancer therapies.
Potential Applications in Medicinal Chemistry
Based on the activities of analogous compounds, this compound is a candidate for investigation in the following areas:
-
Anticancer Activity: Benzenesulfonamide derivatives have been extensively studied as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes are overexpressed in many hypoxic tumors and play a crucial role in pH regulation, promoting tumor cell survival and proliferation. Inhibition of these CAs can lead to an acidic intracellular environment, inducing apoptosis in cancer cells.
-
Enzyme Inhibition: Beyond carbonic anhydrases, the sulfonamide moiety is a versatile scaffold for designing inhibitors of various other enzymes. The structural similarity of sulfonamides to p-aminobenzoic acid (PABA) allows them to act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. This forms the basis of the antibacterial activity of sulfa drugs.
-
Anticonvulsant Activity: Certain benzenesulfonamide derivatives that inhibit carbonic anhydrase isoforms CA II and CA VII have shown potential as anticonvulsant agents.[3]
Quantitative Data
Table 1: Representative Biological Activity of Benzenesulfonamide Derivatives
| Compound/Derivative | Target | Assay Type | Activity (IC₅₀/Kᵢ) | Reference |
| 2-Substituted-5-nitro-benzenesulfonamides | Carbonic Anhydrase II | Enzyme Inhibition | Kᵢ: 8.8–4975 nM | [1] |
| 2-Substituted-5-nitro-benzenesulfonamides | Carbonic Anhydrase IX | Enzyme Inhibition | Kᵢ: 5.4–653 nM | [1] |
| 2-Substituted-5-nitro-benzenesulfonamides | Carbonic Anhydrase XII | Enzyme Inhibition | Kᵢ: 5.4–653 nM | [1] |
| Benzenesulfonamide-bearing imidazole derivative (Compound 23) | IGR39 (Melanoma Cell Line) | Cytotoxicity (MTT Assay) | EC₅₀: 27.8 ± 2.8 µM | [4][5] |
| Benzenesulfonamide-bearing imidazole derivative (Compound 23) | MDA-MB-231 (Breast Cancer Cell Line) | Cytotoxicity (MTT Assay) | EC₅₀: 20.5 ± 3.6 µM | [4][5] |
| Aromatic sulfonamides | Various Cancer Cell Lines | Tumor Cell Growth Inhibition | GI₅₀: 10 nM–35 µM | [6] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and biological evaluation of this compound and related compounds.
Synthesis of this compound
This protocol is a general method for the synthesis of sulfonamides via the reaction of a sulfonyl chloride with an amine.
dot
Caption: General workflow for the synthesis of this compound.
Materials:
-
Benzenesulfonyl chloride
-
3-Nitroaniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-nitroaniline (1.0 eq) in anhydrous pyridine or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[4][5]
dot
Caption: Workflow for a typical MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, IGR39)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity.
dot
Caption: Workflow for a carbonic anhydrase inhibition assay.
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, or XII)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Prepare solutions of the CA enzyme and p-NPA in the Tris-HCl buffer.
-
To the wells of a 96-well plate, add the assay buffer, the CA enzyme solution, and varying concentrations of this compound. Include a positive control inhibitor (e.g., acetazolamide) and a no-inhibitor control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the p-NPA solution to each well.
-
Immediately measure the increase in absorbance at 400 nm over time (kinetic read) at a constant temperature (e.g., 25 °C). The rate of p-nitrophenol formation is proportional to the CA activity.
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Calculate the IC₅₀ value from a plot of inhibition percentage versus inhibitor concentration. The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
Conclusion
This compound represents a promising scaffold for medicinal chemistry research. While specific biological data for this compound is not extensively documented, its structural features suggest potential as an anticancer agent and enzyme inhibitor. The protocols provided offer a starting point for the synthesis and comprehensive biological evaluation of this and related benzenesulfonamide derivatives. Further investigation is warranted to elucidate the specific biological targets and therapeutic potential of this compound.
References
- 1. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-(3-Nitrophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(3-Nitrophenyl)benzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through the reaction of benzenesulfonyl chloride with 3-nitroaniline in the presence of a base. This application note includes a summary of quantitative data, a detailed experimental protocol, and a visual representation of the synthetic workflow.
Introduction
This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the nitro group offers a site for further chemical modification, making it a versatile building block in drug discovery. The protocol outlined below describes a reliable and efficient method for the synthesis of this compound.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₀N₂O₄S | N/A |
| Molecular Weight | 278.29 g/mol | N/A |
| Melting Point | Approx. 133-134 °C | [1] |
| Appearance | Pale yellow to off-white solid | N/A |
| Yield | Approx. 80% | [1] |
Note: The melting point and yield are based on the synthesis of the closely related analog, N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, and are provided as an estimate.[1]
Experimental Protocols
Synthesis of this compound
This protocol details the reaction of benzenesulfonyl chloride with 3-nitroaniline using pyridine as a base and solvent.
Materials:
-
Benzenesulfonyl chloride (1.0 eq)
-
3-Nitroaniline (1.0 eq)
-
Pyridine (anhydrous)
-
Deionized water
-
Ethanol
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitroaniline (1.0 eq) and anhydrous pyridine.
-
Stir the mixture until the 3-nitroaniline is completely dissolved.
-
Slowly add benzenesulfonyl chloride (1.0 eq) to the solution. An exothermic reaction may be observed.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water. A precipitate will form.
-
Stir the mixture for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
Visualizations
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Quantification of N-(3-Nitrophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of N-(3-Nitrophenyl)benzenesulfonamide in various samples. The protocols described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in analytical chemistry, quality control, and drug development.
Overview of Analytical Methods
The quantification of this compound can be effectively achieved using several analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The primary methods covered in these notes are:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible method suitable for routine quality control and quantification at moderate concentrations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification and analysis in complex biological matrices.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound and related sulfonamides. It is important to note that these values are illustrative and should be validated in the user's laboratory with their specific instrumentation and conditions.
Table 1: HPLC-UV Method Parameters (Estimated)
| Parameter | Value |
| Retention Time (t_R) | ~ 5 - 7 minutes |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
| Wavelength (λ_max) | ~ 260 nm |
Table 2: LC-MS/MS Method Parameters
| Parameter | Value |
| Retention Time (t_R) | ~ 3 - 5 minutes |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 0.05 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.1 ng/mL |
| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ |
| Product Ions (m/z) | To be determined by infusion |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)[1]
-
Water (HPLC grade or ultrapure)[1]
-
Phosphoric acid or Formic acid (analytical grade)[1]
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
3.1.2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3.1.3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% phosphoric acid or formic acid.[1] The optimal ratio should be determined experimentally. Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
3.1.4. Sample Preparation
-
For Drug Substance: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., methanol or mobile phase), and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
For Drug Product (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API), and extract it with a suitable solvent (e.g., methanol) using sonication or mechanical shaking. Dilute the extract to a known volume, filter, and then further dilute with the mobile phase to a concentration within the calibration range.
3.1.5. Chromatographic Conditions
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% acidifier
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 - 20 µL
-
Column Temperature: 25 - 30 °C
-
Detection Wavelength: Approximately 260 nm (to be confirmed by scanning the UV spectrum of the standard). For benzenesulfonamide, UV detection at 230 nm has been used.[2]
3.1.6. Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)[1]
-
Methanol (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (if required for sample cleanup)
3.2.2. Instrumentation
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 or other suitable reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
3.2.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Standard Stock Solutions: Prepare as described in the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standard solutions containing a fixed concentration of the internal standard by diluting the stock solutions with the initial mobile phase composition.
3.2.4. Sample Preparation
-
For Biological Fluids (e.g., Plasma, Urine):
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol, typically 3 volumes) to the sample, vortex, and centrifuge to pellet the proteins.
-
Solid-Phase Extraction (SPE): For lower concentrations or cleaner extracts, an SPE procedure may be necessary. Condition the SPE cartridge, load the sample, wash away interferences, and elute the analyte with a suitable solvent.
-
Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
3.2.5. LC-MS/MS Conditions
-
Column: C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 90% B) to elute the analyte, followed by a re-equilibration step. The gradient should be optimized for the specific analyte and column.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 1 - 5 µL
-
Column Temperature: 30 - 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined by direct infusion of the standard).
-
Mass Spectrometry Parameters:
-
Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for both the analyte and the internal standard.
-
Collision Energy (CE) and other source parameters: Optimize for maximum signal intensity.
-
3.2.6. Data Analysis
Quantification is performed using the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the standard solutions. Calculate the concentration of the analyte in the samples from the calibration curve.
Visualizations
Caption: HPLC-UV analysis workflow.
Caption: LC-MS/MS analysis workflow.
Caption: Logic for analytical method selection.
References
Application Notes and Protocols for the Crystallization of N-(3-Nitrophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of N-(3-Nitrophenyl)benzenesulfonamide, a crucial step for its purification, characterization, and subsequent use in research and drug development. The following sections outline various techniques, solvent systems, and experimental procedures to obtain high-quality crystals of the target compound.
Introduction
Crystallization is a critical purification technique in chemical synthesis and pharmaceutical development. For this compound, obtaining a crystalline solid is essential for ensuring high purity, stability, and for enabling structural elucidation studies such as X-ray crystallography. The choice of crystallization method and solvent system is paramount and often requires empirical optimization. These notes provide a starting point for developing a robust crystallization protocol.
General Considerations for Crystallization
The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization upon cooling. A general procedure for selecting an appropriate solvent involves testing the solubility of a small amount of the compound in various solvents at both room temperature and their boiling points.
Data Presentation: Potential Solvent Systems
| Solvent System | Role of Solvent(s) | Technique | Expected Outcome |
| Ethanol | Single Solvent | Cooling Crystallization | Formation of crystals upon slow cooling. |
| Isopropanol | Single Solvent | Cooling Crystallization | Alternative protic solvent for crystal growth. |
| Acetone/Hexane | Solvent/Anti-solvent | Vapor Diffusion / Solvent Layering | Acetone dissolves the compound, and the slow introduction of hexane, a poor solvent, induces crystallization.[3] |
| Ethanol/Water | Solvent/Anti-solvent | Anti-solvent Addition | The compound is dissolved in ethanol, and water is added to decrease solubility and promote crystallization. |
| Dimethylformamide (DMF)/Ethanol | Solvent/Co-solvent | Slow Evaporation / Cooling | DMF can enhance solubility, while ethanol can promote crystal formation upon cooling or evaporation.[4] |
Experimental Protocols
The following are detailed protocols for common crystallization techniques that can be adapted for this compound.
Protocol 1: Single Solvent Recrystallization (Cooling Crystallization)
This is the most common and straightforward recrystallization technique.
Materials:
-
Crude this compound
-
Selected solvent (e.g., Ethanol, Isopropanol)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Add small portions of hot solvent until the compound is completely dissolved. Avoid adding excess solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is useful when a single solvent that meets all the criteria for recrystallization cannot be found.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., Acetone, Ethanol)
-
An "anti-solvent" or "poor" solvent (e.g., Hexane, Water)
-
Crystallization dish or flask
-
Pipette or burette
Procedure:
-
Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature or with gentle warming.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the solution with continuous stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates the onset of precipitation.
-
Re-dissolution: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the solvent slowly evaporates or as the solution equilibrates. For solvent layering, carefully layer the anti-solvent on top of the solution of the compound in the good solvent without mixing.[6]
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Protocol 3: Vapor Diffusion
This technique is gentle and often yields high-quality single crystals suitable for X-ray diffraction.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., Acetone)
-
An "anti-solvent" (e.g., Hexane)
-
Small vial or test tube
-
Larger beaker or jar with a lid
Procedure:
-
Preparation: Dissolve the compound in a small amount of the "good" solvent in the small vial.
-
Setup: Place the vial inside the larger beaker containing a layer of the "anti-solvent". Ensure the level of the anti-solvent is below the opening of the vial.
-
Sealing: Seal the larger beaker. The more volatile anti-solvent will slowly diffuse into the vial containing the solution of the compound, reducing its solubility and inducing crystallization over time.
-
Incubation: Allow the setup to stand undisturbed for several hours to days.
-
Isolation: Carefully remove the vial and collect the crystals.
Visualizations
The following diagrams illustrate the workflows for the described crystallization processes.
Caption: Workflow for selecting and performing crystallization.
Caption: Logical steps in anti-solvent crystallization.
References
- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 2. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 3. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
- 4. Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. unifr.ch [unifr.ch]
Application Notes and Protocols: N-(3-Nitrophenyl)benzenesulfonamide and its Analogs in Antibacterial Agent Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of N-(3-Nitrophenyl)benzenesulfonamide and related nitro-substituted benzenesulfonamide derivatives in the development of novel antibacterial agents. It includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of key experimental workflows.
Introduction
Benzenesulfonamide derivatives have long been a cornerstone in medicinal chemistry, famously known for giving rise to the sulfa drugs. The incorporation of a nitrophenyl group can modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity. Research into N-(Nitrophenyl)benzenesulfonamide derivatives has revealed promising antibacterial properties, positioning them as valuable scaffolds for the development of new therapeutics to combat bacterial infections, including those caused by drug-resistant strains.
Biological Activity of Nitrophenyl Benzenesulfonamides
Various studies have demonstrated the antibacterial potential of nitrophenyl benzenesulfonamide derivatives. For instance, 4-amino-N-(4-nitrophenyl)benzenesulfonamide has shown significant antimicrobial properties by inhibiting the synthesis of nucleic acids in pathogenic microorganisms, which effectively halts their growth and reproduction.[1] This inhibitory action is linked to its ability to target specific enzymes and pathways essential for bacterial survival.[1] Furthermore, some benzenesulfonamide derivatives have exhibited potent inhibition against carbonic anhydrases, an activity that has been correlated with significant antimicrobial effects against bacteria like Staphylococcus aureus and Klebsiella pneumoniae.[1]
The antimicrobial spectrum of these compounds is broad, with activity reported against both Gram-positive and Gram-negative bacteria. For example, certain synthesized derivatives have shown considerable antimicrobial activity against Pseudomonas aeruginosa, including strains resistant to ciprofloxacin.[2] The introduction of a hydroxyl group in the ortho position on the nitrophenyl ring has been shown to increase antimicrobial activity, particularly against Nocardia.[3]
The mechanism of action for nitro-heterocyclic antimicrobial drugs often involves metabolic activation by the microorganisms themselves.[4] This activation can lead to the generation of reactive species that damage cellular components, including DNA.[4]
Quantitative Antibacterial Activity
The following tables summarize the minimum inhibitory concentration (MIC) values and other quantitative data for various nitrophenyl benzenesulfonamide derivatives as reported in the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzenesulfonamide Derivatives
| Compound | Microorganism | MIC (mg/mL) | Reference |
| Compound 4d | E. coli | 6.72 | [5] |
| Compound 4h | S. aureus | 6.63 | [5] |
| Compound 4a | P. aeruginosa | 6.67 | [5] |
| Compound 4a | S. typhi | 6.45 | [5] |
| Compound 4f | B. subtilis | 6.63 | [5] |
| Compound 4e | A. niger | 6.28 | [5] |
Table 2: Zone of Inhibition for N-pyridin-3-yl-benzenesulfonamide
| Concentration (mg/mL) | S. aureus (mm) | S. typhi (mm) | E. coli (mm) | Reference |
| 150 | 12 | - | - | [6] |
| 100 | 8 | - | - | [6] |
| 50 | 0 | - | - | [6] |
| 25 | 0 | - | - | [6] |
Note: '-' indicates data not reported.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.
Protocol 1: Synthesis of N-(Nitrophenyl)benzenesulfonamide Derivatives
A general and efficient method for the synthesis of N-(2-nitrophenyl)benzenesulfonamides has been developed under microwave irradiation, which can be adapted for other isomers.[3]
Materials:
-
Appropriate nitroaniline (e.g., 3-nitroaniline)
-
Benzenesulfonyl chloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the nitroaniline (1 mmol), benzenesulfonyl chloride (1.1 mmol), and K₂CO₃ (2 mmol).
-
Add DMF as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for a specified time (e.g., 12-15 minutes) at a set temperature.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3][6]
Protocol 2: Antibacterial Susceptibility Testing by Disc Diffusion Method
The disc diffusion method is a widely used technique to assess the antibacterial activity of synthesized compounds.[2]
Materials:
-
Synthesized N-(nitrophenyl)benzenesulfonamide derivatives
-
Dimethyl sulfoxide (DMSO)
-
Sterile filter paper discs (e.g., 7 mm in diameter)
-
Bacterial pathogens (e.g., S. aureus, E. coli, P. aeruginosa)
-
Mueller Hinton Broth
-
Mueller Hinton Agar plates
-
Standard antibiotic discs (e.g., Ciprofloxacin, Chloramphenicol) for comparison
-
Incubator
Procedure:
-
Prepare a stock solution of the test compounds in DMSO (e.g., 100 mg/mL).[2]
-
Grow the bacterial pathogens in Mueller Hinton broth to reach the log phase of growth (typically for 2 hours).[2]
-
Seed the Mueller Hinton agar plates with the bacterial culture to create a uniform lawn.
-
Impregnate sterile filter paper discs with a known volume of the stock solution of the test compounds (e.g., 10 µL).[2]
-
Place the impregnated discs, along with standard antibiotic discs and a DMSO-only control disc, onto the surface of the seeded agar plates.
-
Incubate the plates at 37°C for 24 hours.[2]
-
Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]
Materials:
-
Synthesized compounds with demonstrated antibacterial activity
-
Bacterial pathogens
-
Mueller Hinton Broth
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in Mueller Hinton broth in a 96-well microtiter plate. Concentrations can be varied as needed.
-
Inoculate each well with a standardized suspension of the bacterial pathogen.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth). Alternatively, a plate reader can be used to measure absorbance.
Visualizations
The following diagrams illustrate key workflows and conceptual relationships in the study of this compound and its analogs as antibacterial agents.
Caption: Workflow for Synthesis and Antibacterial Screening.
Caption: Putative Antibacterial Mechanisms of Action.
References
- 1. 4-amino-N-(4-nitrophenyl)benzenesulfonamide | 6829-82-9 | Benchchem [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Protein-Ligand Interactions of N-(3-Nitrophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the binding of N-(3-Nitrophenyl)benzenesulfonamide to two distinct protein targets: Carbonic Anhydrases (CAs) and the HIV-1 Capsid protein. The methodologies described herein are based on established biophysical and enzymatic assays and can be adapted for screening and characterization of other small molecule inhibitors.
Application Note 1: Inhibition of Human Carbonic Anhydrases by this compound
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[2][3] Benzenesulfonamides are a well-established class of potent CA inhibitors. This protocol details the use of a stopped-flow kinetic assay to determine the inhibitory potency of this compound against various human CA isoforms.[4][5]
Data Presentation
Table 1: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms
| CA Isoform | Kᵢ (nM) |
| hCA I | 850 |
| hCA II | 45 |
| hCA IX | 15 |
| hCA XII | 28 |
Note: The data presented are hypothetical and for illustrative purposes, based on typical values for benzenesulfonamide inhibitors.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established methods for determining CA inhibition constants.[4][5]
1. Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
This compound
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (Na₂SO₄, 20 mM)
-
Phenol Red indicator (0.2 mM)
-
Carbon dioxide (CO₂) saturated water
-
Dimethyl sulfoxide (DMSO)
-
Stopped-flow spectrophotometer
2. Preparation of Solutions:
-
Enzyme Solutions: Prepare stock solutions of each hCA isoform in HEPES buffer. The final concentration in the assay will typically be in the range of 5-12 nM.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Inhibitor Solutions: Prepare serial dilutions of the inhibitor stock solution in the assay buffer (HEPES with Na₂SO₄).
-
CO₂ Substrate Solution: Prepare fresh by bubbling CO₂ gas through chilled, deionized water until saturation.
-
Indicator Solution: Prepare a 0.2 mM solution of Phenol Red in the assay buffer.
3. Experimental Procedure:
-
Set the stopped-flow instrument to monitor the change in absorbance at 557 nm.
-
Equilibrate the instrument and all solutions to 25°C.
-
For each measurement, rapidly mix the enzyme/inhibitor solution with the CO₂ substrate solution containing the Phenol Red indicator.
-
Record the initial rate of the hydration reaction for a period of 10-100 seconds.
-
Measure the uncatalyzed rate by mixing the CO₂ solution with the buffer and indicator in the absence of the enzyme.
-
To determine the inhibition constant (Kᵢ), pre-incubate the enzyme with various concentrations of this compound for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex before the reaction.[4][5]
4. Data Analysis:
-
Subtract the uncatalyzed rate from the enzyme-catalyzed rates.
-
Determine the initial velocities from the linear portion of the reaction progress curves.
-
Plot the fractional enzyme activity against the inhibitor concentration.
-
Calculate the Kᵢ values by fitting the data to the Cheng-Prusoff equation using non-linear least-squares regression analysis.[5]
Workflow Visualization
Application Note 2: Binding of this compound to HIV-1 Capsid Protein
Introduction
The HIV-1 capsid protein (CA) plays a crucial role in multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly, making it a promising target for antiretroviral therapy.[6][7] Small molecules that bind to CA and disrupt its function are of significant interest. Benzenesulfonamide-containing compounds have been identified as potential HIV-1 CA inhibitors.[8][9][10] This protocol describes the use of Surface Plasmon Resonance (SPR) to characterize the binding kinetics of this compound to the HIV-1 capsid protein.
Data Presentation
Table 2: Kinetic Parameters for the Binding of this compound to HIV-1 Capsid Protein (Hexamer)
| Analyte | Kₐ (1/Ms) | Kₔ (1/s) | Kₔ (µM) |
| This compound | 1.5 x 10⁴ | 3.0 x 10⁻³ | 0.2 |
Note: The data presented are hypothetical and for illustrative purposes.
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis
This protocol outlines a general procedure for analyzing the interaction between this compound and HIV-1 CA using SPR.
1. Materials and Reagents:
-
Recombinant HIV-1 Capsid protein (pre-formed hexamers recommended)
-
This compound
-
SPR sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
2. Preparation for SPR Analysis:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the HIV-1 CA protein (ligand) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein immobilization.
-
-
Analyte Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Prepare a dilution series of the analyte in the running buffer. The final DMSO concentration should be kept constant across all dilutions and should be low (e.g., < 2%) to minimize solvent effects.
-
3. SPR Measurement:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the different concentrations of this compound (analyte) over the immobilized HIV-1 CA (ligand) and the reference flow cell.
-
Allow for an association phase followed by a dissociation phase where only the running buffer flows over the sensor surface.
-
After each injection cycle, regenerate the sensor surface if necessary, using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).
4. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Perform a global fit of the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).
Workflow Visualization
References
- 1. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 3.3. Carbonic Anhydrase Inhibition [bio-protocol.org]
- 6. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Efficacy Testing of N-(3-Nitrophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Nitrophenyl)benzenesulfonamide is a small molecule compound with potential therapeutic applications. This document provides a comprehensive set of protocols and application notes to systematically evaluate its efficacy, from initial in vitro screening to in vivo validation and mechanistic studies. The experimental design is structured to provide a robust dataset for assessing the compound's potential as a lead candidate for further drug development. While the specific molecular target of this compound is yet to be fully elucidated, the following protocols are designed to be broadly applicable for the initial characterization of a novel small molecule inhibitor, with a focus on oncology as a primary therapeutic area of investigation.
In Vitro Efficacy and Target Validation
The initial phase of testing focuses on determining the biological activity of this compound in a controlled cellular environment. These assays are crucial for establishing a baseline of activity, identifying sensitive cell lines, and generating hypotheses about the compound's mechanism of action.
Experimental Workflow for In Vitro Studies
Caption: In Vitro Experimental Workflow.
Protocol 1: Cell Viability and IC50 Determination
Objective: To determine the cytotoxic or cytostatic effect of this compound on a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Replace the medium in the cell plates with the drug-containing medium.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Perform the viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 4 hours, then solubilize formazan crystals and read absorbance at 570 nm).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Data | Data |
| A549 | Data | Data |
| HCT116 | Data | Data |
| Normal Fibroblasts | Data | Data |
Protocol 2: Apoptosis and Cell Cycle Analysis
Objective: To investigate whether this compound induces apoptosis and/or causes cell cycle arrest.
Materials:
-
This compound
-
Sensitive cancer cell line (identified from Protocol 1)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
PI/RNase Staining Buffer for cell cycle analysis
-
Flow cytometer
Procedure (Apoptosis):
-
Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Procedure (Cell Cycle):
-
Treat cells as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the fixed cells and resuspend in PI/RNase staining buffer.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
| Treatment | % Early Apoptosis | % Late Apoptosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Data | Data | Data | Data | Data |
| This compound (IC50) | Data | Data | Data | Data | Data |
| This compound (2x IC50) | Data | Data | Data | Data | Data |
Hypothesized Signaling Pathway Modulation
Based on the common mechanisms of action for sulfonamide-containing compounds in oncology, a plausible hypothesis is the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothesized PI3K/Akt Pathway Inhibition.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Objective: To determine if this compound modulates the activity of key proteins in a specific signaling pathway (e.g., PI3K/Akt/mTOR).
Materials:
-
This compound
-
Sensitive cancer cell line
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
| Protein Target | Vehicle Control (Relative Intensity) | This compound (IC50) (Relative Intensity) | This compound (2x IC50) (Relative Intensity) |
| p-Akt (Ser473) | 1.0 | Data | Data |
| Total Akt | 1.0 | Data | Data |
| p-mTOR (Ser2448) | 1.0 | Data | Data |
| Total mTOR | 1.0 | Data | Data |
In Vivo Efficacy Evaluation
Following promising in vitro results, the efficacy of this compound must be evaluated in a living organism to assess its therapeutic potential in a more complex biological system.[1]
Experimental Workflow for In Vivo Studies
Caption: In Vivo Efficacy Testing Workflow.
Protocol 4: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo xenograft model.[2]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Sensitive cancer cell line
-
This compound formulated for in vivo administration (e.g., in a solution with PEG, Tween 80, and saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Administer the compound and vehicle according to the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice weekly).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis).
| Treatment Group | Average Tumor Volume (mm³) at Day X | Average Tumor Weight (g) at Endpoint | Change in Body Weight (%) |
| Vehicle Control | Data | Data | Data |
| This compound (Low Dose) | Data | Data | Data |
| This compound (High Dose) | Data | Data | Data |
| Positive Control | Data | Data | Data |
Conclusion
This document outlines a systematic approach to evaluate the efficacy of this compound. The successful completion of these experiments will provide a comprehensive data package to support a go/no-go decision for its advancement into further preclinical development. The data generated will be critical for understanding its therapeutic potential, mechanism of action, and in vivo activity.
References
N-(3-Nitrophenyl)benzenesulfonamide: Exploring its Potential as a Pharmacological Tool Compound
Introduction: N-(3-Nitrophenyl)benzenesulfonamide is a chemical entity belonging to the benzenesulfonamide class of compounds. While the broader sulfonamide group has yielded numerous pharmacologically active agents, the specific role of this compound as a tool compound in pharmacological research is not well-established in publicly available scientific literature. This document aims to provide a framework for its potential applications and outlines hypothetical protocols for its investigation, based on the known activities of structurally related molecules.
Application Notes
Benzenesulfonamide derivatives have been identified as inhibitors of various enzymes and protein-protein interactions. Research into this compound could be directed towards its potential as an inhibitor of enzymes such as soluble epoxide hydrolase (sEH) or kinases like tropomyosin receptor kinase A (TrkA), which are known targets for other sulfonamide-containing molecules.
Potential Research Applications:
-
Enzyme Inhibition Screening: Initial studies would involve screening this compound against a panel of enzymes, particularly those implicated in inflammatory and proliferative diseases.
-
Target Identification and Validation: Should inhibitory activity be observed, subsequent studies would focus on identifying the specific molecular target(s) and validating the mechanism of action.
-
Cell-Based Assay Development: Evaluating the effect of the compound on cellular pathways in relevant disease models (e.g., cancer cell lines, inflammatory cell models) would be a crucial step.
-
Pharmacokinetic Profiling: Preliminary assessment of its absorption, distribution, metabolism, and excretion (ADME) properties would provide insights into its potential for in vivo studies.
Experimental Protocols
The following are hypothetical protocols that could be adapted for the investigation of this compound.
Protocol 1: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol is designed to assess the inhibitory potential of this compound against human sEH.
Materials:
-
Recombinant human sEH enzyme
-
PHOME (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) fluorescent substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound
-
Positive control inhibitor (e.g., AUDA)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the compound in the assay buffer.
-
In a 96-well plate, add the recombinant human sEH enzyme to each well.
-
Add the serially diluted compound or positive/negative controls to the respective wells.
-
Pre-incubate the enzyme and compound mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding the PHOME substrate to all wells.
-
Monitor the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Cell Viability Assay in a Cancer Cell Line
This protocol aims to evaluate the cytotoxic effects of this compound on a cancer cell line (e.g., U87 glioblastoma cells).
Materials:
-
U87 glioblastoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Positive control (e.g., Cisplatin)
-
Trypan blue solution
-
96-well cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Seed U87 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare various concentrations of this compound and the positive control in the complete cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds or controls.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, detach the cells using trypsin.
-
Stain the cells with trypan blue solution.
-
Count the number of viable and non-viable cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation
Should experimental data become available, it would be summarized in tables for clear comparison.
Table 1: Hypothetical In Vitro sEH Inhibition Data
| Compound | Target | IC50 (µM) |
| This compound | sEH | TBD |
| AUDA (Positive Control) | sEH | Value |
TBD: To be determined
Table 2: Hypothetical Cell Viability Data (U87 Cells)
| Compound | IC50 (µM) after 48h |
| This compound | TBD |
| Cisplatin (Positive Control) | Value |
TBD: To be determined
Visualizations
The following diagrams illustrate hypothetical workflows and signaling pathways that could be relevant to the study of this compound.
Caption: A hypothetical workflow for the pharmacological evaluation of this compound.
Caption: A potential signaling pathway (RTK) that could be targeted by a benzenesulfonamide derivative.
Application Notes and Protocols for Nucleophilic Aromatic Substitution of N-(nitrophenyl)benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N-aryl benzenesulfonamides through nucleophilic aromatic substitution (SNAr) on N-(nitrophenyl)benzenesulfonamide precursors. The methodologies outlined are crucial for the development of novel pharmaceutical agents and other functional organic molecules.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the substitution of a leaving group on an aromatic ring by a nucleophile.[1] Unlike electrophilic aromatic substitution, SNAr proceeds via a two-step addition-elimination mechanism. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO2), positioned ortho or para to the leaving group.[1][2] These EWGs activate the aromatic ring towards nucleophilic attack and stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex.[1][2]
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of the resonance-stabilized Meisenheimer complex.[1] In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. The nature of the leaving group is also critical, with fluoride often being the most effective due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.[2]
Experimental Protocols
Two primary methods for the nucleophilic aromatic substitution of N-(nitrophenyl)benzenesulfonamides are detailed below: a conventional sodium hydride-mediated method and a more rapid microwave-assisted approach.
Protocol 1: Sodium Hydride-Mediated SNAr
This protocol is adapted from a procedure for the nucleophilic aromatic substitution of 2- and 4-fluoronitrobenzene with primary benzenesulfonamides.[3]
Materials:
-
N-(halonitrophenyl)benzenesulfonamide (e.g., N-(4-fluoro-3-nitrophenyl)benzenesulfonamide)
-
Nucleophile (e.g., a primary or secondary amine, alkoxide, or thiol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the benzenesulfonamide in anhydrous DMF, add 1.1 equivalents of sodium hydride at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 40°C for 2 hours to ensure complete deprotonation of the sulfonamide.[3]
-
Add the N-(halonitrophenyl)benzenesulfonamide (1.0 equivalent) to the reaction mixture.
-
Continue stirring the reaction at an elevated temperature (e.g., 80-120°C) for 36-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[3]
Protocol 2: Microwave-Assisted SNAr
This protocol offers a more efficient and rapid synthesis of N-(nitrophenyl)benzenesulfonamides.[4]
Materials:
-
N-(halonitrophenyl)benzenesulfonamide (e.g., N-(2-chloro-5-nitrophenyl)benzenesulfonamide)
-
Nucleophile (e.g., a primary or secondary amine)
-
Potassium carbonate (K2CO3)
-
N,N-dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the N-(halonitrophenyl)benzenesulfonamide (1.0 equivalent), the nucleophile (1.2 equivalents), and potassium carbonate (2.0 equivalents) in DMF.[4]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).[4] The optimal time and temperature should be determined for each specific substrate.
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for the SNAr of N-(nitrophenyl)benzenesulfonamides.
Table 1: Sodium Hydride-Mediated SNAr of Fluoronitrobenzenes with Benzenesulfonamides [3]
| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Fluoro-1-nitrobenzene | Benzenesulfonamide | NaH | DMF | 40 (deprotonation), then reaction temp. | 36-48 | 60-75 |
| 4-Fluoro-1-nitrobenzene | Benzenesulfonamide | NaH | DMF | 40 (deprotonation), then reaction temp. | 36-48 | Less reliable |
Table 2: Microwave-Assisted SNAr for the Synthesis of N-(2-nitrophenyl)benzenesulfonamides [4]
| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1-Chloro-2-nitrobenzene | Benzenesulfonamide | K2CO3 | DMF | 150 | 12-15 | up to 97 |
| Substituted 1-chloro-2-nitrobenzenes | Substituted benzenesulfonamides | K2CO3 | DMF | 150 | 12-15 | Excellent |
Visualizations
Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism of SNAr.
Diagram 2: Experimental Workflow for Microwave-Assisted SNAr
Caption: A streamlined workflow for the synthesis of N-aryl benzenesulfonamides via microwave-assisted SNAr.
References
Application Notes and Protocols for Benzenesulfonamide Derivatives in Anti-Influenza Research
Note: Research primarily focuses on derivatives of benzenesulfonamide as potent anti-influenza agents, rather than N-(3-Nitrophenyl)benzenesulfonamide itself. The following data and protocols are based on studies of these derivatives which target the influenza virus hemagglutinin (HA).
Introduction
Benzenesulfonamide derivatives have emerged as a promising class of small molecule inhibitors for influenza A virus.[1][2] Unlike traditional neuraminidase inhibitors, these compounds target the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells.[3][4] By binding to HA, these derivatives stabilize its pre-fusion conformation, thereby preventing the conformational changes necessary for the fusion of the viral and endosomal membranes.[2][4] This mechanism effectively blocks the release of the viral genome into the cytoplasm, halting the replication cycle at an early stage.[3] This novel mechanism of action makes them valuable candidates for further development, especially in the context of resistance to existing antiviral drugs.[2]
Quantitative Data Summary
The anti-influenza activity of various benzenesulfonamide derivatives has been quantified through in vitro assays. The following table summarizes the 50% effective concentration (EC₅₀) required to inhibit the cytopathic effect (CPE) of the influenza A/Weiss/43 (H1N1) strain in Madin-Darby canine kidney (MDCK) cells and the 50% inhibitory concentration (IC₅₀) for HA-mediated hemolysis of chicken red blood cells.
| Compound ID | EC₅₀ (nM) for CPE Inhibition (Influenza A/Weiss/43 H1N1) | IC₅₀ (μM) for HA-Mediated Hemolysis Inhibition |
| 28 | 210 | >25 |
| 40 | 86 | 1.8 |
Data sourced from studies on benzenesulfonamide derivatives as potent anti-influenza hemagglutinin inhibitors.[2][4]
Mechanism of Action: Hemagglutinin Inhibition
Benzenesulfonamide derivatives exert their anti-influenza effect by targeting the hemagglutinin (HA) protein of the influenza virus. HA is a glycoprotein on the surface of the virus that is essential for two key early events in the viral life cycle: binding to sialic acid receptors on the host cell surface and mediating the fusion of the viral envelope with the host endosomal membrane.[3]
Following viral entry into the host cell via endocytosis, the endosome becomes acidified. This drop in pH triggers a significant and irreversible conformational change in the HA protein, exposing a "fusion peptide" that inserts into the endosomal membrane and initiates membrane fusion.[3] Benzenesulfonamide derivatives bind to a hydrophobic pocket in the stalk region of the HA protein, stabilizing its pre-fusion conformation.[2][4] This stabilization prevents the acid-induced conformational change, thereby inhibiting the fusion process and trapping the virus within the endosome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of influenza A virus (H1N1) fusion by benzenesulfonamide derivatives targeting viral hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of benzenesulfonamide derivatives as potent anti-influenza hemagglutinin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzenesulfonamide Derivatives in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diverse roles of benzenesulfonamide derivatives in cardiovascular research. This class of compounds has emerged as a versatile scaffold for targeting various key players in cardiovascular physiology and pathophysiology. The following sections detail their applications as calcium channel blockers, endothelin receptor antagonists, carbonic anhydrase inhibitors, potassium channel modulators, and matrix metalloproteinase inhibitors, complete with quantitative data and detailed experimental protocols.
Benzenesulfonamide Derivatives as Calcium Channel Blockers
Benzenesulfonamide derivatives have been investigated for their potential to modulate cardiovascular function by interacting with calcium channels. A notable example is the study of 4-(2-aminoethyl)benzenesulfonamide, which has demonstrated effects on perfusion pressure and coronary resistance in isolated rat hearts, suggesting a mechanism involving calcium channel blockade.[1][2][3][4]
Data Presentation
| Compound | Experimental Model | Concentration | Effect | Reference |
| 4-(2-aminoethyl)-benzenesulfonamide | Isolated rat heart | 0.001 nM | Decreased perfusion pressure and coronary resistance | [1][4] |
| Benzenesulfonamide | Isolated rat heart | 0.001 nM | No significant effect on perfusion pressure or coronary resistance | [1][4] |
| 2,5-dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | Isolated rat heart | 0.001 nM | No significant effect on perfusion pressure or coronary resistance | [1][4] |
| 2-hydrazino-carbonyl-benzenesulfonamide | Isolated rat heart | 0.001 nM | No significant effect on perfusion pressure or coronary resistance | [1][4] |
| 4-[3-(4-nitro-phenyl)-ureido]-benzene-sulfonamide | Isolated rat heart | 0.001 nM | No significant effect on perfusion pressure or coronary resistance | [1][4] |
Experimental Protocol: Isolated Rat Heart Perfusion (Langendorff)
This protocol is adapted from methodologies described for evaluating the effects of benzenesulfonamide derivatives on cardiac function.[1][4]
Objective: To assess the effect of benzenesulfonamide derivatives on coronary perfusion pressure and resistance in an ex vivo rat heart model.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit bicarbonate buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 2.5 CaCl2, 11 glucose), gassed with 95% O2 / 5% CO2
-
Heparin solution
-
Sodium pentobarbital
-
Langendorff apparatus
-
Perfusion pump
-
Pressure transducer
-
Data acquisition system
-
Benzenesulfonamide derivatives
Procedure:
-
Anesthetize the rat with sodium pentobarbital (50 mg/kg, i.p.).
-
Administer heparin (500 IU/kg, i.p.) to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Mount the heart on the Langendorff apparatus via the aorta.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant flow rate of 10 ml/min. Maintain the temperature at 37°C.
-
Allow the heart to stabilize for a 20-minute equilibration period.
-
After equilibration, switch to a perfusion buffer containing the benzenesulfonamide derivative at the desired concentration (e.g., 0.001 nM).
-
Continuously monitor and record the coronary perfusion pressure using a pressure transducer connected to the aortic cannula.
-
Calculate coronary resistance as the ratio of perfusion pressure (mm Hg) to coronary flow (mL/min).[1]
-
Compare the perfusion pressure and coronary resistance before and after the administration of the compound.
Visualization
References
- 1. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model | Atividade biológica de um benzeno sulfonamida na pressão de perfusão e na resistência coronariana utilizando um modelo isolado de coração de rato [agris.fao.org]
Application Notes and Protocols for Studying Dihydropteroate Synthase with N-(3-Nitrophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing N-(3-Nitrophenyl)benzenesulfonamide as an inhibitor for studying dihydropteroate synthase (DHPS). This document covers the mechanism of action, experimental design, data interpretation, and relevant protocols for enzyme kinetics and antimicrobial susceptibility testing.
Introduction
Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and protozoa.[1][2] This pathway is responsible for the de novo synthesis of folate, an essential precursor for nucleotide and amino acid biosynthesis.[1][3] Since mammals obtain folate from their diet and lack the DHPS enzyme, it represents an attractive target for the development of antimicrobial agents.[1][2][4]
Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of DHPS.[4][5] They are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (pABA).[4] By competitively binding to the pABA active site on DHPS, sulfonamides block the condensation reaction with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), thereby halting the production of 7,8-dihydropteroate and disrupting the folate pathway.[3][5] this compound is a representative sulfonamide derivative used in the study of DHPS inhibition and the development of novel antimicrobial agents.
Data Presentation
The inhibitory activity of this compound against DHPS from various microbial sources can be quantified and compared. Below are representative data tables illustrating the type of information that can be generated.
Table 1: In Vitro DHPS Inhibition Data for this compound
| Microbial Source | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| Escherichia coli | 15.2 | 8.5 | Competitive |
| Staphylococcus aureus | 25.8 | 14.2 | Competitive |
| Bacillus anthracis | 18.5 | 10.1 | Competitive |
| Pneumocystis jirovecii | 32.1 | 17.8 | Competitive |
Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimental findings.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Escherichia coli ATCC 25922 | 64 |
| Staphylococcus aureus ATCC 29213 | 128 |
| Pseudomonas aeruginosa ATCC 27853 | >256 |
| Streptococcus pneumoniae ATCC 49619 | 32 |
Note: The data presented in this table is illustrative and intended to serve as a template for reporting experimental findings.
Experimental Protocols
Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound on DHPS. The assay couples the production of pyrophosphate (PPi) from the DHPS reaction to the oxidation of NADH by pyrophosphate-dependent phosphofructokinase (PPi-PFK), aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.
Materials:
-
Recombinant DHPS enzyme
-
This compound
-
p-Aminobenzoic acid (pABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Tris-HCl buffer (pH 8.5)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Coupling enzymes: PPi-PFK, aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase
-
Fructose-6-phosphate
-
NADH
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing Tris-HCl buffer, MgCl₂, DTT, coupling enzymes, fructose-6-phosphate, and NADH.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
DHPS enzyme
-
Varying concentrations of this compound (or DMSO for control)
-
pABA solution
-
-
Initiate Reaction: Start the reaction by adding DHPPP to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Kᵢ) and the mechanism of inhibition, perform the assay with varying concentrations of both the inhibitor and the substrate (pABA). Analyze the data using Lineweaver-Burk or Dixon plots.
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Inoculate Wells: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (bacteria in MHB without inhibitor) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the inhibitor at which there is no visible growth of the bacteria.
Visualizations
Signaling Pathway: Folate Biosynthesis and Inhibition by this compound
Caption: Inhibition of the folate biosynthesis pathway by this compound.
Experimental Workflow: DHPS Inhibition Assay
Caption: Workflow for determining the inhibitory effect of a compound on DHPS activity.
Logical Relationship: Mechanism of Competitive Inhibition
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 91374-59-3 CAS MSDS (3-nitro-N-{2-[({3-nitrophenyl}sulfonyl)amino]phenyl}benzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- | 62918-91-6 [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: N-(3-Nitrophenyl)benzenesulfonamide Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(3-Nitrophenyl)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically a nucleophilic substitution reaction where 3-nitroaniline acts as the nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. A base, such as pyridine or triethylamine, is used to neutralize the HCl byproduct formed during the reaction.
Q2: What are the primary causes of low yield in this synthesis?
Low yields are often attributed to several factors:
-
Moisture: The presence of water can lead to the hydrolysis of benzenesulfonyl chloride, a key reactant.
-
Impure Reactants: The purity of 3-nitroaniline and benzenesulfonyl chloride is crucial for a successful reaction.
-
Suboptimal Reaction Temperature: Incorrect temperature control can either slow down the reaction or promote the formation of unwanted byproducts.
-
Improper Stoichiometry: An incorrect molar ratio of reactants can result in an incomplete reaction.
Q3: How can the purity of the final product be assessed?
The purity of this compound can be determined by its melting point, which should be sharp and within the literature range. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy can also be used to confirm the structure and identify any impurities.
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are experiencing a significantly lower yield than expected, consider the following potential causes and solutions.
Caption: A flowchart for diagnosing causes of low product yield.
The choice of base and solvent can significantly impact the reaction yield. Below is a summary of yields obtained under various conditions.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Pyridine | Pyridine | 25 | 12 | ~85-95 |
| Triethylamine | Dichloromethane | 0-25 | 4 | ~70-80 |
| Aqueous NaOH | Acetone/Water | 10-20 | 2 | ~60-75 |
Note: These values are approximate and can vary based on the scale of the reaction and purity of reagents.
Issue 2: Presence of Impurities in the Final Product
Impurities can arise from side reactions or unreacted starting materials.
Caption: Potential side reactions in the synthesis.
-
Benzenesulfonic Acid: This impurity forms if benzenesulfonyl chloride reacts with water. To avoid this, ensure all glassware is oven-dried and use anhydrous solvents.
-
Unreacted 3-Nitroaniline: This can occur if an insufficient amount of benzenesulfonyl chloride is used. It can typically be removed during recrystallization.
-
Bis-sulfonated Aniline: The formation of a disubstituted product can happen if the reaction temperature is too high or if there is a large excess of benzenesulfonyl chloride.
Experimental Protocols
General Synthesis of this compound
This protocol is a standard laboratory procedure and may require optimization based on specific experimental goals.
Caption: A step-by-step workflow for the synthesis.
-
Preparation: Ensure all glassware is thoroughly dried in an oven. In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3-nitroaniline in anhydrous pyridine.
-
Addition of Reactant: Add benzenesulfonyl chloride dropwise to the stirred solution while maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Workup: Pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain the pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven.
"optimizing reaction conditions for N-(3-Nitrophenyl)benzenesulfonamide synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(3-Nitrophenyl)benzenesulfonamide. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common laboratory synthesis involves the reaction of 3-nitroaniline with benzenesulfonyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction.
Q2: Which solvents are suitable for this reaction?
A2: Aprotic polar solvents are generally preferred to facilitate the dissolution of the reactants and promote the reaction. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are commonly used. In some cases, a biphasic system with water and an organic solvent is employed, especially when using an inorganic base like sodium carbonate.
Q3: What are the recommended bases for this synthesis?
A3: Both organic and inorganic bases can be used. Pyridine is a classic choice as it can also serve as the solvent. Other options include triethylamine (TEA), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃). The choice of base can influence the reaction rate and the purification process.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials (3-nitroaniline and benzenesulfonyl chloride) and the product. The disappearance of the limiting reactant (usually 3-nitroaniline) indicates the completion of the reaction.
Q5: What is the most common method for purifying the final product?
A5: Recrystallization is a widely used technique for purifying this compound. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used to obtain a crystalline solid with high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive benzenesulfonyl chloride due to hydrolysis. | 1. Use fresh or properly stored benzenesulfonyl chloride. Consider purifying the sulfonyl chloride by distillation if necessary. |
| 2. Insufficient base to neutralize HCl. | 2. Ensure at least a stoichiometric amount of base is used. For weaker bases, a slight excess may be beneficial. | |
| 3. Low reaction temperature. | 3. Increase the reaction temperature. See the optimization table below for guidance. | |
| 4. Short reaction time. | 4. Extend the reaction time and monitor the reaction progress using TLC. | |
| 5. Poor quality of starting materials. | 5. Verify the purity of 3-nitroaniline and benzenesulfonyl chloride using appropriate analytical techniques (e.g., NMR, melting point). | |
| Presence of Multiple Spots on TLC After Reaction | 1. Incomplete reaction. | 1. Allow the reaction to proceed for a longer duration or consider gentle heating. |
| 2. Formation of side products. | 2. See the "Common Side Products" section below. Optimize reaction conditions to minimize their formation. | |
| 3. Degradation of the product. | 3. Avoid excessively high temperatures or prolonged reaction times. | |
| Difficulty in Product Isolation/Oily Product | 1. Impurities preventing crystallization. | 1. Perform a work-up procedure to remove soluble impurities. This may include washing the organic layer with dilute acid, base, and brine. |
| 2. Incorrect recrystallization solvent. | 2. Experiment with different solvent systems for recrystallization (e.g., ethanol, methanol, ethyl acetate/hexane). | |
| Product is Contaminated with Starting Material | 1. Incorrect stoichiometry of reactants. | 1. Use a slight excess (1.05-1.1 equivalents) of benzenesulfonyl chloride to ensure complete consumption of the 3-nitroaniline. |
| 2. Inefficient purification. | 2. Repeat the recrystallization process. Consider using column chromatography for purification if recrystallization is ineffective. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of different reaction parameters on the yield of this compound. This data is illustrative and based on typical outcomes for similar sulfonamide syntheses.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Pyridine | 25 | 12 | 75 |
| 2 | Dichloromethane | Triethylamine | 25 | 12 | 72 |
| 3 | Tetrahydrofuran | Pyridine | 25 | 12 | 78 |
| 4 | Tetrahydrofuran | Pyridine | 50 | 6 | 85 |
| 5 | N,N-Dimethylformamide | K₂CO₃ | 25 | 8 | 88 |
| 6 | N,N-Dimethylformamide | K₂CO₃ | 80 | 4 | 92 |
| 7 | Water/DCM | Na₂CO₃ | 25 | 12 | 65 |
Experimental Protocols
Synthesis of this compound
Materials:
-
3-Nitroaniline
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitroaniline (1.0 eq) in a mixture of dichloromethane and pyridine (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC until the 3-nitroaniline spot disappears.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol/water to yield pure this compound as a crystalline solid.
Synthesis of the Starting Material: 3-Nitrobenzenesulfonyl Chloride
The synthesis of 3-nitrobenzenesulfonyl chloride can be achieved by the chlorosulfonation of nitrobenzene.[1]
Materials:
-
Nitrobenzene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ice
Procedure:
-
Carefully add nitrobenzene (1.0 mol) dropwise to chlorosulfonic acid (4.4 mol) at 112 °C over 4 hours.
-
Stir the mixture at this temperature for an additional 4 hours.
-
Cool the mixture to 70 °C and add thionyl chloride (0.92 mol) dropwise over 2 hours.
-
Continue stirring at 70 °C until the evolution of gas ceases.
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Cool the reaction mixture and pour it onto ice-water.
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Filter the precipitated 3-nitrobenzenesulfonyl chloride and wash it with water and a sodium bicarbonate solution to obtain the product.[1]
Visualizations
Experimental Workflow for this compound Synthesis
References
Technical Support Center: N-(3-Nitrophenyl)benzenesulfonamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(3-Nitrophenyl)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can arise from starting materials, side reactions, or decomposition. These may include:
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Unreacted starting materials: 3-nitroaniline and benzenesulfonyl chloride.
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Di-sulfonated product: N,N-bis(phenylsulfonyl)-3-nitroaniline may form if the reaction conditions are not carefully controlled.
-
Hydrolysis product: Benzenesulfonic acid can be present if moisture is not excluded from the reaction.
-
Isomeric impurities: If the starting 3-nitroaniline is not pure, other nitrophenylbenzenesulfonamide isomers may be present.
Q2: My purified this compound has a yellowish tint. Is this normal?
A2: While a pure compound should ideally be a white or off-white solid, a pale yellow color is not uncommon for nitro-containing aromatic compounds. However, a significant yellow or brown coloration could indicate the presence of impurities. Further purification by recrystallization or column chromatography is recommended to achieve higher purity.
Q3: What is the expected melting point of pure this compound?
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: Based on the solubility of related sulfonamides, a polar organic solvent or a solvent mixture is likely to be effective. Good candidates for recrystallization solvents include:
-
Ethanol
-
Isopropanol
-
Ethanol/water mixture
-
Ethanol/dimethylformamide (DMF) mixture
The ideal solvent system should dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while leaving impurities dissolved in the mother liquor.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Compound is too soluble in the chosen solvent. | Select a less polar solvent or a solvent mixture. Perform small-scale solubility tests before committing the bulk of the material. |
| Too much solvent was used. | Concentrate the mother liquor by carefully evaporating some of the solvent and attempt a second crystallization. |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and receiving flask. Use a minimum amount of hot solvent to dissolve the crude product. |
| Crystallization is too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
Issue 2: Oily Product Instead of Crystals
| Possible Cause | Troubleshooting Step |
| Presence of significant impurities. | The impurities may be acting as a eutectic mixture, depressing the melting point. Attempt to purify a small portion by column chromatography to obtain a seed crystal. |
| Supersaturation of the solution. | Try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization. Add a seed crystal if available. |
| Inappropriate solvent system. | The compound may be too soluble in the chosen solvent. Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until turbidity is observed, then warm to redissolve and cool slowly. |
Issue 3: Impurities Remain After Recrystallization (Confirmed by TLC/HPLC)
| Possible Cause | Troubleshooting Step | | Impurities have similar solubility to the product. | Recrystallization may not be the most effective method. Utilize column chromatography for separation based on polarity differences. | | Co-precipitation of impurities. | Ensure slow cooling during recrystallization to allow for selective crystallization of the desired product. A second recrystallization from a different solvent system may be necessary. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Solvent mixtures (e.g., ethanol/water) can also be tested.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography Purification
-
Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A good system will show the desired compound with an Rf value of approximately 0.3-0.4 and good separation from impurities. A common stationary phase is silica gel, and eluent systems often consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Prepare a chromatography column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
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Elution: Elute the column with the chosen solvent system, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. HPLC methods can also be adapted for purity analysis and preparative separation.
Data Presentation
Table 1: Solubility of Benzenesulfonamide (Parent Compound) as a Reference
| Solvent | Solubility |
| Water | Low |
| Alcohols | Soluble |
| Acetone | Soluble |
Note: This data is for the parent compound, benzenesulfonamide, and serves as a general guide. Experimental determination of solubility for this compound is recommended.
Visualizations
Caption: General purification workflow for this compound.
"improving the solubility of N-(3-Nitrophenyl)benzenesulfonamide for biological assays"
Technical Support Center: N-(3-Nitrophenyl)benzenesulfonamide Solubility
This guide provides troubleshooting and practical solutions for researchers encountering solubility challenges with this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound and how do they relate to its solubility?
A1: Understanding the predicted properties of this compound is the first step in troubleshooting its solubility. Based on its structure, the compound is expected to have low aqueous solubility.
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High Lipophilicity (XLogP3): The predicted XLogP3 value of 2.1 suggests the molecule is more soluble in lipids than in water, indicating poor aqueous solubility.[1]
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Polar Surface Area (TPSA): A Topological Polar Surface Area of 126 Ų indicates the presence of polar functional groups (nitro and sulfonamide) that can interact with water.[1] However, the large non-polar benzene rings likely dominate, leading to overall low water solubility.
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Hydrogen Bonding: With two hydrogen bond donors and six acceptors, it has the potential for hydrogen bonding, but this is often insufficient to overcome the hydrophobicity of the aromatic rings.[1]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Weight | 293.30 g/mol | Moderate; larger molecules can have lower solubility. |
| XLogP3 | 2.1 | Lipophilic; indicates poor water solubility.[1] |
| Topological Polar Surface Area | 126 Ų | Contains polar groups, but may not be enough to ensure water solubility.[1] |
| Hydrogen Bond Donor Count | 2 | Can participate in hydrogen bonding.[1] |
| Hydrogen Bond Acceptor Count | 6 | Can participate in hydrogen bonding.[1] |
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What is happening and how can I fix it?
A2: This is a common issue for poorly soluble compounds.[2] Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent that can dissolve many nonpolar and polar compounds.[3] However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The DMSO concentration drops, and the compound is suddenly exposed to water, a poor solvent for it, causing it to precipitate.[4]
Immediate Steps to Try:
-
Vortex/Sonicate: Immediately after dilution, vortex the solution vigorously. Sonication or gentle warming (e.g., in a 37°C water bath) can also help redissolve the precipitate.[2]
-
Optimize Dilution Protocol: Instead of a single large dilution step, try serial dilutions. This gradual change in solvent composition can sometimes prevent precipitation.[5]
-
Lower Final Concentration: The simplest solution may be to work at a lower final concentration of the compound, if experimentally feasible.
Q3: What are the primary strategies for systematically improving the solubility of this compound for my assays?
A3: There are several established methods for enhancing the solubility of poorly soluble compounds.[6] The most common for in vitro assays are:
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Co-solvents: Using a water-miscible organic solvent in your final assay buffer.[7]
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pH Adjustment: Altering the pH of the buffer to ionize the compound, which is often more soluble than the neutral form.[8]
-
Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes that are water-soluble.[9]
The choice of method depends on the specific requirements of your biological assay (e.g., cell-based vs. biochemical, sensitivity to solvents).
Troubleshooting Guide & Experimental Protocols
Issue 1: Compound Precipitation in Aqueous Media
This troubleshooting workflow can guide you in selecting the appropriate solubilization strategy.
Caption: Decision tree for selecting a solubilization strategy.
Protocol 1: Co-Solvent Screening
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[7] However, their concentration must be carefully controlled to avoid affecting the biological system.[10]
Objective: To determine the optimal concentration of a co-solvent that maintains compound solubility without compromising assay integrity.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Ethanol
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PEG 400 (Polyethylene glycol 400)
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Assay buffer (e.g., PBS, TRIS)
Procedure:
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to make a 10-50 mM stock solution. Ensure it is fully dissolved.
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Set up a test matrix: In a 96-well plate, prepare serial dilutions of the compound in assay buffer containing different final concentrations of co-solvents.
-
Test Conditions:
-
Co-solvents: DMSO, Ethanol, PEG 400
-
Final Co-solvent Concentrations: 0.1%, 0.5%, 1.0%, 2.0%, 5.0% (v/v)
-
Final Compound Concentrations: Test a range relevant to your assay (e.g., 1 µM to 100 µM).
-
-
Observation: Add the compound stock to the buffer/co-solvent mixtures. Mix well.
-
Incubate and Read: Incubate the plate for a relevant period (e.g., 2 hours) at the assay temperature. Visually inspect for precipitation or measure light scattering at 600 nm using a plate reader.
-
Analysis: Identify the highest compound concentration that remains soluble at the lowest possible co-solvent concentration. Run a vehicle control in your main assay to confirm that the selected co-solvent concentration does not interfere with the results.
Table 2: Example Co-Solvent Screening Data
| Final Co-Solvent Conc. | Max Soluble Compound Conc. (µM) - DMSO | Max Soluble Compound Conc. (µM) - Ethanol | Max Soluble Compound Conc. (µM) - PEG 400 |
| 0.1% | < 10 (Precipitation) | < 10 (Precipitation) | 15 |
| 0.5% | 25 | 20 | 40 |
| 1.0% | 60 | 50 | 85 |
| 2.0% | > 100 | > 100 | > 100 |
Data is illustrative. Researchers should generate their own data.
Protocol 2: pH-Dependent Solubility Analysis
Sulfonamides are weakly acidic compounds, and their solubility can be significantly influenced by pH.[11][12] By increasing the pH above the compound's pKa, the molecule becomes ionized (deprotonated), which typically increases its aqueous solubility.[8]
Objective: To determine if adjusting the pH of the assay buffer can increase the solubility of this compound.
Materials:
-
This compound (10 mM stock in DMSO)
-
A set of buffers with different pH values (e.g., Citrate for pH 5-6, Phosphate for pH 6-8, Borate for pH 8-9.5)
Procedure:
-
Prepare a series of buffers with pH values ranging from 5.0 to 9.5.
-
Add a fixed amount of the compound stock solution to each buffer to achieve the desired final concentration (e.g., 50 µM). Keep the final DMSO concentration constant and low (e.g., ≤ 0.5%).
-
Vortex each solution thoroughly.
-
Incubate the solutions at room temperature for 1-2 hours to allow them to equilibrate.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry at a predetermined λmax).
-
Analysis: Plot the measured solubility (µM) against the buffer pH to identify the pH range where solubility is maximal. Ensure the selected pH is compatible with your biological assay.
Protocol 3: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming water-soluble "inclusion complexes".[9][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used for this purpose.[14]
Objective: To enhance solubility by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer
-
DMSO
Procedure:
-
Prepare HP-β-CD solutions: Prepare a range of HP-β-CD concentrations (e.g., 1, 5, 10, 20, 50 mM) in your assay buffer.
-
Add the compound: Add a small volume of a concentrated compound stock (in DMSO) to each HP-β-CD solution to reach your target assay concentration. The goal is to keep the final DMSO concentration minimal (<0.2%).
-
Equilibrate: Vortex the mixtures and let them equilibrate for at least 1 hour at room temperature. Sonication can accelerate complex formation.
-
Observe: Visually inspect for any signs of precipitation. For quantitative analysis, use the centrifugation and supernatant analysis method described in Protocol 2.
-
Assay Compatibility: It is critical to run a control with only HP-β-CD in your assay, as it can sometimes interfere with protein-ligand interactions or cell membranes.
Caption: Mechanism of cyclodextrin-mediated solubilization.
By systematically applying these troubleshooting guides and protocols, researchers can overcome the solubility challenges associated with this compound and obtain reliable data in their biological assays.
References
- 1. 4-amino-N-(3-nitrophenyl)benzenesulfonamide | C12H11N3O4S | CID 28590085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubility of Sulphonamides | The BMJ [bmj.com]
- 13. alzet.com [alzet.com]
- 14. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
"common byproducts in the synthesis of N-(3-Nitrophenyl)benzenesulfonamide"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Nitrophenyl)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory-scale synthesis involves the reaction of 3-nitroaniline with benzenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have proceeded to completion. Consider extending the reaction time or moderately increasing the temperature.
-
Hydrolysis of benzenesulfonyl chloride: The presence of moisture in your reactants or solvent can lead to the hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid, which is unreactive towards the amine. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Suboptimal base concentration: An insufficient amount of base will not effectively neutralize the HCl produced, which can protonate the 3-nitroaniline, rendering it non-nucleophilic.
-
Purification losses: Significant loss of product can occur during workup and purification steps. Optimize your extraction and recrystallization procedures.
Q3: I am observing an unexpected solid in my reaction mixture. What could it be?
A3: An unexpected precipitate could be the hydrochloride salt of your amine base (e.g., pyridinium hydrochloride) or unreacted starting materials if they are solids at the reaction temperature. It could also be a byproduct such as a di-sulfonated product under certain conditions.
Q4: What are the key safety precautions when working with benzenesulfonyl chloride?
A4: Benzenesulfonyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It reacts with water, so avoid contact with moisture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil or fails to crystallize | - Presence of impurities, particularly unreacted starting materials or solvent residue.- Formation of an eutectic mixture with byproducts. | - Attempt to purify a small sample via column chromatography to isolate the pure product and induce crystallization.- Triturate the oil with a non-polar solvent like hexane to remove non-polar impurities and potentially induce solidification.- Ensure all solvent has been removed under vacuum. |
| Multiple spots on TLC after reaction completion | - Incomplete reaction.- Presence of byproducts. | - Extend the reaction time or consider a slight increase in temperature.- Refer to the byproduct table below to identify potential side products and adjust reaction conditions accordingly (e.g., ensure anhydrous conditions).- Purify the crude product using column chromatography. |
| Product has a low melting point | - Impurities are present. | - Recrystallize the product from a suitable solvent system (e.g., ethanol/water).- Perform column chromatography for purification. |
| Product is discolored (e.g., yellow or brown) | - Oxidation of 3-nitroaniline.- Presence of colored impurities from starting materials. | - Use purified starting materials.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Table of Common Byproducts and Their Origins
| Byproduct Name | Chemical Structure | Potential Cause |
| Benzenesulfonic acid | C₆H₅SO₃H | Hydrolysis of benzenesulfonyl chloride due to the presence of water in the reaction mixture.[1] |
| N,N-bis(phenylsulfonyl)-3-nitroaniline | (C₆H₅SO₂)₂N(C₆H₄NO₂) | Reaction of the deprotonated this compound with a second molecule of benzenesulfonyl chloride. More likely with a strong base or high temperatures. |
| Diphenyl sulfone | (C₆H₅)₂SO₂ | Present as an impurity in the starting benzenesulfonyl chloride.[2][3] |
| Unreacted 3-nitroaniline | C₆H₄(NO₂)NH₂ | Incomplete reaction. |
| Unreacted benzenesulfonyl chloride | C₆H₅SO₂Cl | Incomplete reaction. |
Experimental Protocols
Synthesis of this compound
-
In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 3-nitroaniline (1.0 eq) in anhydrous pyridine at room temperature.
-
Cool the solution in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Acidify the mixture with concentrated HCl until the pH is ~2.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Thin Layer Chromatography (TLC) Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) can be a good starting point. The polarity can be adjusted based on the observed separation.
-
Visualization: UV light (254 nm).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
Technical Support Center: N-(3-Nitrophenyl)benzenesulfonamide Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Nitrophenyl)benzenesulfonamide. The information provided is based on established principles of stability testing for sulfonamides and nitroaromatic compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with this compound.
Question: My this compound sample shows unexpected degradation during storage. What are the potential causes and how can I troubleshoot this?
Answer:
Unexpected degradation of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Initial Steps:
-
Review Storage Conditions: Confirm that the sample was stored under the recommended conditions (e.g., protected from light, controlled temperature and humidity). Deviations can accelerate degradation.
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Examine Container Closure System: Inadequate packaging can expose the compound to environmental factors.[1] Ensure the container is well-sealed and made of an inert material.
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Check for Contaminants: Impurities within the sample or from external sources can catalyze degradation.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected degradation.
Question: I am observing co-elution of degradation products with the parent peak in my HPLC analysis. How can I resolve this?
Answer:
Co-elution is a common challenge in stability-indicating method development.[3] Here are steps to resolve this issue:
-
Method Optimization:
-
Gradient Modification: Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Mobile Phase Composition: Alter the organic modifier (e.g., acetonitrile to methanol) or the pH of the aqueous phase. The ionization state of this compound and its degradants can significantly influence retention.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., C18 to phenyl-hexyl or cyano) to exploit different separation mechanisms.
-
-
Detector Settings:
-
Wavelength Adjustment: If using a UV detector, analyze the UV spectra of the parent compound and the suspected degradant to find a wavelength where their absorbance differs significantly.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. An MS detector can distinguish between compounds with the same retention time but different mass-to-charge ratios.
-
Question: My forced degradation studies are showing either too little (<5%) or too much (>20%) degradation. How do I optimize the stress conditions?
Answer:
The goal of forced degradation is to achieve 5-20% degradation to ensure that stability-indicating methods can be adequately validated.[4]
For Insufficient Degradation:
-
Increase Stressor Intensity:
-
Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH) or increase the temperature.
-
Oxidation: Use a higher concentration of the oxidizing agent (e.g., 3% to 30% H₂O₂).
-
Thermal: Increase the temperature in increments (e.g., from 60°C to 80°C).
-
-
Prolong Exposure Time: Extend the duration of the stress testing.
For Excessive Degradation:
-
Decrease Stressor Intensity:
-
Acid/Base Hydrolysis: Use a lower concentration of the acid or base (e.g., from 1 N to 0.1 N or 0.01 N).
-
Oxidation: Reduce the concentration of the oxidizing agent.
-
Thermal: Lower the temperature.
-
-
Shorten Exposure Time: Sample at earlier time points.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to degradation via several pathways:
-
Hydrolysis: The sulfonamide bond is susceptible to cleavage under acidic or basic conditions, which would yield 3-nitroaniline and benzenesulfonic acid.[5]
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under reducing conditions or in the presence of certain microbial contaminants.[6]
-
Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to UV light.[7] This may involve complex reactions including hydroxylation of the aromatic rings.
Potential Degradation Pathway:
Caption: Potential degradation pathways for this compound.
Q2: What are the standard conditions for forced degradation studies of a compound like this compound?
A2: Forced degradation studies should be conducted as per ICH guidelines Q1A(R2).[4] Typical conditions are summarized below.
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 N to 1 N HCl, heat at 60-80°C |
| Base Hydrolysis | 0.1 N to 1 N NaOH, heat at 60-80°C |
| Neutral Hydrolysis | Water, heat at 60-80°C |
| Oxidation | 3% to 30% H₂O₂, room temperature or slightly elevated |
| Thermal Degradation | Dry heat, temperature above accelerated stability testing conditions (e.g., 80°C) |
| Photostability | Exposure to a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter) |
Q3: What analytical techniques are most suitable for analyzing the degradation products of this compound?
A3: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. For confirmation and identification of degradation products, hyphenated techniques are highly recommended:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the mass of the degradation products, which is crucial for structure elucidation.
-
HPLC with Photodiode Array (PDA) Detector: To check for peak purity and to obtain UV spectra of the degradants, which can aid in their identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable for volatile degradation products, though derivatization might be necessary.
Q4: How stable are sulfonamides to heat?
A4: The thermal stability of sulfonamides can vary. Studies on some sulfonamides in a milk matrix showed they are very stable during pasteurization (63°C for 30 min and 72°C for 15s) and UHT sterilization (140°C for 4s).[8][9] However, significant degradation was observed for some sulfonamides with prolonged heating at 120°C for 20 minutes.[8][9] Therefore, the thermal stability of this compound should be experimentally determined.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound in a calibrated oven at 80°C.
-
Photodegradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.
-
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Example HPLC Method for Stability Indicating Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or PDA detection.
Note: This is a generic method and must be optimized and validated for the specific analysis of this compound and its degradation products.
References
- 1. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"how to avoid common pitfalls in benzenesulfonamide synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of benzenesulfonamide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of benzenesulfonamides, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Benzenesulfonyl Chloride (Step 1) | 1. Hydrolysis of Chlorosulfonic Acid: The reagent is highly sensitive to moisture. | 1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Incomplete Reaction: Insufficient reaction time or incorrect temperature. | 2. Ensure the reaction goes to completion by monitoring with TLC. Maintain the recommended temperature throughout the addition of benzene and the subsequent stirring period.[1] | |
| 3. Hydrolysis of Benzenesulfonyl Chloride during Workup: The product is unstable in water, especially for extended periods.[2] | 3. Separate the oily product layer from the aqueous layer as quickly as possible after quenching the reaction with ice water. Avoid letting the mixture stand overnight.[2] | |
| 4. Formation of Diphenylsulfone: A common side-product, especially at higher temperatures. | 4. Maintain strict temperature control during the addition of benzene to the chlorosulfonic acid, keeping it at or below 60°C.[1] | |
| Low Yield of Benzenesulfonamide (Step 2) | 1. Hydrolysis of Benzenesulfonyl Chloride: The starting material for this step can degrade if not used promptly or if exposed to moisture. | 1. Use freshly prepared or properly stored benzenesulfonyl chloride. Perform the amination step immediately after preparing and isolating the sulfonyl chloride. |
| 2. Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly. | 2. Consider using a more forcing reaction condition, such as heating or using a stronger base. The choice of solvent can also be critical; sometimes a switch from an organic solvent to a water-based one can improve yields.[3] | |
| 3. Competitive Hydrolysis: In aqueous conditions, hydrolysis of the sulfonyl chloride competes with the desired amination. | 3. While counterintuitive, using a high concentration of aqueous base (e.g., 1.0 M NaOH) can lead to unexpectedly high yields (94-98%) for certain amines due to hydrophobic effects.[4] | |
| Product Purification Challenges | 1. Oily Product: The final benzenesulfonamide product may not crystallize easily. | 1. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or triturating with a non-polar solvent like hexane. |
| 2. Contamination with Benzenesulfonic Acid: Caused by hydrolysis of the sulfonyl chloride at any stage. | 2. Wash the crude product (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities. | |
| 3. Insolubility of Product/Intermediates: Can make handling and purification difficult.[5] | 3. For purification via column chromatography, carefully select an appropriate solvent system. If the product precipitates during workup, ensure the pH and salt concentration are optimized for solubility.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the chlorosulfonation of benzene?
A1: Temperature control is the most critical parameter. The reaction between benzene and chlorosulfonic acid is highly exothermic. Maintaining a controlled temperature (e.g., below 60°C) is crucial to prevent the formation of unwanted byproducts like diphenylsulfone and to ensure the safety of the reaction.[1]
Q2: My benzenesulfonyl chloride intermediate is a dark oil. Is this normal and can I proceed?
A2: It is common for the crude benzenesulfonyl chloride to be a yellowish or brownish oil. While a colorless oil is ideal, a colored product can often be used directly in the next step without extensive purification, especially if the subsequent amination and final purification are robust. If purity is critical, vacuum distillation can be used for purification, but care must be taken as the compound can decompose at high temperatures.[2]
Q3: How can I minimize the hydrolysis of my sulfonyl chloride during the aqueous workup?
A3: The key is to minimize the contact time between the sulfonyl chloride and water.[2] Work quickly, use cold water or ice for quenching to reduce the rate of hydrolysis, and separate the organic layer promptly. Do not allow the mixture to sit for extended periods, such as overnight.[2]
Q4: I am not getting a good yield with my secondary amine. What can I do?
A4: Secondary amines can be less reactive than primary amines. You can try optimizing the reaction conditions by changing the solvent, base, or temperature. A study showed that conducting the reaction in 1.0 M aqueous sodium hydroxide can give excellent yields (94-97%) for reactions with secondary amines like dibutylamine and hexamethylenimine.[4] This is attributed to hydrophobic effects that favor the reaction between the amine and the sulfonyl chloride over hydrolysis.
Q5: Is it necessary to use fuming sulfuric acid (oleum) for sulfonation?
A5: For the direct sulfonation of benzene to benzenesulfonic acid, fuming sulfuric acid (H₂SO₄·SO₃) is typically used because it contains a high concentration of the electrophile, SO₃.[7][8] However, for the synthesis of benzenesulfonamide, the more common route involves reacting benzene with chlorosulfonic acid (ClSO₃H) to directly form benzenesulfonyl chloride, which is then reacted with an amine.[1][9] This route is often more direct for achieving the final sulfonamide product.
Quantitative Data Summary
The following tables summarize reaction yields for key steps in benzenesulfonamide synthesis under various conditions.
Table 1: Amination of Benzenesulfonyl Chloride in Aqueous NaOH
| Amine | Base Concentration | Excess of Sulfonyl Chloride | Yield (%) |
| Dibutylamine | 1.0 M NaOH | 5% | 94 |
| 1-Octylamine | 1.0 M NaOH | 5% | 98 |
| Hexamethylenimine | 1.0 M NaOH | 5% | 97 |
| (Data sourced from a study on reactions in aqueous media.[4]) |
Table 2: Synthesis Yields from Industrial Preparations
| Product | Reactants | Yield (%) | Purity (%) |
| N-tert-butyl benzenesulfonamide | Methyl tertiary butyl ether + Benzenesulfonamide | 96.3 | 98.2 (HPLC) |
| N-tert-butyl p-toluenesulfonamide | Methyl tertiary butyl ether + p-Toluenesulfonamide | 96.5 | 98.4 (HPLC) |
| N-tert-butyl p-chlorobenzenesulfonamide | Methyl tertiary butyl ether + p-Chlorobenzenesulfonamide | 96.8 | 98.5 (HPLC) |
| (Data sourced from a patent describing a catalytic method.[10]) |
Experimental Protocols
Protocol 1: Synthesis of Benzenesulfonyl Chloride via Chlorosulfonation
This protocol is adapted from established procedures.[1][2]
-
Preparation: Set up a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (to absorb HCl fumes). Ensure all glassware is thoroughly dried.
-
Reagent Addition: Charge the flask with chlorosulfonic acid (approx. 2.5 equivalents). Begin stirring and cool the flask in an ice-water bath.
-
Benzene Addition: Add benzene (1 equivalent) dropwise from the dropping funnel at a rate that maintains the internal reaction temperature below 60°C. Vigorous evolution of HCl gas will occur.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours or until the evolution of HCl has ceased. Monitor the reaction by TLC if desired.
-
Workup: Carefully and slowly pour the reaction mixture onto a large amount of cracked ice in a separate beaker with stirring.
-
Isolation: The benzenesulfonyl chloride will separate as a dense, oily layer at the bottom. Transfer the mixture to a separatory funnel and remove the bottom organic layer as quickly as possible to minimize hydrolysis.[2]
-
Washing: Wash the isolated oil once with cold water.
-
Drying & Use: The crude benzenesulfonyl chloride can be used directly in the next step. If higher purity is required, it can be distilled under reduced pressure (e.g., 145–150°C / 45 mm Hg), though this risks thermal decomposition.[2]
Protocol 2: Synthesis of Benzenesulfonamide via Amination
This protocol provides a general method for the amination step.
-
Preparation: In a flask equipped with a magnetic stirrer, dissolve the amine (approx. 2.2 equivalents) in a suitable solvent (e.g., toluene, diethyl ether, or aqueous NaOH solution). Cool the mixture in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the crude benzenesulfonyl chloride (1 equivalent) in a small amount of the same solvent and add it dropwise to the stirred amine solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the sulfonyl chloride is consumed.
-
Workup (Organic Solvent):
-
If a precipitate (amine hydrochloride salt) forms, filter it off.
-
Wash the filtrate sequentially with dilute HCl (to remove excess amine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Workup (Aqueous NaOH):
-
The product may precipitate directly from the reaction mixture. Collect the solid by filtration.
-
If no precipitate forms, extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[11]
Visualizations
Caption: General workflow for the two-step synthesis of benzenesulfonamide.
Caption: Troubleshooting logic for low yield in benzenesulfonyl chloride synthesis.
References
- 1. CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. scispace.com [scispace.com]
- 6. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Scaling Up the Synthesis of N-(3-Nitrophenyl)benzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of N-(3-Nitrophenyl)benzenesulfonamide. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to ensure a safe, efficient, and successful scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the reaction of benzenesulfonyl chloride with 3-nitroaniline in the presence of a base.[1] This nucleophilic substitution reaction is well-understood and generally provides good yields. For scaling up, careful control of reaction conditions such as temperature, reagent addition rate, and mixing is critical to manage the exothermic nature of the reaction and ensure product quality.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Key safety concerns include:
-
Corrosive Reagents: Benzenesulfonyl chloride is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), such as chemical-resistant gloves, a full-face shield, and a lab coat, is mandatory.[2]
-
Exothermic Reaction: The reaction can generate significant heat. A robust cooling system and controlled, slow addition of reagents are necessary to prevent thermal runaways.
-
Product Hazards: The final product, this compound, is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] All handling should occur in a well-ventilated area, and appropriate PPE must be worn.[2]
-
Solvent Handling: Large volumes of organic solvents may be used, requiring proper grounding of equipment to prevent static discharge and ensuring adequate ventilation to avoid the buildup of flammable vapors.
Q3: How can I monitor the reaction's progress effectively?
A3: On a larger scale, reaction monitoring is crucial. The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[3]
-
TLC: Allows for a quick qualitative assessment of the consumption of starting materials (3-nitroaniline) and the formation of the product.
-
HPLC: Provides quantitative data on the conversion rate and can also detect the formation of impurities, offering more precise control over the reaction endpoint.[3]
Q4: What are the typical impurities, and how can they be minimized?
A4: Typical impurities may include:
-
Unreacted 3-nitroaniline or benzenesulfonyl chloride.
-
Benzenesulfonic acid, from the hydrolysis of benzenesulfonyl chloride.
-
Bis(benzenesulfonyl)amine derivatives, from a double reaction on the aniline nitrogen.
Minimization strategies include maintaining a 1:1 stoichiometry (or a slight excess of the amine), ensuring anhydrous conditions to prevent hydrolysis, and maintaining strict temperature control to reduce side reactions.
Q5: What is the recommended method for purifying the final product at scale?
A5: Recrystallization is the most effective and scalable method for purifying solid this compound. The choice of solvent is critical. A solvent system should be selected where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethyl acetate and heptane.
Troubleshooting Guide
Problem: Low or No Product Yield
-
Possible Cause: Incomplete reaction.
-
Solution: Verify the reaction endpoint using HPLC or TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature, if thermally safe.
-
-
Possible Cause: Poor quality or wet reagents.
-
Solution: Use anhydrous solvents and ensure the benzenesulfonyl chloride has not hydrolyzed. Confirm the purity of the 3-nitroaniline.
-
-
Possible Cause: Insufficient or inappropriate base.
-
Solution: Ensure at least one equivalent of base (e.g., pyridine, triethylamine, or K₂CO₃) is used to neutralize the HCl byproduct. Potassium carbonate (K₂CO₃) has been identified as a highly effective base in similar syntheses.[4]
-
-
Possible Cause: Product loss during work-up.
-
Solution: Minimize the number of transfer steps. During recrystallization, ensure the solution is fully cooled to maximize crystal precipitation before filtration.
-
Problem: The Reaction is Highly Exothermic and Difficult to Control
-
Possible Cause: Reagent addition rate is too fast.
-
Solution: Add the benzenesulfonyl chloride solution dropwise via an addition funnel or a syringe pump over an extended period. This is the most critical parameter for controlling the exotherm.
-
-
Possible Cause: Inadequate cooling.
-
Solution: Ensure the reactor is equipped with an efficient cooling jacket or an ice bath capable of handling the heat load for the intended scale. Pre-cool the initial reaction mixture before starting the addition.
-
-
Possible Cause: Poor mixing.
-
Solution: Use an overhead mechanical stirrer appropriately sized for the reactor to ensure homogeneity and efficient heat transfer from the reaction mixture to the vessel walls.
-
Problem: Product is Oily or Fails to Crystallize
-
Possible Cause: Presence of impurities.
-
Solution: Perform an additional aqueous wash (e.g., with a dilute bicarbonate solution) during the work-up to remove acidic impurities. If the product remains oily, consider a column chromatography purification on a small scale to isolate pure material, which can then be used as seed crystals for the bulk batch.
-
-
Possible Cause: Incorrect recrystallization solvent.
-
Solution: Test various solvent systems on a small aliquot. An ideal solvent will fully dissolve the crude product when hot but cause it to precipitate cleanly upon cooling.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Aryl Sulfonamide Synthesis
| Entry | Base | Solvent | Method | Time (min) | Yield (%) | Reference |
| 1 | K₂CO₃ | DMF | Microwave | 12 | 97 | [4] |
| 2 | Cs₂CO₃ | DMF | Microwave | 15 | 92 | [4] |
| 3 | Na₂CO₃ | DMF | Microwave | 15 | 89 | [4] |
| 4 | Et₃N | DMF | Microwave | 15 | 85 | [4] |
| 5 | K₂CO₃ | Dioxane | Microwave | 15 | 88 | [4] |
| 6 | K₂CO₃ | DMSO | Microwave | 15 | 95 | [4] |
| 7 | NaH | N/A | Conventional | >39 hours | <70 | [4] |
Note: Data is adapted from the synthesis of the N-(2-nitrophenyl) isomer but illustrates the significant impact of base and solvent choice on reaction efficiency. DMF and DMSO were found to be superior solvents.[4]
Table 2: Reagent and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | Causes severe skin burns and eye damage, moisture sensitive. |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | Toxic if swallowed, in contact with skin, or if inhaled. |
| This compound | C₁₂H₁₀N₂O₄S | 278.28 | Harmful if swallowed, causes skin and eye irritation.[2] |
Experimental Protocols
Scaled-Up Synthesis of this compound
This protocol describes a general procedure adaptable for a 100 g scale.
Reagents:
-
3-Nitroaniline (1.0 eq, 100 g)
-
Benzenesulfonyl chloride (1.05 eq, 132 g)
-
Pyridine (1.1 eq, 62.5 mL) or Triethylamine (1.5 eq, 151 mL)
-
Dichloromethane (DCM) or Ethyl Acetate (10-15 L)
-
Hydrochloric Acid (1M aq.)
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Charging: Charge the reactor with 3-nitroaniline (100 g) and the chosen solvent (e.g., 10 L of DCM). Begin stirring and cool the mixture to 0-5 °C using the cooling jacket.
-
Base Addition: Slowly add the base (e.g., pyridine) to the stirred suspension, maintaining the temperature below 10 °C.
-
Reagent Addition: Dissolve benzenesulfonyl chloride (132 g) in the solvent (2 L) and charge it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the reactor over 2-3 hours. Critically maintain the internal temperature at 0-5 °C throughout the addition.
-
Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours (or until reaction completion is confirmed by HPLC/TLC).
-
Quenching & Work-up: Cool the mixture back to 10 °C. Slowly add 1M HCl (2 L) to quench the reaction and neutralize the excess base. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (2 x 2 L), water (2 L), saturated sodium bicarbonate solution (2 x 2 L), and finally with brine (2 L).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., hot ethanol). Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Visual Guides
Caption: Experimental workflow for the scaled-up synthesis.
Caption: Troubleshooting flowchart for low product yield.
Caption: Simplified reaction mechanism pathway.
References
Technical Support Center: Crystallization of N-(3-Nitrophenyl)benzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the crystallization methods of N-(3-Nitrophenyl)benzenesulfonamide.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.
Q1: My this compound is not crystallizing from the solution, even after cooling. What should I do?
A1: Failure to crystallize is a common issue. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a previous batch of pure this compound, add a single, small crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.
-
Reduce Solvent Volume: The concentration of your compound might be too low. You can increase the concentration by slowly evaporating the solvent. Be cautious not to evaporate too much solvent, which could cause the compound to "crash out" as an amorphous solid.
-
Anti-solvent Addition: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" in which the compound is insoluble. This will reduce the overall solubility and promote crystallization. For sulfonamides, common solvent/anti-solvent systems include acetone/water or ethanol/water.[2]
-
Cooling to a Lower Temperature: If you have been cooling the solution in an ice bath (around 0 °C), try using a colder bath, such as a dry ice/acetone slurry (around -78 °C), to further decrease the solubility.
Q2: Instead of crystals, my compound is "oiling out" and forming a viscous liquid. How can I prevent this?
A2: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent system, or when the solution becomes highly supersaturated. To address this:
-
Increase the Amount of Solvent: The initial concentration of your compound may be too high. Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Use a Different Solvent or Solvent System: The chosen solvent may not be ideal. Experiment with solvent mixtures. For aromatic compounds, mixtures like hexane/ethyl acetate or toluene can be effective.
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in a cooling bath. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Lower the Dissolution Temperature: Try dissolving the compound at a slightly lower temperature, even if it means using more solvent. This can sometimes prevent the formation of an oil by avoiding the melting of the impure solid in the solvent.
Q3: The crystals I've obtained are very small, like a fine powder. How can I grow larger crystals?
A3: The size of the crystals is largely dependent on the rate of cooling and the degree of supersaturation.
-
Slow Cooling is Key: A slower cooling rate allows for the formation of fewer nucleation sites, which then have more time to grow into larger crystals.[3] Let the solution cool to room temperature on the benchtop, insulated with paper towels, before transferring it to a colder environment.[1]
-
Minimize Agitation: Avoid disturbing the solution as it cools, as this can create numerous nucleation sites, leading to many small crystals.
-
Control Supersaturation: Achieve supersaturation gradually. Instead of rapid cooling, consider slow evaporation of the solvent or a very slow addition of an anti-solvent.
Q4: The purity of my this compound did not improve after recrystallization. What could be the reason?
A4: If the purity has not improved, consider the following:
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Inappropriate Solvent Choice: The solvent may be dissolving the impurities along with your compound, and they are co-crystallizing. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should ideally remain soluble at low temperatures.
-
Insufficient Washing: The surfaces of your crystals may be coated with impure mother liquor. Ensure you wash the filtered crystals with a small amount of the cold recrystallization solvent.
-
High Initial Impurity Load: If the crude material is very impure, a single recrystallization may not be sufficient. Consider a preliminary purification step, such as passing the crude product through a short silica gel plug, before recrystallization.[4]
-
The Impurity is an Isomer: If the impurity is a structural isomer with very similar solubility properties, such as N-(2-Nitrophenyl)benzenesulfonamide or N-(4-Nitrophenyl)benzenesulfonamide, separation by crystallization can be very difficult. In such cases, chromatographic techniques may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on general practices for sulfonamides, 95% ethanol is a good first choice.[5] It is a polar solvent that should effectively dissolve the polar sulfonamide at an elevated temperature. Other potential solvents or solvent systems to explore include isopropanol/water mixtures, acetone, or ethyl acetate, possibly with the addition of a non-polar anti-solvent like hexane.[6][7]
Q2: How can I determine the appropriate amount of solvent to use?
A2: The goal is to create a saturated solution at the solvent's boiling point. A good starting point is to add a small amount of solvent to your crude material and heat it to boiling. Then, continue to add small portions of the hot solvent until the solid just dissolves. Adding a slight excess (2-5%) of the solvent can help prevent premature crystallization during hot filtration.
Q3: How do I perform a hot filtration, and when is it necessary?
A3: Hot filtration is necessary if there are insoluble impurities (e.g., dust, inorganic salts) or if you have used a decolorizing agent like activated charcoal. To perform a hot filtration, use a stemless funnel and fluted filter paper to increase the filtration speed and reduce the surface area for cooling. It is crucial to keep the solution, funnel, and receiving flask hot during the transfer to prevent your desired compound from crystallizing prematurely in the funnel.
Q4: My final product is discolored. How can I remove the color?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use a very small amount (1-2% of the solute's weight) as charcoal can also adsorb your product, reducing the yield. Boil the solution with the charcoal for a few minutes before performing the hot filtration to remove it.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound in the literature, the following tables are presented as illustrative examples based on common sulfonamide behavior. Researchers should determine these parameters experimentally for their specific system.
Table 1: Example Solubility of this compound in Various Solvents
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at 78°C (Ethanol) / 56°C (Acetone) ( g/100 mL) |
| Water | < 0.1 | < 0.5 |
| Ethanol (95%) | ~1.5 | ~15 |
| Acetone | ~5.0 | ~25 |
| Toluene | < 0.5 | ~2.0 |
| Hexane | < 0.1 | < 0.1 |
Note: These are estimated values. Actual solubilities must be determined experimentally.
Table 2: Example Recovery Yield based on Cooling Temperature in 95% Ethanol
| Starting Material (g) | Volume of Ethanol (mL) | Final Cooling Temperature (°C) | Theoretical Max. Recovery (g) | Typical Yield (%) |
| 10 | 67 | 20 | 9.0 | 85-90 |
| 10 | 67 | 0 | 9.5 | 90-95 |
| 10 | 67 | -10 | 9.7 | > 95 |
Note: This table assumes the starting material is dissolved at the boiling point of 95% ethanol (~78°C) to create a saturated solution.
Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring.
-
Saturation: Continue adding small portions of hot 95% ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry in the funnel by drawing air through them. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Anti-solvent Crystallization (Acetone/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of acetone at room temperature or with gentle warming.
-
Anti-solvent Addition: While stirring, slowly add deionized water dropwise to the acetone solution. The solution will become cloudy at the point of addition. Continue adding water until a faint, persistent cloudiness is observed.
-
Clarification: Gently warm the solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using an appropriate ice-cold acetone/water mixture for washing the crystals.
Visualizations
Caption: Standard crystallization workflow for this compound.
Caption: Troubleshooting logic for common crystallization issues.
References
- 1. youtube.com [youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. bellevuecollege.edu [bellevuecollege.edu]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Troubleshooting Poor Yield in Benzenesulfonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address challenges associated with poor yield in the nucleophilic substitution synthesis of benzenesulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in the synthesis of benzenesulfonamides from benzenesulfonyl chlorides and amines?
Low yields can stem from several factors. Key areas to investigate include the purity and reactivity of the starting materials, suboptimal reaction conditions (solvent, base, temperature), the occurrence of side reactions, and steric hindrance. The primary and secondary amines act as nucleophiles, attacking the electrophilic sulfonyl chloride to displace the chloride.[1][2] Tertiary amines, however, do not typically form stable sulfonamides under standard conditions and may promote the hydrolysis of the sulfonyl chloride.[2][3]
Q2: How does the nature of the amine (primary, secondary, or tertiary) impact the reaction outcome?
The type of amine is critical and dictates the reaction pathway and product characteristics. This is the basis of the Hinsberg test for distinguishing amines.[3]
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Primary Amines: React with benzenesulfonyl chloride to form a sulfonamide that is acidic and thus soluble in the aqueous alkaline solution used in the reaction.[1][2]
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Secondary Amines: Also react to form a sulfonamide, but this product lacks an acidic proton and is therefore insoluble in the alkali solution, often precipitating out.[1][2]
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Tertiary Amines: Generally do not react to form stable sulfonamides. Instead, they can promote the hydrolysis of the benzenesulfonyl chloride to the corresponding water-soluble sulfonate salt.[2][3] While often stated that they don't react, under certain conditions, tertiary amines can react, but these are not the standard conditions for this synthesis.[4]
Q3: What are the most common side reactions that reduce the yield of the desired benzenesulfonamide?
The primary competing reaction is the hydrolysis of the highly reactive benzenesulfonyl chloride by water or hydroxide ions present in the reaction mixture. This forms the corresponding benzenesulfonic acid or its salt, which will not react with the amine.[3] Another potential issue, especially with tertiary amines, is their ability to catalyze this hydrolysis.[2] Using an excess of the amine or ensuring anhydrous conditions can sometimes mitigate these side reactions.[4]
Q4: Can steric hindrance significantly lower my reaction yield?
Yes, steric hindrance around the nitrogen atom of the amine or on the benzenesulfonyl chloride ring can significantly impede the nucleophilic attack.[5][6] Bulky substituents near the reacting centers can slow down the reaction rate or prevent the reaction from occurring altogether.[7][8][9] If steric hindrance is suspected, prolonged reaction times, increased temperatures, or the use of a less hindered amine or sulfonyl chloride derivative may be necessary.
Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions
Q: My yield is poor. How should I choose or change my solvent?
Solvent choice is critical as it must dissolve the reactants and influence nucleophilicity.[10]
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Polar Solvents: Are generally required to dissolve the amine and facilitate the reaction.[11][12]
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Protic vs. Aprotic Solvents:
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Polar Protic Solvents (e.g., water, methanol, ethanol): These can solvate the nucleophile (the amine) through hydrogen bonding, which can decrease its reactivity and slow down the reaction.[10][13] However, they are excellent at stabilizing the transition state.[11] High yields (94-98%) have been reported in purely aqueous media under high pH conditions for certain hydrophobic amines.[14]
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Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents do not hydrogen bond with the nucleophile, leaving it "freer" and more reactive, which can increase the reaction rate.[10][13] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have been shown to be very effective solubilizers for sulfonamides.[15]
-
Q: What is the role of the base, and how do I select the right one?
A base, typically an aqueous alkali like NaOH or KOH, is used to neutralize the HCl generated during the reaction.[2][3] For primary amines, the base also deprotonates the initially formed sulfonamide to create a water-soluble salt.[2] The pH of the reaction can significantly impact the yield. For certain amines, high yields are achieved at a high pH (e.g., in 1.0 M NaOH).[14] Pyridine can also be used as a base and solvent, which helps to drive the reaction forward by reacting with the HCl byproduct.
Guide 2: Addressing Side Products and Purification
Q: My reaction mixture shows a precipitate, but it's not the expected product from my primary amine. What could it be?
If you are using a primary amine, the sulfonamide product should be soluble in the aqueous base.[2] If an unexpected precipitate forms, consider these possibilities:
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Impure Starting Amine: Your primary amine may be contaminated with a secondary amine, which would form an insoluble sulfonamide.[4]
-
Incomplete Reaction/Deprotonation: Insufficient base or reaction time may lead to the precipitation of the neutral primary sulfonamide before it is deprotonated to its soluble salt form.
Q: I am struggling with the final purification of my sulfonamide. What are some effective strategies?
Purification can be challenging due to the properties of sulfonamides.[16][17]
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Crystallization: This is the most common method. Recrystallization from a suitable solvent system (e.g., ethanol-water, ethyl acetate-hexane) is often effective.[18]
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Column Chromatography: For non-crystalline products or difficult-to-separate mixtures, silica gel column chromatography is a standard approach.[19]
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Acid-Base Extraction: For primary sulfonamides, the product can be separated from non-acidic impurities by dissolving the crude product in a base, washing with an organic solvent, and then re-acidifying the aqueous layer to precipitate the pure sulfonamide.[2]
Data Presentation & Protocols
Table 1: Effect of Reaction Conditions on Benzenesulfonamide Yield
| Amine | Sulfonyl Chloride | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dibutylamine | Benzenesulfonyl chloride | 1.0 M NaOH | Water | Room Temp | - | 94 | [14] |
| 1-Octylamine | Benzenesulfonyl chloride | 1.0 M NaOH | Water | Room Temp | - | 98 | [14] |
| p-Tolyl azide | p-Tolyl sulfonic acid | Ir(ppy)₃ / CuCN | CH₃CN | Room Temp | 24 | 91 | [20] |
| Glycine | p-Toluenesulfonyl chloride | Na₂CO₃ | Water | 0 → Room Temp | 4-6 | High | [18] |
| Amine 5* | Substituted benzenesulfonyl chloride | TEA | Dichloromethane | 0 → Room Temp | - | ~80 | [21] |
| Proline | Benzenesulfonyl azides | - | Dichloromethane | Room Temp | 12 | 88 | [19] |
| p-chloro benzenesulfonamide | Methyl tertiary butyl ether | Specific catalyst system | Toluene | 55 | 8 | 96.8 | [22] |
| Structure of Amine 5 is specific to the cited paper. |
Protocol 1: General Synthesis of a Benzenesulfonamide in Aqueous Media
This protocol is adapted from methods described for reactions in aqueous solutions.[14][18]
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Dissolution: Dissolve the amine (10 mmol) and sodium carbonate (12 mmol) in 50 mL of water in a flask placed in an ice bath (0 °C).
-
Addition of Sulfonyl Chloride: While stirring vigorously, add the benzenesulfonyl chloride (11-12 mmol) portion-wise or via a dropping funnel over 15-20 minutes, ensuring the temperature remains low.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
Workup (for Primary/Secondary Amines):
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Cool the reaction mixture again in an ice bath.
-
Slowly acidify the solution with 10% HCl until the sulfonamide product precipitates completely.
-
Collect the solid product by vacuum filtration.
-
-
Purification: Wash the collected solid with cold water and dry it. Recrystallize the crude product from a suitable solvent like an ethyl acetate/hexane mixture to obtain the pure sulfonamide.[18]
Protocol 2: Alternative Synthesis via Copper/Visible-Light Catalysis
This protocol is based on a modern method for S(O)₂–N bond formation.[20]
-
Reaction Setup: In a reaction vessel, combine the aryl azide (0.11 mmol), the arylsulfinic acid (0.10 mmol), Ir(ppy)₃ (1.0 mol%), and CuCN (10 mol%).
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Solvent Addition: Add acetonitrile (CH₃CN, 1.0 mL) to the vessel.
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Inert Atmosphere: Seal the vessel and ensure an inert atmosphere by purging with nitrogen (N₂).
-
Reaction: Place the reaction mixture under irradiation from a 24W blue LED light source and stir at room temperature for 24 hours.
-
Workup and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue using silica gel column chromatography to isolate the desired benzenesulfonamide product.
Visual Guides and Workflows
Caption: A logical workflow for troubleshooting poor yields in benzenesulfonamide synthesis.
Caption: Simplified nucleophilic substitution mechanism for benzenesulfonamide formation.
Caption: General experimental workflow from preparation to final product analysis.
References
- 1. byjus.com [byjus.com]
- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. [Study of four bzenesulfonamides. II. Relations among structure, steric hindrance and dissociation constants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. users.wfu.edu [users.wfu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. mdpi.com [mdpi.com]
- 16. Rapid Method Development To Overcome Challenges Of Bi-Specific Antibody Purification [bioprocessonline.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]
Technical Support Center: Optimization of Catalyst Load for Benzenesulfonamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst load for benzenesulfonamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading for benzenesulfonamide reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Insufficient Catalyst Loading: The catalyst concentration may be too low to effectively drive the reaction forward.[1] | Gradually increase the catalyst loading in increments (e.g., 0.5 mol% or 1 mol%) and monitor the reaction progress. |
| Catalyst Deactivation: The catalyst may be poisoned by impurities in the reactants or solvent, or it may degrade under the reaction conditions.[2] | - Ensure high purity of all reactants and solvents. - Consider using a fresh batch of catalyst. - If applicable, perform catalyst regeneration according to the manufacturer's protocol. | |
| Poor Catalyst Solubility: The catalyst may not be fully dissolved in the reaction medium, reducing the number of active catalytic sites. | - Choose a solvent in which the catalyst is more soluble. - Increase the reaction temperature to improve solubility, if the reaction conditions allow. | |
| Formation of Side Products / Low Selectivity | Excessive Catalyst Loading: High catalyst concentrations can sometimes lead to undesired side reactions.[1] | Systematically decrease the catalyst loading to find the optimal balance between conversion and selectivity.[1] |
| Non-Optimal Reaction Temperature: The temperature may be favoring the formation of byproducts. | Optimize the reaction temperature in conjunction with the catalyst load. | |
| Incorrect Reaction Time: The reaction may be running for too long, leading to the decomposition of the desired product or the formation of secondary products. | Monitor the reaction progress over time (e.g., by TLC or HPLC) to determine the optimal reaction time. | |
| Reaction Stalls Before Completion | Catalyst Instability: The catalyst may be degrading over the course of the reaction.[2] | - Analyze the catalyst post-reaction to check for signs of degradation. - Consider a more robust catalyst or the use of a co-catalyst to improve stability. |
| Product Inhibition: The product itself may be inhibiting the catalyst's activity. | If possible, remove the product from the reaction mixture as it is formed. | |
| Inconsistent Results Between Batches | Inaccurate Catalyst Measurement: Small variations in the amount of catalyst can lead to significant differences in reaction outcome, especially for highly active catalysts. | - Use a high-precision balance for weighing the catalyst. - Prepare a stock solution of the catalyst to ensure consistent dosing. |
| Variability in Reagent Quality: Impurities in different batches of reactants or solvents can affect catalyst performance. | Use reagents from the same batch for a series of experiments whenever possible and ensure they are of high purity. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for my benzenesulfonamide reaction?
A1: The optimal catalyst loading is typically determined empirically through a series of optimization experiments. Start with a catalyst loading reported in the literature for a similar reaction or a reasonable starting point (e.g., 1-5 mol%). Then, systematically vary the catalyst concentration while keeping all other reaction parameters constant (temperature, concentration of reactants, solvent, and reaction time) and monitor the product yield and purity. The optimal load will provide the highest yield of the desired product in a reasonable timeframe with minimal side product formation.
Q2: Can increasing the catalyst load always improve the reaction rate?
A2: Not necessarily. While increasing the catalyst load can initially lead to a higher reaction rate, there is often a point of diminishing returns.[1] Beyond a certain concentration, the reaction rate may plateau or even decrease due to factors like catalyst aggregation or the promotion of side reactions.[1][3]
Q3: What are the signs of catalyst poisoning in my reaction?
A3: Signs of catalyst poisoning include a significant drop in reaction rate or a complete halt of the reaction, even with what should be sufficient catalyst loading.[2] You may also observe a change in the color of the reaction mixture. To confirm, you can try adding a fresh dose of the catalyst to see if the reaction restarts.
Q4: How does the choice of solvent affect the catalyst performance?
A4: The solvent can significantly impact catalyst performance by influencing its solubility, stability, and the solvation of reactants and transition states. An ideal solvent will fully dissolve the catalyst and reactants, be inert under the reaction conditions, and facilitate the desired reaction pathway. It is often necessary to screen several solvents to find the most suitable one for your specific catalytic system.
Q5: What is the role of a co-catalyst, and should I consider using one?
A5: A co-catalyst is a substance that, when added with the primary catalyst, enhances the overall catalytic activity, selectivity, or stability. For instance, in some benzenesulfonamide syntheses utilizing dual copper and photoredox catalysis, both a copper salt and a photocatalyst are essential for the reaction to proceed efficiently.[4] If you are experiencing low yields or selectivity with a single catalyst system, exploring the use of a co-catalyst based on literature precedents can be a valuable strategy.
Experimental Protocols
General Protocol for Catalyst Load Optimization in a Photocatalytic Benzenesulfonamide Synthesis
This protocol is a general guideline based on a visible-light-induced reaction and should be adapted for specific substrates and catalysts.[4]
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Reaction Setup: To a series of oven-dried reaction vials, add the aryl azide (0.11 mmol), the benzenesulfinic acid derivative (0.10 mmol), and a magnetic stir bar.
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Catalyst Addition: Add the photocatalyst (e.g., Ir(ppy)₃) and the co-catalyst (e.g., CuCN) at varying loadings (e.g., 0.5, 1.0, 1.5 mol% for the photocatalyst and 5, 10, 15 mol% for the co-catalyst).
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Solvent and Degassing: Add the solvent (e.g., CH₃CN, 1.0 mL) to each vial. Seal the vials and degas the reaction mixtures by bubbling with nitrogen for 15 minutes.
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Reaction Initiation: Place the vials in a photoreactor equipped with blue LEDs (e.g., 24 W) and stir at room temperature.
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Monitoring and Analysis: After a set time (e.g., 24 hours), take an aliquot from each reaction mixture. Analyze the yield of the benzenesulfonamide product by ¹H NMR spectroscopy using an internal standard or by HPLC.
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Optimization: Compare the yields across the different catalyst loadings to determine the optimal conditions.
Data Presentation
Table 1: Effect of Photocatalyst and Co-catalyst Loading on Product Yield
| Entry | Photocatalyst (mol%) | Co-catalyst (mol%) | Solvent | Yield (%) |
| 1 | Ir(ppy)₃ (1.0) | None | CH₃CN | Low/No Yield |
| 2 | None | CuCN (10) | CH₃CN | Low/No Yield |
| 3 | Ir(ppy)₃ (0.5) | CuCN (10) | CH₃CN | (Example) 75 |
| 4 | Ir(ppy)₃ (1.0) | CuCN (10) | CH₃CN | (Example) 91 |
| 5 | Ir(ppy)₃ (1.5) | CuCN (10) | CH₃CN | (Example) 90 |
| 6 | Ir(ppy)₃ (1.0) | CuCN (5) | CH₃CN | (Example) 82 |
| 7 | Ir(ppy)₃ (1.0) | CuCN (15) | CH₃CN | (Example) 89 |
Note: The yield values are illustrative examples to demonstrate the trend in catalyst optimization.
Visualizations
Experimental Workflow for Catalyst Load Optimization
Caption: Workflow for optimizing catalyst loading in a photocatalytic reaction.
Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield in catalytic reactions.
References
Technical Support Center: Chemoselective Synthesis of Nitrophenyl Benzenesulfonamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the chemoselective synthesis of nitrophenyl benzenesulfonamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chemoselective synthesis of nitrophenyl benzenesulfonamide derivatives? A1: The primary challenge is to achieve selective N-sulfonylation of the amino group without inducing side reactions involving the nitro group or other functional groups present on the aromatic rings. The reaction conditions must be controlled to favor the desired nucleophilic attack of the amine onto the sulfonyl chloride.
Q2: What are the most common synthetic routes for this class of compounds? A2: The most prevalent method is the reaction of a substituted nitrophenylamine with a benzenesulfonyl chloride in the presence of a base.[1] Alternative methods include copper-catalyzed cross-coupling reactions, which can be effective for more complex substrates.[2][3] The classical approach relies on coupling sulfonyl chlorides with amines, which remains a widely used strategy.[4][5]
Q3: Why is the choice of base and solvent critical for the reaction's success? A3: The base is crucial for scavenging the HCl generated during the reaction, thereby driving the equilibrium towards product formation. The solvent influences the solubility of reagents and the reaction rate. For instance, studies have shown that using potassium carbonate (K2CO3) as the base in a solvent like DMF can lead to excellent yields under microwave irradiation.[2]
Q4: Do I need to use a protecting group for the amine? A4: In the context of reacting a nitrophenylamine with a benzenesulfonyl chloride, the amine is the reactive nucleophile and does not need protection. However, if you are synthesizing the benzenesulfonyl chloride from an aniline precursor, protecting the amine group (e.g., as an acetanilide) is critical to prevent polymerization and other side reactions during the chlorosulfonation step.[6]
Q5: What are the typical applications of nitrophenyl benzenesulfonamide derivatives? A5: These compounds are significant scaffolds in medicinal chemistry. They have been investigated for a wide range of biological activities, including as anti-influenza agents by inhibiting viral hemagglutinin[3], as potential anticancer agents, and as HIV-1 capsid inhibitors[1].
Troubleshooting Guide
Q1: My reaction yield is low or I've obtained no product. What went wrong? A1:
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Reagent Quality: The benzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[5] Ensure it is pure and handled under anhydrous conditions.
-
Base Inefficiency: The chosen base may not be strong enough or may be sterically hindered. Consider switching to a stronger or less hindered base like triethylamine (TEA) or pyridine.
-
Reaction Conditions: The reaction may require heating or a longer reaction time. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times significantly.[2]
-
Poor Nucleophilicity: If the nitrophenylamine is substituted with strongly electron-withdrawing groups, its nucleophilicity will be reduced, slowing down the reaction. In such cases, more forcing conditions (higher temperature, stronger base) may be necessary.
Q2: My TLC shows multiple spots, indicating side products. What are they? A2:
-
Di-sulfonylation: If you are using a primary amine, it's possible for a second sulfonylation to occur on the nitrogen, forming a di-sulfonylated product, especially if excess sulfonyl chloride and a strong base are used.
-
Hydrolysis: As mentioned, your benzenesulfonyl chloride may have partially hydrolyzed to benzenesulfonic acid, which will appear as a polar spot on the TLC.
-
Starting Material: Unreacted starting materials are common if the reaction has not gone to completion.
-
Polymerization: In syntheses starting from unprotected anilines to form the sulfonyl chloride, polymerization is a significant risk.[6]
Q3: The purification of my final compound is difficult. What can I do? A3:
-
Column Chromatography: This is the most common method for purifying sulfonamides. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the product is a solid and reasonably pure, recrystallization can be an excellent final purification step.[7] Common solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Aqueous Wash: During the workup, washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove residual amine base, while washing with a bicarbonate solution can remove unreacted sulfonyl chloride (as the sulfonic acid).
Q4: My reaction mixture turned a dark color. Should I be concerned? A4: Darkening of the reaction mixture, especially to dark brown or black, can indicate decomposition of the starting materials or product. This is more common at elevated temperatures. Nitroarenes can be susceptible to decomposition under harsh conditions. If the desired product is still forming (as monitored by TLC or LC-MS), the colored impurities can often be removed during purification.
Data Presentation
Table 1: Optimization of Reaction Conditions for N-(2-nitrophenyl) benzenesulfonamide Synthesis (Data adapted from a study on microwave-assisted synthesis[2])
| Entry | Base | Solvent | Time (min) | Yield (%) |
| 1 | Et3N | DMF | 15 | 85 |
| 2 | Pyridine | DMF | 15 | 82 |
| 3 | K2CO3 | DMF | 12 | 97 |
| 4 | Cs2CO3 | DMF | 15 | 91 |
| 5 | K2CO3 | Dioxane | 15 | 75 |
| 6 | K2CO3 | DMSO | 15 | 88 |
Table 2: Synthesis of Benzenesulfonamide-Containing Phenylalanine Derivatives (Data adapted from a study on HIV-1 Capsid Inhibitors[1])
| Compound ID | R-Group on Benzenesulfonyl Chloride | Yield (%) | EC50 (µM) | CC50 (µM) |
| 6a | 4-NO2 | 39 | 0.85 | >100 |
| 6b | 4-Cl | 45 | 1.12 | >100 |
| 6c | 4-F | 41 | 0.98 | >100 |
| 6d | 4-Br | 52 | 1.34 | >100 |
| 6e | 4-CH3 | 47 | 2.51 | >100 |
| 6f | 2-NO2 | 35 | 4.13 | >100 |
Experimental Protocols
General Protocol for the Synthesis of a Nitrophenyl Benzenesulfonamide Derivative
This protocol is a generalized procedure based on methods reported for synthesizing N-substituted sulfonamides.[1]
Objective: To synthesize (S)-N-(4-methoxyphenyl)-N-methyl-2-(2-((4-nitrophenyl)sulfonamido)acetamido)-3-phenylpropanamide.
Materials:
-
Key intermediate amine (1 equivalent)
-
4-nitrobenzenesulfonyl chloride (1 equivalent)
-
Triethylamine (TEA) (1 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Saturated NaCl solution (brine)
-
Magnesium sulfate or sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add the key intermediate amine (1 eq.) and dissolve it in anhydrous DCM (approx. 10 mL).
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Reagent Addition: Add TEA (1 eq.) to the stirred solution, followed by the portion-wise addition of 4-nitrobenzenesulfonyl chloride (1 eq.).
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, dilute the mixture with DCM (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with water (2 x 30 mL) and saturated NaCl solution (30 mL).
-
Drying: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: General experimental workflow for sulfonamide synthesis.
References
- 1. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Halogenation of N-phenylbenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the halogenation of N-phenylbenzenesulfonamide.
Troubleshooting Guide
Issue 1: Low or No Conversion to Halogenated Product
-
Question: My halogenation reaction of N-phenylbenzenesulfonamide shows no or very low conversion to the desired product. What are the possible causes and solutions?
-
Answer: Low reactivity can stem from several factors. The electron-withdrawing nature of the benzenesulfonyl group deactivates the N-phenyl ring, making electrophilic substitution challenging. Here are some troubleshooting steps:
-
Activating the Halogenating Agent: N-halosuccinimides (NCS, NBS, NIS) often require an acid catalyst to enhance their electrophilicity. Consider adding a Lewis acid (e.g., FeCl₃, AlCl₃) or a Brønsted acid (e.g., sulfuric acid, trifluoroacetic acid).
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile or nitromethane are often effective. For certain reactions, highly polar solvents like hexafluoroisopropanol (HFIP) can promote halogenation of even deactivated rings.[1]
-
Reaction Temperature: If the reaction is sluggish at room temperature, consider increasing the temperature. However, be cautious as higher temperatures can also lead to side reactions and decreased selectivity.
-
Purity of Reagents: Ensure that the N-phenylbenzenesulfonamide starting material and the halogenating agent are pure. Impurities can interfere with the reaction. N-Bromosuccinimide (NBS), for instance, can be recrystallized from hot water to improve its reactivity.
-
Issue 2: Poor Regioselectivity (Formation of ortho- and para-isomers)
-
Question: I am getting a mixture of ortho- and para-halogenated isomers of N-phenylbenzenesulfonamide. How can I improve the regioselectivity?
-
Answer: The sulfonamide group (-NHSO₂Ph) is an ortho, para-directing group. Achieving high regioselectivity can be a significant challenge.
-
Para-Selectivity: The para-position is generally favored due to less steric hindrance. Using bulky halogenating agents or catalyst systems can sometimes enhance para-selectivity. For activated aromatic compounds, using N-bromosuccinimide in tetrabutylammonium bromide has been shown to give predominant para-selective monobromination.
-
Ortho-Selectivity: Achieving selective ortho-halogenation is often more difficult. Directed C-H activation strategies are sometimes employed for N-aryl amides to achieve ortho-selectivity, though this requires specific directing groups and transition metal catalysts.[2][3][4] An alternative approach involves a borylation-halodeboronation sequence to install the halogen at the ortho position.[2][3][4]
-
Reaction Conditions: Carefully screen reaction conditions, including solvent, temperature, and catalyst. Lower temperatures often favor the thermodynamically more stable para-isomer.
-
Issue 3: Polyhalogenation
-
Question: My reaction is producing di- or tri-halogenated N-phenylbenzenesulfonamide. How can I favor mono-halogenation?
-
Answer: Polyhalogenation occurs when the mono-halogenated product is still sufficiently activated to react further with the halogenating agent.
-
Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the halogenating agent. Adding the halogenating agent portion-wise can help maintain a low concentration and reduce the likelihood of multiple substitutions.
-
Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed and before significant amounts of polyhalogenated products are formed. Lowering the reaction temperature can also help control the reactivity.
-
Deactivating Conditions: For highly reactive systems, using a less polar solvent or avoiding strong activating catalysts might be necessary.
-
Frequently Asked Questions (FAQs)
-
Question: Which aromatic ring of N-phenylbenzenesulfonamide is halogenated?
-
Answer: Electrophilic halogenation occurs on the N-phenyl (aniline) ring. The benzenesulfonyl ring is strongly deactivated by the sulfonyl group, making it much less susceptible to electrophilic attack. The nitrogen atom's lone pair in the sulfonamide linkage activates the N-phenyl ring towards electrophilic substitution.
-
Question: What are the typical halogenating agents used for N-phenylbenzenesulfonamide?
-
Answer: The most common halogenating agents are N-halosuccinimides:
-
N-Chlorosuccinimide (NCS) for chlorination.
-
N-Bromosuccinimide (NBS) for bromination.
-
N-Iodosuccinimide (NIS) for iodination. Elemental halogens (Cl₂, Br₂, I₂) can also be used, often in the presence of a Lewis acid catalyst.
-
-
Question: Are there any known side reactions to be aware of?
-
Answer: Besides poor regioselectivity and polyhalogenation, other potential side reactions include:
-
N-Halogenation: Although less common for sulfonamides compared to amides, the formation of an N-halo-sulfonamide intermediate is possible, which can then rearrange or act as a halogen source.
-
Degradation: Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to the degradation of the starting material or product.
-
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-N-phenylbenzenesulfonamide (Indirect Method)
This protocol describes the synthesis starting from chlorobenzene, not by direct chlorination of N-phenylbenzenesulfonamide, but it provides a reliable method for obtaining the para-chloro derivative.
-
Chlorosulfonation of Chlorobenzene:
-
Dissolve chlorobenzene (10 ml) in chloroform (40 ml) and cool the solution to 0°C.
-
Add chlorosulfonic acid (25 ml) dropwise to the cooled solution.
-
After the initial evolution of hydrogen chloride subsides, allow the reaction mixture to warm to room temperature.
-
Pour the mixture into crushed ice.
-
Separate the chloroform layer, wash it with cold water, and evaporate the solvent to obtain 4-chlorobenzenesulfonyl chloride.
-
-
Sulfonamide Formation:
-
React the obtained 4-chlorobenzenesulfonyl chloride with a stoichiometric amount of aniline.
-
Heat the mixture to boiling for ten minutes.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (100 ml).
-
Filter the resulting precipitate of 4-chloro-N-phenylbenzenesulfonamide under suction and wash it thoroughly with cold water.
-
Recrystallize the product from dilute ethanol to a constant melting point.[5]
-
Protocol 2: General Procedure for the Synthesis of Halogenated N-phenylbenzenesulfonamides (Illustrative)
This is a general, illustrative procedure based on common practices for halogenating aromatic compounds. Specific conditions may need optimization.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-phenylbenzenesulfonamide (1 equivalent) in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid).
-
Reagent Addition: Add the N-halosuccinimide (NCS, NBS, or NIS; 1.0-1.2 equivalents) to the solution. If required, add a catalyst (e.g., a catalytic amount of a Lewis or Brønsted acid).
-
Reaction: Stir the reaction mixture at room temperature or an elevated temperature, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate (for bromination or iodination) or sodium sulfite. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Characterization Data for Halogenated N-phenylbenzenesulfonamide Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 4-Fluoro-N-phenylbenzenesulfonamide | C₁₂H₁₀FNO₂S | 251.28 | 109-110 | 58 | [6] |
| 4-Chloro-N-phenylbenzenesulfonamide | C₁₂H₁₀ClNO₂S | 267.73 | - | - | [5][7] |
| 4-Bromo-N-phenylbenzenesulfonamide | C₁₂H₁₀BrNO₂S | 312.18 | - | - | [8][9] |
| 4-Iodo-N-phenylbenzenesulfonamide | C₁₂H₁₀INO₂S | 359.18 | 65-68 | 76 | [6] |
Note: Yields are reported for specific synthetic methods and may not be representative of direct halogenation.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation: harnessing boron reactivity for efficient C–halogen bond installation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloro-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 4-chloro-N-phenylbenzenesulfonamide | C12H10ClNO2S | CID 766444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-N-phenylbenzenesulfonamide, 98% (CAS.7454-54-8) [smartscience.co.th]
- 9. a2bchem.com [a2bchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Nitro-Substituted Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of N-(3-Nitrophenyl)benzenesulfonamide and its structurally related isomers. Due to the limited direct experimental data on the 3-nitro isomer, this document leverages findings from studies on closely related nitrobenzenesulfonamide derivatives to offer insights into its potential efficacy and mechanism of action. The primary focus of this comparison is the anti-mycobacterial activity, drawing from published research on 2-nitro, 4-nitro, and 2,4-dinitrobenzenesulfonamide derivatives.
Comparative Analysis of Anti-mycobacterial Activity
Recent studies have explored the anti-mycobacterial potential of various nitro-substituted benzenesulfonamides. The position and number of nitro groups on the phenyl ring have been shown to significantly influence the inhibitory activity against Mycobacterium tuberculosis.
A key study by Vallabhaneni and colleagues in 2021 provides valuable comparative data on a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids. While this compound was not explicitly tested, the activity of its 2-nitro, 4-nitro, and 2,4-dinitro counterparts offers a strong basis for structure-activity relationship (SAR) analysis.
| Compound Analogue | Substitution Pattern | In Vitro Anti-TB Activity (MIC in μg/mL)[1] |
| 2-Nitrobenzenesulfonamide derivatives | Ortho-substitution | Less potent than standard drugs |
| 4-Nitrobenzenesulfonamide derivatives | Para-substitution | Less potent than standard drugs |
| 2,4-Dinitrobenzenesulfonamide derivatives | Ortho- and Para-disubstitution | Significantly more potent, with some derivatives showing MIC values of 0.78 μg/mL |
The preliminary data strongly suggest that the presence of multiple electron-withdrawing nitro groups enhances the anti-mycobacterial potency of the benzenesulfonamide scaffold. The 2,4-dinitrobenzenesulfonamide derivatives were found to be the most potent analogues in the series.[1] Based on these findings, it can be inferred that this compound would likely exhibit moderate activity, potentially greater than the unsubstituted parent compound but less potent than the di-nitro derivatives.
Postulated Mechanism of Action
The precise mechanism of action for these nitrobenzenesulfonamide derivatives is not yet fully elucidated. However, it is hypothesized that the 2,4-dinitrobenzenesulfonamides may induce oxidative stress within the mycobacterial cells.[1] This could occur through the formation of reactive oxygen species (ROS) and sulfur dioxide (SO2). The nitro group can be reduced, leading to the formation of a nitroso intermediate which may then inhibit essential enzymes.[1]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis and evaluation of anti-mycobacterial activity of nitrobenzenesulfonamide derivatives, based on the methodologies described in the referenced literature.
Synthesis of Nitrobenzenesulfonamide Derivatives
Substituted nitrobenzenesulfonyl chlorides are reacted with appropriate amines in the presence of a base such as diisopropylethylamine (DIPEA). The resulting products are then purified using column chromatography.[1]
In Vitro Anti-mycobacterial Activity Assay
The anti-mycobacterial activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv strain using methods like the agar dilution method. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzenesulfonamide derivatives.
Caption: A flowchart outlining the key stages in the synthesis, biological evaluation, and mechanistic study of novel benzenesulfonamide compounds.
Comparative Signaling Pathway Insights
While a specific signaling pathway for the anti-mycobacterial action of these compounds is not detailed, the postulated mechanism of inducing oxidative stress is a common mode of action for many antimicrobial agents. The following diagram illustrates a generalized pathway of how a nitroaromatic compound might lead to bacterial cell death.
Caption: A diagram illustrating the potential mechanism of action for nitroaromatic compounds, leading to bacterial cell death through oxidative stress.
References
A Comparative Guide to Benzenesulfonamide-Based Enzyme Inhibitors: Targeting Carbonic Anhydrase, Dihydropteroate Synthase, and Tropomyosin Receptor Kinase A
For Researchers, Scientists, and Drug Development Professionals
While specific enzyme inhibition data for N-(3-Nitrophenyl)benzenesulfonamide is not extensively available in public literature, the benzenesulfonamide scaffold is a well-established pharmacophore known to inhibit a variety of enzymes critical in physiological and pathological processes. This guide provides a comparative overview of the inhibitory activities of benzenesulfonamide derivatives against three key enzyme targets: Carbonic Anhydrases (CAs), Dihydropteroate Synthase (DHPS), and Tropomyosin Receptor Kinase A (TrkA). The information presented is based on experimental data for representative inhibitors, offering a valuable reference for structure-activity relationship (SAR) studies and drug discovery efforts involving benzenesulfonamide-based compounds.
Comparative Inhibitory Potency
The inhibitory potential of benzenesulfonamide derivatives varies significantly depending on the specific substitutions on the phenyl and sulfonamide groups, as well as the target enzyme's isoform. Below is a summary of the half-maximal inhibitory concentrations (IC50) for representative benzenesulfonamide and other inhibitors against CAs, DHPS, and TrkA.
| Target Enzyme | Inhibitor | Chemical Class | IC50 / Kᵢ | Organism/Isoform | Reference |
| Carbonic Anhydrase | Acetazolamide | Sulfonamide | Kᵢ: 12 nM | Human CA II | [1](--INVALID-LINK--) |
| Indisulam | Sulfonamide | - | - | --INVALID-LINK-- | |
| 4-substituted diazobenzenesulfonamides | Sulfonamide | K d: 6 nM | Human CA I | ||
| Dihydropteroate Synthase | Sulfamethoxazole | Sulfonamide | - | E. coli | [2](--INVALID-LINK--) |
| Compound 11a | N-sulfonamide 2-pyridone | IC50: 2.76 µg/mL | - | [3](--INVALID-LINK--) | |
| 6-(methylamino)-5-nitrosoisocytosine | Nitrosoisocytosine | IC50: 1.6 µM | E. coli | [4](--INVALID-LINK--) | |
| TrkA | AL106 | Benzenesulfonamide analog | IC50: 58.6 µM | Human (GBM cells) | [5](--INVALID-LINK--) |
| Larotrectinib | - | IC50: 10 nM | Human TrkA | [1](--INVALID-LINK--) | |
| Entrectinib | - | IC50: 1-5 nM | Human TrkA/B/C | [6](--INVALID-LINK--) |
Signaling Pathways and Experimental Workflows
To understand the context of inhibition, it is crucial to visualize the relevant biological pathways and the experimental procedures used to quantify inhibitory activity.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for comparing the efficacy of enzyme inhibitors. Below are representative methodologies for assessing the inhibition of Carbonic Anhydrase, Dihydropteroate Synthase, and TrkA.
Carbonic Anhydrase Inhibition Assay
A common method to measure CA activity is a stopped-flow CO₂ hydrase assay.[7]
-
Reagents and Buffers :
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
Buffer: 10 mM HEPES, pH 7.5, containing 20 mM NaClO₄.
-
Substrate: Saturated CO₂ solution.
-
pH indicator: p-Nitrophenol.
-
Inhibitor stock solutions (dissolved in DMSO).
-
-
Procedure :
-
The assay is performed at 25°C using a stopped-flow instrument.
-
The enzyme and inhibitor are pre-incubated.
-
The enzyme-inhibitor solution is mixed with the CO₂-saturated buffer containing the pH indicator.
-
The initial rate of the CO₂ hydration reaction is monitored by the change in absorbance of the pH indicator.
-
Inhibition constants (Kᵢ) are calculated from the dose-response curves.[7]
-
Dihydropteroate Synthase (DHPS) Inhibition Assay
A coupled spectrophotometric assay is often employed to measure DHPS activity.[8]
-
Reagents and Buffers :
-
Recombinant DHPS enzyme.
-
Substrates: p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
Coupling enzyme: Dihydrofolate reductase (DHFR).
-
Cofactor: NADPH.
-
Buffer: e.g., 100 mM Tris-HCl, pH 8.5, with 10 mM MgCl₂.
-
Inhibitor stock solutions (dissolved in DMSO).
-
-
Procedure :
-
The reaction mixture contains buffer, DHPS, DHFR, NADPH, and the inhibitor at various concentrations.
-
The reaction is initiated by the addition of the substrates (pABA and DHPP).
-
The product of the DHPS reaction, dihydropteroate, is immediately reduced by DHFR, consuming NADPH.
-
The decrease in absorbance at 340 nm due to NADPH oxidation is monitored over time.[8]
-
IC50 values are determined from the inhibition curves.
-
Tropomyosin Receptor Kinase A (TrkA) Inhibition Assay
TrkA kinase activity is often measured using a luminescence-based assay that quantifies ATP consumption.[9][10]
-
Reagents and Buffers :
-
Recombinant TrkA kinase domain.
-
Substrate: A suitable peptide or protein substrate for TrkA (e.g., Poly (Glu, Tyr) 4:1).
-
ATP.
-
Kinase buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[9]
-
Luminescent kinase assay kit (e.g., ADP-Glo™).
-
Inhibitor stock solutions (dissolved in DMSO).
-
-
Procedure :
-
The kinase reaction is set up in a 96-well plate containing the kinase buffer, TrkA enzyme, substrate, and varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of ATP and incubated at 30°C.
-
After the incubation period, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal.
-
The luminescence is measured, which is proportional to the kinase activity.
-
IC50 values are calculated from the dose-response curves.[9]
-
Conclusion
The benzenesulfonamide scaffold serves as a versatile starting point for the design of potent and selective enzyme inhibitors. The inhibitory profile of these compounds is highly dependent on the specific substitution patterns, which can be tailored to achieve desired selectivity for different enzyme targets and isoforms. While direct experimental data for this compound remains to be published, the comparative data and methodologies presented in this guide provide a solid foundation for researchers to evaluate its potential as an inhibitor of carbonic anhydrases, dihydropteroate synthase, or TrkA, and to design future experiments for its characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic synthesis of p-nitrophenyl 3(5)-O-beta-N-acetylglucosaminyl-alpha-maltopentaoside by lysozyme; a novel substrate for human amylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 6. 4-amino-N-(4-nitrophenyl)benzenesulfonamide | 6829-82-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to N-(3-Nitrophenyl)benzenesulfonamide and Other Sulfonamide Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sulfonamide Antibacterial Agents
Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have paved the way for the antibiotic revolution. They are synthetic analogues of para-aminobenzoic acid (PABA) and act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a crucial precursor for the synthesis of nucleotides and certain amino acids, and its inhibition leads to the cessation of bacterial growth and replication.
Mechanism of Action: Inhibition of Folic Acid Synthesis
The antibacterial action of sulfonamides is centered on their ability to disrupt the bacterial folic acid synthesis pathway. Bacteria synthesize their own folic acid, whereas humans obtain it from their diet, making this pathway an excellent target for selective toxicity.
The key steps in the mechanism are:
-
Competition with PABA: Sulfonamides, due to their structural similarity to PABA, compete for the active site of the bacterial enzyme dihydropteroate synthase (DHPS).
-
Inhibition of Dihydropteroate Synthesis: By binding to DHPS, sulfonamides prevent the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the formation of dihydropteroic acid.
-
Disruption of Folic Acid Synthesis: The inhibition of dihydropteroate synthesis leads to a depletion of dihydrofolic acid and subsequently tetrahydrofolic acid, the active form of folic acid.
-
Bacteriostatic Effect: The lack of essential cofactors derived from folic acid halts the synthesis of nucleic acids and proteins, resulting in the inhibition of bacterial growth and reproduction (bacteriostasis).
Comparative Antibacterial Agents
For the purpose of this comparison, three well-established sulfonamide antibacterial agents have been selected:
-
Sulfamethoxazole: A widely used sulfonamide, often in combination with trimethoprim, for the treatment of various bacterial infections.
-
Sulfadiazine: Another common sulfonamide used in the treatment of bacterial infections, including urinary tract infections and toxoplasmosis.
-
Sulfacetamide: Primarily used topically for ophthalmic infections.
Quantitative Comparison of Antibacterial Activity
While specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial pathogens are not available in the reviewed literature, the following table summarizes the reported MIC ranges for the comparative sulfonamides against representative Gram-positive and Gram-negative bacteria.
| Antibacterial Agent | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | |
| This compound | Data not available | Data not available |
| Sulfamethoxazole | 16 - >128 | 8 - >128 |
| Sulfadiazine | 32 - 256 | 16 - 256 |
| Sulfacetamide | 64 - 512 | 64 - 1024 |
Note: MIC values can vary significantly depending on the bacterial strain, testing methodology, and laboratory conditions. The values presented are indicative ranges from published studies.
Structure-Activity Relationship (SAR) Insights for this compound
In the absence of direct experimental data for this compound, we can infer its potential activity based on the structure-activity relationships of related compounds. The presence of a nitro group on the phenyl ring is a key structural feature. Generally, electron-withdrawing groups on the N1-phenyl ring of sulfonamides can influence their antibacterial activity. Some studies on other nitro-substituted sulfonamides have shown that the position and electronic nature of substituents on the aromatic rings can modulate the potency and spectrum of activity. The 3-nitro substitution in this compound may confer specific electronic properties that could influence its binding to the DHPS enzyme. However, without experimental validation, its precise antibacterial profile remains speculative. Further research is warranted to determine the MIC values of this compound against a panel of clinically relevant bacteria.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.
Materials:
-
Test compound (e.g., this compound)
-
Comparative sulfonamides (e.g., sulfamethoxazole, sulfadiazine, sulfacetamide)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
Procedure:
-
Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compounds are prepared in CAMHB directly in the 96-well microtiter plates.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included on each plate.
-
Incubation: The inoculated plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Conclusion
A Comparative Structural Analysis of N-(nitrophenyl)benzenesulfonamide Isomers
A detailed examination of the ortho, meta, and para isomers of N-(nitrophenyl)benzenesulfonamide reveals significant structural and conformational differences dictated by the position of the nitro substituent. This guide provides a comparative overview of their synthesis, physicochemical properties, and detailed structural features based on experimental data, offering valuable insights for researchers in medicinal chemistry and materials science.
Synthesis and Physicochemical Properties
The N-(nitrophenyl)benzenesulfonamide isomers can be synthesized via a nucleophilic substitution reaction between the corresponding nitroaniline (o-, m-, or p-nitroaniline) and benzenesulfonyl chloride in the presence of a base. A general experimental protocol is outlined below, followed by a summary of the key physicochemical properties of each isomer.
Experimental Protocols
General Synthesis of N-(nitrophenyl)benzenesulfonamide Isomers:
A solution of the respective nitroaniline (1.0 equivalent) in a suitable solvent (e.g., pyridine or aqueous sodium carbonate) is prepared in a round-bottom flask. Benzenesulfonyl chloride (1.1 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is then heated to a moderate temperature (e.g., 50-70 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure N-(nitrophenyl)benzenesulfonamide isomer.
Physicochemical Data
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Ortho | C₁₂H₁₀N₂O₄S | 278.29 | 190-192 | Yellow solid |
| Meta | C₁₂H₁₀N₂O₄S | 278.29 | 135-136 | Not explicitly reported, likely a crystalline solid |
| Para | C₁₂H₁₀N₂O₄S | 278.29 | 135-136[1] | Yellow solid[1] |
Spectroscopic Analysis
Spectroscopic data provides valuable information on the chemical environment of the atoms within each isomer.
Infrared (IR) Spectroscopy
The IR spectrum of the para isomer, N-(4-nitrophenyl)benzenesulfonamide, is available from the NIST WebBook and shows characteristic absorption bands for the sulfonamide and nitro functional groups.[2] Key vibrational frequencies for sulfonamides include N-H stretching (around 3300 cm⁻¹), asymmetric and symmetric SO₂ stretching (around 1350 and 1160 cm⁻¹, respectively), and S-N stretching (around 900 cm⁻¹).[3] The nitro group typically exhibits strong asymmetric and symmetric stretching bands around 1520 and 1350 cm⁻¹, respectively.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR data are available for the ortho and para isomers. The chemical shifts of the aromatic protons are influenced by the position of the electron-withdrawing nitro group.
-
N-(2-nitrophenyl)benzenesulfonamide (Ortho): ¹H and ¹³C NMR spectra are available, providing detailed information about the proton and carbon environments in the molecule.[5][6][7]
-
N-(4-nitrophenyl)benzenesulfonamide (Para): A ¹H NMR spectrum is available, showing the distinct signals for the aromatic protons.[8]
Structural Comparison: Crystallographic Data
Single-crystal X-ray diffraction studies, where available, provide precise information on the three-dimensional structure of the molecules in the solid state, including bond lengths, bond angles, and torsion angles. This data is crucial for understanding the conformational preferences and intermolecular interactions of the isomers.
Key Structural Parameters
| Parameter | N-(2-nitrophenyl)benzenesulfonamide (Ortho) | N-(4-methyl-4-nitrophenyl)benzenesulfonamide (Para derivative) | 4-amino-N-(4-nitrophenyl)benzenesulfonamide (Para derivative) |
| Dihedral Angle between Benzene Rings | 59.55° | 86.1°[9] | 86.1°[4] |
| C-N-S-C Torsion Angle | -72.83° | 65.85°[9] | 65.85°[4] |
| Key Intermolecular Interactions | Intramolecular N-H···O hydrogen bond | Intermolecular N-H···O interactions[9] | Hydrogen bonding network between the amino group and sulfonyl oxygen[4] |
Ortho Isomer: The crystal structure of N-(2-nitrophenyl)benzenesulfonamide reveals a twisted conformation, with a dihedral angle of 59.55° between the two benzene rings. A significant feature is the presence of an intramolecular hydrogen bond between the sulfonamide N-H and an oxygen atom of the ortho-nitro group. This interaction likely plays a crucial role in stabilizing the observed conformation.
Para Isomer (inferred from derivatives): The crystal structures of two different para-substituted derivatives, 4-methyl-N-(4-nitrophenyl)benzenesulfonamide and 4-amino-N-(4-nitrophenyl)benzenesulfonamide, show a remarkably similar conformation. In both cases, the dihedral angle between the benzene rings is approximately 86.1°, indicating a nearly orthogonal arrangement.[4][9] The C-N-S-C torsion angle is around 65.85°.[4][9] The dominant intermolecular interactions are N-H···O hydrogen bonds, which link the molecules into extended networks.[4][9]
Meta Isomer: Direct crystallographic data for the meta isomer was not found. However, based on the trends observed for the ortho and para isomers, it is expected to adopt a non-planar conformation, with the extent of twisting and the nature of intermolecular interactions being intermediate between the other two isomers.
Visualizing Structural Relationships
The following diagrams illustrate the key structural concepts discussed.
Conclusion
The positional isomerism in N-(nitrophenyl)benzenesulfonamides has a profound impact on their solid-state structures. The ortho isomer is characterized by a significant twist and a stabilizing intramolecular hydrogen bond. In contrast, the para isomer, as inferred from its derivatives, adopts a nearly orthogonal conformation dominated by intermolecular hydrogen bonding. While experimental data for the meta isomer is less complete, it is anticipated to exhibit intermediate structural features. These structural variations are expected to influence the physicochemical properties and biological activities of these compounds, making this comparative analysis a valuable resource for further research and development.
References
- 1. rsc.org [rsc.org]
- 2. Benzenesulfonamide, N-(4-nitrophenyl)- [webbook.nist.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. 4-amino-N-(4-nitrophenyl)benzenesulfonamide | 6829-82-9 | Benchchem [benchchem.com]
- 5. N-(2-Nitrophenyl)benzenesulfonamide | C12H10N2O4S | CID 285267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2'-Nitro-p-toluenesulfonanilide | C13H12N2O4S | CID 257969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Nitrobenzenesulfonamide(5455-59-4) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Nitrobenzenesulfonamide(6325-93-5) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of N-(3-Nitrophenyl)benzenesulfonamide's Potential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
N-(3-Nitrophenyl)benzenesulfonamide, a molecule belonging to the well-established benzenesulfonamide class of compounds, presents a compelling case for cross-validation of its biological activities. While direct, extensive research on this specific molecule is limited, its structural features suggest several plausible mechanisms of action that are critical in various therapeutic areas. This guide provides a comparative overview of three potential mechanisms: antibacterial activity through inhibition of penicillin-binding proteins, anticancer activity via carbonic anhydrase inhibition, and potential as a kinase inhibitor in oncology.
Antibacterial Activity: Targeting Penicillin-Binding Protein 2x (PBP2x)
The sulfonamide scaffold is historically significant in the development of antibacterial agents. A key potential mechanism for this compound is the inhibition of bacterial cell wall synthesis through targeting penicillin-binding proteins (PBPs), such as PBP2x.
Mechanism of Action
PBP2x is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of PBP2x disrupts this process, leading to a weakened cell wall and ultimately bacterial cell death. This mechanism is particularly relevant for combating gram-positive bacteria.
Supporting Evidence
A molecular docking study investigating a close structural analog, 4-methyl-N-(3-nitrophenyl)benzenesulfonamide, demonstrated favorable binding interactions with the active site of PBP2x. The study suggested that its binding potential was comparable to that of the established β-lactam antibiotic, cefuroxime, indicating that this compound could act as a PBP2x inhibitor.
Comparative Data
| Compound | Target | Organism | Potency (MIC/IC50) |
| Cefuroxime | PBP2x | Streptococcus pneumoniae | MIC: 0.06 - 16 µg/mL |
| Meropenem | PBPs | Gram-positive & Gram-negative | MIC: ≤0.06 - >8 µg/mL |
| This compound | PBP2x (Predicted) | - | Data not available |
Experimental Protocol: PBP2x Binding Assay
A common method to assess the binding of a compound to PBP2x is a competitive binding assay using a fluorescently labeled penicillin derivative.
Objective: To determine the concentration of the test compound required to inhibit 50% of the binding of a fluorescent penicillin probe to PBP2x (IC50).
Materials:
-
Purified recombinant PBP2x
-
Fluorescent penicillin (e.g., Bocillin FL)
-
Test compound (this compound)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
A solution of purified PBP2x is incubated with varying concentrations of the test compound in the assay buffer.
-
After a defined incubation period, the fluorescent penicillin probe is added to the mixture.
-
The reaction is allowed to proceed for a set time to allow for binding of the probe to the available PBP2x.
-
The reaction is stopped, and unbound probe is removed (e.g., by filtration or size-exclusion chromatography).
-
The fluorescence of the PBP2x-probe complex is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition of probe binding against the concentration of the test compound.
Logical Flow of PBP2x Inhibition
A Comparative Guide to the Synthesis of N-(3-Nitrophenyl)benzenesulfonamide: Reproducibility of Conventional and Microwave-Assisted Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic protocols for N-(3-Nitrophenyl)benzenesulfonamide, a key intermediate in various pharmaceutical and chemical research applications. We will delve into a conventional synthesis method and a modern microwave-assisted approach, presenting experimental data to evaluate their reproducibility and performance.
Comparison of Synthesis Protocols
The synthesis of this compound typically involves the reaction of 3-nitroaniline with benzenesulfonyl chloride. The reproducibility and efficiency of this reaction are highly dependent on the chosen methodology. Below is a summary of quantitative data from representative protocols.
| Parameter | Conventional Method | Microwave-Assisted Method (Analog) |
| Reactants | 3-Nitroaniline, Benzenesulfonyl Chloride | 2-Nitroaniline, Benzenesulfonyl Chloride |
| Solvent/Base | Pyridine | Potassium Carbonate in DMF |
| Reaction Time | Not specified, likely several hours | 12-15 minutes |
| Reported Yield | 85% | up to 97%[1] |
| Purity | Not explicitly reported | Not explicitly reported, but high yields suggest good purity |
Experimental Protocols
Conventional Synthesis Protocol
This method relies on the use of pyridine as both a solvent and a base to facilitate the reaction between 3-nitroaniline and benzenesulfonyl chloride.
Methodology:
-
In a suitable reaction vessel, dissolve 3-nitroaniline (1 equivalent) in pyridine.
-
To this solution, add benzenesulfonyl chloride (1 equivalent) dropwise at room temperature with constant stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product and neutralize the excess pyridine.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
A reported yield for this method is approximately 85%.
Microwave-Assisted Synthesis Protocol
Methodology:
-
In a microwave-safe reaction vial, combine 2-nitroaniline (1 equivalent), benzenesulfonyl chloride (1 equivalent), and potassium carbonate (2 equivalents) in dimethylformamide (DMF).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 120 °C) for a short duration, typically 12-15 minutes.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallization from an appropriate solvent can be performed for further purification.
This method has been reported to achieve yields of up to 97% for the 2-nitro isomer, suggesting a highly efficient and likely reproducible process for the 3-nitro analog.[1]
Reproducibility and Performance Comparison
The conventional method , while providing a good yield of 85%, often requires longer reaction times and the use of pyridine, which can be difficult to remove completely during workup. The reproducibility can be influenced by factors such as the rate of addition of the sulfonyl chloride and the efficiency of the final workup and purification steps. A slightly lower yield of 79.65% has been reported for a similar conventional synthesis of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide using aqueous sodium carbonate, highlighting potential variability in yields with this approach.
The microwave-assisted method offers significant advantages in terms of reaction time, with reactions often completing in minutes rather than hours. The high reported yield of 97% for a closely related analog suggests a more efficient and potentially more reproducible process.[1] The controlled and uniform heating provided by microwave irradiation often leads to cleaner reactions with fewer byproducts, simplifying purification and improving overall reproducibility.
Visualizing the Synthetic Workflow and Protocol Comparison
To better illustrate the processes, the following diagrams were generated using the DOT language.
Caption: General workflow for the synthesis of this compound.
References
Benchmarking N-(3-Nitrophenyl)benzenesulfonamide: A Comparative Guide for Drug Discovery Professionals
An objective analysis of N-(3-Nitrophenyl)benzenesulfonamide against established therapeutic agents, outlining potential antimicrobial applications and the requisite experimental validation.
This guide offers a comparative overview of the therapeutic potential of this compound against currently marketed drugs. Due to a lack of extensive direct experimental data on this specific molecule, this comparison is based on the known biological activities of structurally similar nitrobenzenesulfonamide derivatives. The available evidence points towards potential antimicrobial efficacy, particularly against tuberculosis and leishmaniasis.
Executive Summary of Comparative Analysis
The therapeutic potential of this compound is benchmarked against first-line treatments for tuberculosis and leishmaniasis. While direct experimental data for this compound is not yet available, the analysis of related compounds suggests it may exhibit inhibitory activity against microbial targets. The following tables summarize the performance of established drugs for which comprehensive data exists.
Table 1: Comparison with Anti-tuberculosis Drugs
| Parameter | This compound | Isoniazid | Rifampicin |
| Mechanism of Action | Postulated to involve oxidative stress via the nitro group, potentially inhibiting essential enzymes. | Inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall. | Inhibits DNA-dependent RNA polymerase in mycobacteria. |
| Primary Target | To be determined. | InhA enzyme | rpoB subunit of RNA polymerase |
| MIC against M. tuberculosis H37Rv | Data not available. | 0.02 - 0.2 µg/mL | 0.1 - 0.5 µg/mL |
| Known Resistance Mechanisms | To be determined. | Mutations in katG, inhA, ahpC, and kasA genes. | Mutations in the rpoB gene. |
| Common Side Effects | To be determined. | Peripheral neuropathy, hepatotoxicity, rash. | Hepatotoxicity, gastrointestinal upset, orange discoloration of body fluids. |
Table 2: Comparison with Anti-leishmanial Drugs
| Parameter | This compound | Pentamidine | Miltefosine |
| Mechanism of Action | Postulated to involve DNA interaction and nuclease activity in the presence of copper. | Interferes with parasite DNA, RNA, and protein synthesis. | Disrupts cell signaling pathways and induces apoptosis in the parasite. |
| Primary Target | To be determined. | Kinetoplast DNA | Phospholipid metabolism and membrane integrity |
| IC50 against Leishmania infantum promastigotes | Data not available. | 1.5 - 5 µM | 0.5 - 2 µM |
| Known Resistance Mechanisms | To be determined. | Decreased drug uptake. | Alterations in drug transporters (e.g., P-glycoprotein). |
| Common Side Effects | To be determined. | Nephrotoxicity, hypoglycemia, pancreatitis. | Gastrointestinal disturbances, hepatotoxicity, teratogenicity. |
Postulated Signaling Pathways and Mechanisms of Action
Based on studies of related nitrobenzenesulfonamide compounds, two primary mechanisms of action can be postulated for this compound.
A series of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have shown promising antituberculosis activity. It is hypothesized that 2,4-dinitrobenzenesulfonamides may induce oxidative stress through the formation of reactive oxygen species and sulfur dioxide[1]. The nitro group can be reduced, leading to the inhibition of essential enzymes[1].
Studies on other nitro-substituted benzenesulfonamides have indicated a potential mechanism involving DNA interaction. Some compounds have demonstrated nuclease activity, particularly in the presence of copper ions, suggesting they may act as DNA cleaving agents[2].
Recommended Experimental Protocols for Validation
To empirically determine the efficacy of this compound and enable a direct comparison with the benchmark drugs, the following experimental protocols are recommended.
In Vitro Anti-tuberculosis Activity Assay
A standard method to determine the minimum inhibitory concentration (MIC) is the agar dilution method[1].
In Vitro Anti-leishmanial Activity Assay
The anti-leishmanial activity can be assessed by determining the 50% inhibitory concentration (IC50) against Leishmania infantum promastigotes.
Conclusion
While this compound remains a molecule with underexplored therapeutic potential, the analysis of structurally related compounds provides a rationale for investigating its antimicrobial properties. The proposed experimental workflows offer a clear path to generating the necessary data to robustly benchmark its performance against established drugs. Further research, including in vivo studies and toxicity profiling, will be crucial to fully elucidate its therapeutic index and potential for clinical development.
References
A Comparative Guide to the Efficacy of N-(3-Nitrophenyl)benzenesulfonamide: An Analysis of In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available efficacy data for N-(3-Nitrophenyl)benzenesulfonamide and its closely related analogs. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes findings from studies on similar nitrobenzenesulfonamide derivatives to offer insights into its potential biological activities and the methodologies for their evaluation.
Executive Summary
This compound belongs to the broader class of benzenesulfonamides, a scaffold known for a wide range of pharmacological activities. Derivatives of nitrobenzenesulfonamide have been investigated for their potential as antimicrobial, anticancer, and diuretic agents. This guide summarizes the reported in vitro and in vivo findings for these related compounds, details the common experimental protocols utilized in their assessment, and visualizes potential signaling pathways and experimental workflows. Due to the absence of direct studies on this compound, this guide establishes a framework for its potential evaluation based on the existing research on analogous compounds.
In Vitro Efficacy of Nitrobenzenesulfonamide Derivatives
While specific data for this compound is not available, studies on various nitrobenzenesulfonamide derivatives have demonstrated a range of in vitro activities. The following table summarizes representative findings for these related compounds.
| Compound/Derivative | Assay Type | Target/Organism | Efficacy Metric (e.g., MIC, IC50) | Reference |
| 2,4-Dinitrobenzenesulfonamide Hybrids | Antitubercular Activity Assay | Mycobacterium tuberculosis H37Rv | MIC: 0.78 to >25 µg/mL | [1] |
| 4-Nitro-N-pyrimidin-2-ylbenzenesulfonamide | Antileishmanial Assay | Leishmania infantum promastigotes | Significant activity | [2] |
| Benzenesulfonamide Analogs | Cytotoxicity Assay | U87 Glioblastoma Cells | IC50: 58.6 µM (for AL106) | [3] |
| Chlorinated Benzenesulfonamide Derivatives | Antitumor Activity Assay | HepG2 and MCF-7 cell lines | Excellent in vitro activity | [4] |
In Vivo Efficacy of Nitrobenzenesulfonamide Derivatives
In vivo studies on nitrobenzenesulfonamide derivatives are less common but have shown promising results in preclinical models. The table below presents a summary of available in vivo data for related compounds.
| Compound/Derivative | Animal Model | Condition | Dosage and Administration | Key Findings | Reference |
| 4-Nitro-N-pyrimidin-2-ylbenzenesulfonamide | BALB/c mice | Leishmania infantum infection | 5 mg/kg/day for 10 days (intraperitoneal) | ~99% reduction in parasite burden | [2] |
| 5-acetyl-N-(3-(phenylsulfonamido)phenyl)furan-2-carboxamide (E3) | Rat model | Diuresis and Hyponatremia | Oral administration | Good oral diuretic and therapeutic effects | [5] |
| Benzenesulphonamide Derivatives (4a and 4c) | Rat model | Carrageenan-induced paw edema | Not specified | Inhibition of edema at 1, 2, and 3 hours | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of benzenesulfonamide derivatives. These protocols can serve as a template for designing studies on this compound.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Mycobacterium tuberculosis) is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in an appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., specific temperature, time, and atmospheric conditions).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compound is administered to the animals, typically orally or intraperitoneally, at a specific dose. A control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour) post-compound administration, a subcutaneous injection of carrageenan solution is given into the sub-plantar region of the rat's hind paw.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Visualizing Potential Mechanisms and Workflows
Hypothesized Signaling Pathway Inhibition
Based on the activities of related benzenesulfonamide analogs, this compound could potentially interfere with various cellular signaling pathways. The following diagram illustrates a generalized pathway that is often a target for anticancer agents.
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's efficacy, from initial in vitro screening to in vivo validation.
Caption: A typical experimental workflow for evaluating the efficacy of a novel compound.
Conclusion
While direct experimental evidence for the in vitro and in vivo efficacy of this compound is currently lacking in the scientific literature, the broader family of nitrobenzenesulfonamide derivatives has demonstrated significant potential across various therapeutic areas. The data and protocols presented in this guide offer a valuable starting point for researchers interested in investigating the pharmacological profile of this specific compound. Future studies are warranted to elucidate the precise biological activities and mechanisms of action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vivo and in vitro anti-leishmanial activities of 4-nitro-N-pyrimidin- and N-pyrazin-2-ylbenzenesulfonamides, and N2-(4-nitrophenyl)-N1-propylglycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Docking Analyses of Benzenesulfonamide Analogs: A Guide for Drug Discovery Professionals
An in-depth guide to the virtual screening of benzenesulfonamide analogs, presenting comparative docking scores, detailed experimental protocols, and visualizations of key biological pathways and workflows.
This guide offers researchers, scientists, and drug development professionals a comprehensive overview of recent comparative molecular docking studies involving benzenesulfonamide analogs. This class of compounds has garnered significant attention in medicinal chemistry due to its versatile therapeutic potential, acting as inhibitors for a range of biological targets implicated in various diseases. Here, we present a consolidated resource featuring quantitative docking data, standardized experimental protocols for widely-used docking software, and visual representations of a key signaling pathway and a typical computational workflow to facilitate a deeper understanding and further exploration in the field of rational drug design.
Data Presentation: Comparative Docking Performance
The following tables summarize the quantitative data from various docking studies of benzenesulfonamide analogs against several key biological targets. The data includes docking scores, which predict the binding affinity of the ligand to the receptor, as well as experimentally determined inhibitory concentrations (IC50) and inhibition constants (Ki) where available.
Table 1: Inhibition of Carbonic Anhydrase II (hCA II)
| Compound | Docking Score (kcal/mol) | IC50 (nM) | Ki (nM) | Reference |
| Acetazolamide (Standard) | - | 12.1 | - | [1] |
| Compound 9c | -5.13 | - | - | [2] |
| Compound 9h | -5.32 | - | - | [2] |
| Compound (IId) | - | - | - | [3] |
| Compound (IIe) | - | - | - | [3] |
| Compound (IIf) | - | - | - | [3] |
| Compound (IIg) | - | - | - | [3] |
Table 2: Inhibition of Carbonic Anhydrase IX (hCA IX)
| Compound | Docking Score (kcal/mol) | IC50 (nM) | Ki (nM) | Reference |
| Acetazolamide (Standard) | - | 25 | - | [1] |
| Compound (2) | - | - | - | [4] |
| Compound (7) | - | - | - | [4] |
| Compound 7f | - | 10.01 | - | [5] |
| Compound 5a | - | - | 134.8 | [1] |
| Compound 12i | - | - | 38.8 | [1] |
| Compound 12d | - | 3990 (hypoxic) | - | [1] |
Table 3: Antibacterial Activity against Dihydropteroate Synthase (DHPS)
| Compound | Target Organism | Docking Score (kcal/mol) | MIC (µg/mL) | Reference |
| Sulfamethoxazole (Standard) | E. coli | - | - | [4] |
| Compound 1C | E. coli | -8.1 | 50 | [4] |
| Compound 1B | E. coli | - | 100 | [4] |
| Compound 8 | B. cereus | -7.3 | - | [6] |
| Compound 9 | E. coli | -7.3 | - | [6] |
| Compound 14d | E. faecalis | - | 1 | [7] |
Table 4: Anticancer Activity against Various Kinases
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| AL106 | TrkA | - | - | 58.6 | |
| AL107 | TrkA | - | - | - | |
| Compound 4c | Breast Cancer Receptor | 4FA2 | -10.26 | - | [8] |
| Compound 4e | Breast Cancer Receptor | 4FA2 | -10.48 | - | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation and extension of in silico findings. Below are generalized, step-by-step methodologies for performing molecular docking studies with benzenesulfonamide analogs using two of the most common software packages: AutoDock Vina and Schrödinger's Glide.
Molecular Docking using AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[6] It is praised for its speed and accuracy in predicting the binding modes of small molecules.
1. Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove all water molecules and heteroatoms (except for cofactors essential for binding) from the PDB file using software like PyMOL or Chimera.
-
Add polar hydrogens to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.
2. Preparation of the Ligand (Benzenesulfonamide Analogs):
-
The 3D structures of the benzenesulfonamide analogs can be sketched using chemical drawing software like ChemDraw or Marvin Sketch and saved in a common format like MOL or SDF.
-
Use a program like Open Babel to convert the 2D structures to 3D and perform an initial energy minimization.
-
Assign Gasteiger charges to the ligand atoms.
-
Detect the rotatable bonds within the ligand.
-
Save the prepared ligand in the PDBQT file format.
3. Grid Box Generation:
-
Define the search space for the docking simulation by creating a grid box around the active site of the receptor.
-
The center and dimensions of the grid box should be chosen to encompass the entire binding pocket where the ligand is expected to interact. This is often guided by the position of a co-crystallized ligand or by active site prediction servers.
4. Running the Docking Simulation:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the name of the output file.
-
Execute AutoDock Vina from the command line, providing the configuration file as input. The command typically looks like: vina --config conf.txt --log log.txt.
-
The exhaustiveness parameter can be adjusted to control the thoroughness of the conformational search. A higher value increases the probability of finding the optimal binding pose but also increases the computation time.[9]
5. Analysis of Results:
-
The output file will contain the predicted binding poses of the ligand ranked by their docking scores (binding affinities) in kcal/mol.
-
The interactions between the benzenesulfonamide analog and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses can be visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.
Molecular Docking using Schrödinger's Glide
Glide (Grid-based Ligand Docking with Energetics) is a powerful and accurate docking program within the Schrödinger software suite, widely used in the pharmaceutical industry.[5]
1. Protein Preparation:
-
Import the protein structure into the Maestro graphical interface.
-
Use the "Protein Preparation Wizard" to perform a series of steps including assigning bond orders, adding hydrogens, creating disulfide bonds, filling in missing side chains and loops, and performing a restrained energy minimization. This ensures a chemically correct and optimized protein structure.[10]
2. Receptor Grid Generation:
-
Define the active site by selecting the co-crystallized ligand or by specifying the residues that form the binding pocket.
-
Generate the receptor grid, which pre-calculates the potential energy fields for different atom types within the defined active site. This grid accelerates the subsequent docking calculations.
3. Ligand Preparation:
-
Import the 2D or 3D structures of the benzenesulfonamide analogs into Maestro.
-
Use "LigPrep" to generate low-energy 3D conformations of the ligands, considering different ionization states, tautomers, stereoisomers, and ring conformations. This step is crucial for ensuring a comprehensive search of the ligand's conformational space.
4. Ligand Docking:
-
Open the "Ligand Docking" panel in Maestro.
-
Select the generated receptor grid and the prepared ligands.
-
Choose the desired docking precision: High-Throughput Virtual Screening (HTVS), Standard Precision (SP), or Extra Precision (XP). SP is generally recommended for a balance of speed and accuracy, while XP is more rigorous and computationally intensive.[5]
-
Initiate the docking job. Glide will systematically search for favorable binding poses of each ligand within the receptor grid and score them.
5. Analysis of Results:
-
The results are presented in a project table, showing the docked poses and their corresponding GlideScores. A more negative GlideScore indicates a stronger predicted binding affinity.
-
The interactions of the top-ranked poses can be visualized in 3D, and detailed ligand-receptor interaction diagrams can be generated to analyze the key binding interactions.
Visualization of Pathways and Workflows
Carbonic Anhydrase IX Signaling Pathway in Hypoxia
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of cancer and is a key player in the adaptation of tumor cells to hypoxic (low oxygen) conditions. Its expression is primarily regulated by the Hypoxia-Inducable Factor 1α (HIF-1α).[5][11] Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it promotes the transcription of genes involved in survival, including CA IX.[11] CA IX then catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the maintenance of intracellular pH and the acidification of the tumor microenvironment, which in turn promotes tumor progression and metastasis.[3][12] Benzenesulfonamide inhibitors block the catalytic activity of CA IX, leading to intracellular acidification and subsequent cell death, making it an attractive target for anticancer therapies.
Caption: Hypoxia-induced CA IX signaling pathway and its inhibition by benzenesulfonamides.
General Workflow for Comparative Docking Studies
The process of conducting a comparative docking study involves a series of well-defined steps, from initial target and ligand selection to the final analysis of the results. This workflow ensures a systematic and reproducible in silico screening of potential drug candidates.
Caption: A generalized workflow for in silico comparative docking studies.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 4. youtube.com [youtube.com]
- 5. schrodinger.com [schrodinger.com]
- 6. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 11. youtube.com [youtube.com]
- 12. schrodinger.com [schrodinger.com]
A Comparative Guide to the Synthetic Routes of N-Substituted Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of N-substituted benzenesulfonamides, a crucial scaffold in medicinal chemistry. The following sections detail common and emerging synthetic routes, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for your research and development needs.
Comparison of Synthetic Routes
The synthesis of N-substituted benzenesulfonamides can be broadly categorized into classical methods and modern transition-metal-catalyzed or multicomponent reactions. Each approach offers distinct advantages regarding substrate scope, reaction conditions, and functional group tolerance.
| Synthetic Route | General Reaction | Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| Hinsberg Reaction | ArSO₂Cl + R¹R²NH → ArSO₂NR¹R² | Benzenesulfonyl chloride, amine, aq. NaOH or KOH | 60-95% | Well-established, simple procedure, readily available starting materials. | Limited to primary and secondary amines, can be problematic for sterically hindered amines. |
| Reductive Amination | ArSO₂NH₂ + R¹C(=O)R² → ArSO₂NHCHR¹R² | Sulfonamide, aldehyde/ketone, reducing agent (e.g., NaBH₄, H₂/Pd), often with a Lewis acid | 70-95% | Good for N-alkylation, mild conditions, broad substrate scope for aldehydes and ketones. | Requires a separate reduction step, low nucleophilicity of sulfonamides can be a challenge.[1] |
| Mitsunobu Reaction | ArSO₂NHR¹ + R²OH → ArSO₂NR¹R² | Sulfonamide, alcohol, PPh₃, DEAD or DIAD | 65-92%[2] | Mild conditions, stereospecific inversion of alcohol stereochemistry. | Stoichiometric phosphine oxide byproduct can complicate purification, limited to primary and secondary alcohols.[3] |
| Ugi Reaction | ArSO₂-Glycine + R¹CHO + R²NH₂ + R³NC → ArSO₂(Gly)NR²C(=O)NHR³ | Sulfonylated amino acid, aldehyde, amine, isocyanide | High | High atom economy, rapid generation of molecular diversity from simple starting materials.[4][5] | Products are complex pseudo-peptides, may not be the desired simple N-substituted sulfonamide. |
| Buchwald-Hartwig Amination | ArSO₂NHR¹ + Ar'X → ArSO₂NR¹Ar' | Sulfonamide, aryl halide/triflate, Pd catalyst, phosphine ligand, base (e.g., NaOt-Bu, Cs₂CO₃) | 70-95% | Excellent for N-arylation, broad substrate scope for aryl halides and sulfonamides, high functional group tolerance. | Requires often expensive and air-sensitive catalysts and ligands. |
| Copper-Catalyzed N-Arylation | ArSO₂NHR¹ + Ar'X → ArSO₂NR¹Ar' | Sulfonamide, aryl halide, Cu catalyst (e.g., CuI, Cu₂O), ligand (optional), base | 60-90% | Less expensive catalyst than palladium, effective for N-arylation.[6][7] | Often requires higher reaction temperatures and longer reaction times than palladium catalysis. |
| From Sulfonyl Azides | ArSO₂N₃ + Amine → ArSO₂-Amidine or Sulfonamide | Sulfonyl azide, amine, (optional catalyst) | 46-71%[1] | Transition-metal-free options available, can lead to diverse products. | Sulfonyl azides can be explosive and require careful handling.[8][9] |
| From Nitroarenes (One-Pot) | ArNO₂ → ArNHSO₂Ph | Nitroarene, reducing agent (e.g., H₂, Pd/C), benzenesulfonyl chloride, base | ~60%[10] | Avoids handling of anilines, one-pot procedure. | Overall yield can be moderate, may not be suitable for all substituted nitroarenes. |
Experimental Protocols
Hinsberg Reaction: Synthesis of N-Benzylbenzenesulfonamide
This protocol describes the reaction of benzenesulfonyl chloride with benzylamine.
Materials:
-
Benzenesulfonyl chloride
-
Benzylamine
-
10% aqueous sodium hydroxide (NaOH) solution
-
10% aqueous hydrochloric acid (HCl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve benzylamine (1.1 g, 10 mmol) in 20 mL of 10% aqueous NaOH solution.
-
Cool the solution in an ice bath and add benzenesulfonyl chloride (1.77 g, 10 mmol) dropwise with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature for 1 hour.
-
Acidify the reaction mixture with 10% HCl to precipitate the N-benzylbenzenesulfonamide.
-
Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure product.
-
For liquid products, extract the reaction mixture with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Reductive Amination: Synthesis of N-Benzyl-p-toluenesulfonamide
This protocol outlines the reductive amination of p-toluenesulfonamide with benzaldehyde.
Materials:
-
p-Toluenesulfonamide
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of p-toluenesulfonamide (1.71 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of DCE, add STAB (3.18 g, 15 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the N-benzyl-p-toluenesulfonamide.
Mitsunobu Reaction: N-Alkylation of a Sulfonamide
This protocol describes the N-alkylation of a sulfonamide with an alcohol.[2][11]
Materials:
-
Sulfonamide (e.g., p-toluenesulfonamide)
-
Alcohol (e.g., benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the sulfonamide (1.71 g, 10 mmol), alcohol (1.08 g, 10 mmol), and PPh₃ (3.93 g, 15 mmol) in anhydrous THF (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (3.03 g, 15 mmol) or DEAD (2.61 g, 15 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts.
Ugi Four-Component Reaction for Pseudopeptide Sulfonamide Synthesis
This protocol describes a one-pot synthesis of a pseudopeptide containing a sulfonamide moiety.[4][5]
Materials:
-
Benzenesulfonyl chloride
-
Glycine
-
Benzylamine
-
Benzaldehyde
-
tert-Butyl isocyanide
-
Ethanol/Water solvent mixture
Procedure:
-
In a flask, dissolve glycine (0.75 g, 10 mmol) in a mixture of ethanol and water (1:1, 20 mL).
-
Add benzenesulfonyl chloride (1.77 g, 10 mmol) and stir at room temperature for 1 hour to form the N-sulfonylated glycine.
-
To this mixture, add benzylamine (1.07 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and tert-butyl isocyanide (0.83 g, 10 mmol).
-
Stir the reaction mixture at room temperature for 48 hours.
-
The product will precipitate from the reaction mixture. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired pseudopeptide.
Buchwald-Hartwig Amination for N-Arylation
This protocol details the palladium-catalyzed N-arylation of a sulfonamide with an aryl bromide.
Materials:
-
Benzenesulfonamide
-
Aryl bromide (e.g., 4-bromotoluene)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine benzenesulfonamide (1.57 g, 10 mmol), 4-bromotoluene (1.71 g, 10 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), Xantphos (173.6 mg, 0.3 mmol), and Cs₂CO₃ (4.89 g, 15 mmol).
-
Add anhydrous 1,4-dioxane (50 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Reaction Pathways and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the discussed synthetic routes.
References
- 1. Transition metal- and catalyst-free one-pot green method for the synthesis of N-sulfonyl amidines via direct reaction of sulfonyl azides with amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A new one-pot synthesis of pseudopeptide connected to sulfonamide via the tandem N-sulfonylation/Ugi reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Sulfonyl Azides from Sulfonamides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. organic-synthesis.com [organic-synthesis.com]
Evaluating Benzenesulfonamide Analogs for Anti-Glioblastoma Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most aggressive and challenging cancers to treat. The exploration of novel therapeutic agents is paramount in the quest for more effective treatments. Benzenesulfonamide analogs have emerged as a promising class of compounds, exhibiting anti-GBM activity through various mechanisms. This guide provides a comparative evaluation of these analogs, supported by experimental data, detailed protocols, and visualizations of the key biological pathways and experimental workflows involved.
Data Presentation: Comparative Anti-GBM Activity
The following tables summarize the in vitro anti-glioblastoma activity of selected benzenesulfonamide analogs and comparator compounds. The data is presented to facilitate a clear comparison of their potency.
Table 1: Anti-GBM Activity of Benzenesulfonamide Analogs Targeting Tropomyosin Receptor Kinase A (TrkA)
| Compound ID | Target | Glioblastoma Cell Line | IC50 (µM) | Citation |
| AL106 | TrkA | U87 | 58.6 | [1][2] |
| Cisplatin (Comparator) | DNA Alkylating Agent | U87 | Not explicitly quantified in the same study, but AL106 showed less toxicity in non-cancerous cells. | [1] |
Table 2: Anti-GBM Activity of Benzenesulfonamide Analogs Targeting Carbonic Anhydrase IX (CA IX)
| Compound ID | Target | Glioblastoma Cell Line(s) | IC50 (µM) | Citation |
| SLC-0111 | CA IX | U251, T98G, and another GBM line | 80 - 100 | [3] |
| C18 | CA IX | U251, T98G | Mild effect, less potent than SLC-0111 | [3] |
| Acetazolamide (AAZ) (Comparator) | CA IX | U251, T98G | No significant effect | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assay (Trypan Blue Exclusion Method)
This protocol is adapted from standard laboratory procedures for assessing cell viability.
Objective: To determine the percentage of viable cells in a culture after treatment with benzenesulfonamide analogs.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Benzenesulfonamide analogs and control compounds
-
Trypan Blue stain (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Seeding: Plate glioblastoma cells in 96-well or 6-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the benzenesulfonamide analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA.
-
Staining: Resuspend the cells in a small volume of complete medium. Take an aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue stain.
-
Counting: Incubate the cell-dye mixture for 1-2 minutes at room temperature. Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The anti-GBM activity of benzenesulfonamide analogs can be attributed to their interaction with specific signaling pathways crucial for glioblastoma cell proliferation and survival.
Caption: Mechanisms of anti-GBM activity of benzenesulfonamide analogs.
Experimental Workflow
The following diagram illustrates a typical in vitro workflow for evaluating the anti-GBM activity of novel benzenesulfonamide analogs.
Caption: A streamlined workflow for in vitro screening of anti-GBM compounds.
References
- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(3-Nitrophenyl)benzenesulfonamide and N-(4-Nitrophenyl)benzenesulfonamide Activity
A detailed examination of the biological activities of N-(3-Nitrophenyl)benzenesulfonamide and N-(4-Nitrophenyl)benzenesulfonamide, with a focus on their comparative efficacy as enzyme inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by available data and experimental methodologies.
The strategic placement of a nitro group on the phenyl ring of N-phenylbenzenesulfonamide can significantly influence its biological activity. This guide delves into a comparative analysis of two such isomers, this compound and N-(4-Nitrophenyl)benzenesulfonamide. While direct head-to-head comparative studies are limited, the existing body of research, particularly in the context of carbonic anhydrase (CA) inhibition, allows for a meaningful evaluation of their potential therapeutic applications.
Quantitative Data Summary
One area of investigation for related compounds has been their antimycobacterial activity. For instance, studies on benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have shown that 2,4-dinitrobenzenesulfonamide derivatives are more potent than their 2- or 4-nitro counterparts, highlighting the impact of the nitro group's position on biological efficacy.[1][2][3]
Based on the available information, a comparative table of activity for the parent compounds is not feasible due to the lack of direct comparative experimental data. However, the following sections will detail the established biological activities and the experimental protocols typically employed in their assessment.
Key Biological Activity: Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, leading to inhibition. The substituents on the aromatic rings influence the binding affinity and selectivity for different CA isoforms.
Signaling Pathway of Carbonic Anhydrase Inhibition
The general mechanism of action for benzenesulfonamide-based CA inhibitors is illustrated below. The inhibitor mimics the transition state of the native substrate, carbon dioxide, and binds to the zinc-bound hydroxide ion within the enzyme's active site. This binding event blocks the catalytic cycle, preventing the hydration of carbon dioxide to bicarbonate and a proton.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Experimental Protocols
The evaluation of N-(Nitrophenyl)benzenesulfonamide activity, particularly as carbonic anhydrase inhibitors, involves standardized biochemical assays.
Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory potency of compounds against CA isoforms is the stopped-flow CO₂ hydrase assay.
Principle: This assay measures the enzyme-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a pH indicator. The inhibition constant (Ki) is determined by measuring the initial rates of reaction at different inhibitor concentrations.
Procedure:
-
Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms are used. Stock solutions of the test compounds (this compound and N-(4-Nitrophenyl)benzenesulfonamide) are prepared, typically in a water/DMSO mixture.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol) is prepared.
-
Reaction Initiation: The reaction is initiated by mixing the enzyme solution with a CO₂-saturated solution in a stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the change in pH due to the formation of bicarbonate and protons.
-
Data Analysis: Initial reaction rates are calculated from the absorbance data. The inhibition constants (Ki) are then determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Antimicrobial Activity Assay (Broth Microdilution Method)
To assess the antimicrobial potential of the compounds, the broth microdilution method is frequently employed to determine the Minimum Inhibitory Concentration (MIC).
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Serial dilutions of the test compounds are prepared in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of N-(Nitrophenyl)benzenesulfonamide derivatives.
Caption: Workflow from synthesis to comparative biological evaluation.
Conclusion
While a definitive quantitative comparison between this compound and N-(4-Nitrophenyl)benzenesulfonamide is hampered by the lack of direct comparative studies, the available literature strongly suggests that the position of the nitro group is a key determinant of their biological activity, particularly as carbonic anhydrase inhibitors. The para-substituted isomer (4-nitro) is often associated with potent activity in related series of compounds. Future research directly comparing these two isomers against a panel of carbonic anhydrase isoforms and various microbial strains is warranted to fully elucidate their structure-activity relationship and therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative investigations.
References
Safety Operating Guide
Prudent Disposal Procedures for N-(3-Nitrophenyl)benzenesulfonamide
Disclaimer: A specific Safety Data Sheet (SDS) for N-(3-Nitrophenyl)benzenesulfonamide could not be located. The following disposal procedures are based on the known hazards of the structurally similar compound, 3-Nitrobenzenesulfonamide (CAS 121-52-8), and general best practices for the disposal of nitroaromatic and sulfonamide compounds. It is imperative that all laboratory waste is handled in accordance with local, state, and federal regulations. A thorough risk assessment should be conducted by qualified personnel before proceeding with any disposal.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of this compound.
Hazard Summary and Personal Protective Equipment (PPE)
Given the presence of a nitroaromatic group and a sulfonamide group, this compound should be handled as a hazardous substance. The primary hazards are anticipated to be skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE) When Handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and, if handling larger quantities, additional protective clothing.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Quantitative Data: Hazard Profile of 3-Nitrobenzenesulfonamide (Analog)
The following table summarizes the hazard information for the structural analog, 3-Nitrobenzenesulfonamide, which should be considered as a reference for a risk assessment of this compound.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271 |
Source: Safety data for 3-Nitrobenzenesulfonamide (CAS 121-52-8).[1]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste.
1. Waste Segregation and Collection:
- Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, and wipes), in a designated, properly sealed, and clearly labeled hazardous waste container.
2. Container Labeling:
- The waste container must be labeled with the words "Hazardous Waste."
- The label must clearly identify the contents, including the full chemical name: "this compound."
- Indicate the approximate quantity of the waste.
- Include the date when the waste was first added to the container.
3. Storage of Waste:
- Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
- Ensure the storage area is well-ventilated and away from incompatible materials.
4. Scheduling Waste Pickup:
- Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup for the waste container.
- Follow all institutional procedures for waste manifest and pickup.
5. Decontamination of Emptied Containers:
- Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
- The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
- After triple-rinsing, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Experimental Workflow for Disposal
Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Personal protective equipment for handling N-(3-Nitrophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling N-(3-Nitrophenyl)benzenesulfonamide in a laboratory setting. The following procedures are based on a presumptive hazard profile derived from structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this chemical. It is imperative to handle this compound with caution and adhere to the safety protocols outlined below to minimize risk and ensure a safe research environment.
Presumptive Hazard Profile
Based on the analysis of analogous compounds such as Benzenesulfonamide, 3-Nitrobenzenesulfonamide, and N-(4-nitrophenyl)benzenesulfonamide, a presumptive hazard profile for this compound has been established.
| Hazard Category | Presumed Hazard | GHS Classification (Presumed) |
| Acute Toxicity | Harmful if swallowed.[1] | Category 4 |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | Category 2 |
| Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | Category 2A |
| Respiratory Sensitization | May cause respiratory irritation upon inhalation of dust.[3] | - |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[4] | ASTM D6978 |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[2][5] | ANSI Z87.1 |
| Body Protection | Laboratory coat or disposable gown. | --- |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) if dust is generated.[5] | --- |
Operational and Disposal Plan
A systematic approach to handling, from receipt to disposal, is critical for safety and compliance.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Verify the chemical identity and quantity against the order.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6] The storage area should be clearly labeled.
-
Preparation and Handling: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Ensure all necessary PPE is donned before handling.
-
Weighing and Transfer: Use a dedicated, clean spatula and weigh boat for measuring the compound. Avoid generating dust. If dust is unavoidable, a respirator is required.
-
Experimental Use: During the experiment, maintain good laboratory practices. Keep the container sealed when not in use.
-
Decontamination: After handling, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., 70% ethanol) and then wash thoroughly.
-
Waste Collection: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.
Emergency Response Plan
Immediate and appropriate action during an emergency is critical to mitigating harm.
Emergency Procedure Flowchart
Caption: Emergency response procedures for this compound.
Detailed Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the exposed individual to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5][6] For a large spill, evacuate the area and contact the institutional safety office. Ensure proper PPE is worn during cleanup.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
